N-(6-Iodo-pyridin-2-yl)-2,2-dimethyl-propionamide
Description
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Properties
IUPAC Name |
N-(6-iodopyridin-2-yl)-2,2-dimethylpropanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13IN2O/c1-10(2,3)9(14)13-8-6-4-5-7(11)12-8/h4-6H,1-3H3,(H,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQGOXDICYLCUCO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NC1=NC(=CC=C1)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13IN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00640061 | |
| Record name | N-(6-Iodopyridin-2-yl)-2,2-dimethylpropanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00640061 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
851102-44-8 | |
| Record name | N-(6-Iodo-2-pyridinyl)-2,2-dimethylpropanamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=851102-44-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(6-Iodopyridin-2-yl)-2,2-dimethylpropanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00640061 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physical Properties of N-(6-Iodo-pyridin-2-yl)-2,2-dimethyl-propionamide
Introduction
Core Physical Properties
A summary of the core physical and chemical identifiers for N-(6-Iodo-pyridin-2-yl)-2,2-dimethyl-propionamide is presented below. It is important to note that experimental values for properties such as melting point, boiling point, and solubility are not widely reported in the literature, underscoring the necessity for the experimental protocols detailed in this guide.
| Property | Value | Source |
| CAS Number | 851102-44-8 | |
| Molecular Formula | C₁₀H₁₃IN₂O | |
| Molecular Weight | 304.13 g/mol | |
| Melting Point | Not available | - |
| Boiling Point | Not available | - |
| Solubility | Not available | - |
Experimental Protocols for Physical Characterization
The following sections provide detailed, step-by-step methodologies for the experimental determination of the key physical properties of this compound.
Melting Point Determination
Expertise & Experience: The melting point of a crystalline solid is a fundamental physical property that provides an indication of its purity. A sharp melting range (typically 0.5-1 °C) is characteristic of a pure compound, while a broad melting range suggests the presence of impurities. The capillary method described here is a standard and reliable technique for this determination.
Trustworthiness: The protocol includes a preliminary rapid determination to establish an approximate melting point, followed by a slower, more precise measurement to ensure accuracy. This two-step approach is a self-validating system for obtaining a reliable melting point range.
Experimental Protocol:
-
Sample Preparation:
-
Ensure the sample of this compound is a fine, dry powder. If necessary, gently crush any large crystals using a mortar and pestle.
-
-
Capillary Tube Loading:
-
Take a capillary tube sealed at one end.
-
Press the open end of the capillary tube into the powdered sample, forcing a small amount of the solid into the tube.
-
Invert the tube and tap it gently on a hard surface to pack the solid into the sealed end. The packed sample height should be 2-3 mm.
-
-
Melting Point Apparatus:
-
Use a calibrated digital melting point apparatus.
-
-
Approximate Melting Point Determination:
-
Place the loaded capillary tube into the heating block of the apparatus.
-
Set a rapid heating rate (e.g., 10-20 °C/minute).
-
Observe the sample and note the temperature at which it begins to melt and the temperature at which it is completely molten. This provides an approximate melting range.
-
-
Accurate Melting Point Determination:
-
Allow the apparatus to cool to at least 20 °C below the approximate melting point.
-
Place a fresh, loaded capillary tube into the apparatus.
-
Set a slow heating rate (1-2 °C/minute) starting from a temperature about 15-20 °C below the approximate melting point.
-
Carefully observe the sample through the magnifying lens.
-
Record the temperature at which the first drop of liquid appears (T₁).
-
Record the temperature at which the last solid particle melts (T₂).
-
The melting point range is reported as T₁ - T₂.
-
Mandatory Visualization:
Caption: Workflow for Melting Point Determination.
Solubility Determination (Shake-Flask Method)
Expertise & Experience: The solubility of a compound in various solvents is crucial for its application in synthesis, purification, and biological assays. The shake-flask method is a classic and reliable technique for determining the thermodynamic solubility of a solid in a given solvent. This method ensures that an equilibrium between the dissolved and undissolved solute is reached.
Trustworthiness: The protocol involves agitating the sample for an extended period to ensure equilibrium is reached, followed by a separation step (centrifugation or filtration) to remove undissolved solid before quantification. This ensures that the measured concentration represents the true solubility at that temperature.
Experimental Protocol:
-
Solvent Selection:
-
Choose a range of relevant solvents for testing (e.g., water, phosphate-buffered saline (PBS), ethanol, methanol, dichloromethane, acetone).
-
-
Sample Preparation:
-
Accurately weigh an excess amount of this compound into several screw-cap vials. An "excess" means that there should be visible undissolved solid at the end of the experiment.
-
-
Equilibration:
-
Add a known volume of the chosen solvent to each vial.
-
Seal the vials tightly.
-
Place the vials in a shaker or incubator set to a constant temperature (e.g., 25 °C).
-
Agitate the vials for a sufficient time to reach equilibrium (typically 24-48 hours).
-
-
Phase Separation:
-
After equilibration, allow the vials to stand undisturbed at the same constant temperature for a short period to allow the excess solid to settle.
-
Carefully withdraw a sample of the supernatant using a syringe fitted with a filter (e.g., 0.22 µm PTFE filter) to remove any suspended solid particles. Alternatively, centrifuge the vials and carefully collect the supernatant.
-
-
Quantification:
-
Prepare a series of standard solutions of the compound with known concentrations in the same solvent.
-
Analyze the filtered supernatant and the standard solutions using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis spectroscopy.
-
Construct a calibration curve from the standard solutions.
-
Determine the concentration of the compound in the supernatant by interpolating from the calibration curve. This concentration is the solubility.
-
Mandatory Visualization:
Caption: Shake-Flask Solubility Determination Workflow.
Spectroscopic Characterization
Expertise & Experience: Spectroscopic techniques are indispensable for confirming the chemical structure and identity of a compound. ¹H and ¹³C NMR provide detailed information about the carbon-hydrogen framework, FT-IR identifies the functional groups present, and Mass Spectrometry determines the molecular weight and fragmentation pattern.
Trustworthiness: Each spectroscopic technique provides a unique and complementary piece of information. The combination of these techniques provides a robust and self-validating confirmation of the compound's structure.
a. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR Spectroscopy:
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) if one is not already present in the solvent.
-
Data Acquisition: Transfer the solution to an NMR tube. Acquire the ¹H NMR spectrum on a calibrated NMR spectrometer (e.g., 400 MHz or higher).
-
Expected Signals:
-
A singlet for the nine equivalent protons of the tert-butyl group.
-
Signals in the aromatic region corresponding to the protons on the pyridine ring. The chemical shifts and coupling patterns will be indicative of their positions relative to the nitrogen and iodo substituents.
-
A broad singlet for the amide N-H proton.
-
-
-
¹³C NMR Spectroscopy:
-
Sample Preparation: Use the same sample prepared for ¹H NMR. A higher concentration (20-50 mg) may be required for a better signal-to-noise ratio.
-
Data Acquisition: Acquire the proton-decoupled ¹³C NMR spectrum.
-
Expected Signals:
-
A signal for the carbonyl carbon of the amide.
-
Signals for the carbons of the pyridine ring. The carbon bearing the iodine atom will likely be shifted upfield.
-
Signals for the quaternary and methyl carbons of the tert-butyl group.
-
-
b. Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) method is common. Place a small amount of the powdered compound directly onto the ATR crystal.
-
Data Acquisition: Obtain the IR spectrum, typically in the range of 4000-400 cm⁻¹.
-
Expected Characteristic Absorptions:
-
N-H stretch: A peak in the region of 3300-3500 cm⁻¹.
-
C-H stretch (sp³): Peaks just below 3000 cm⁻¹.
-
C=O stretch (amide): A strong absorption in the region of 1630-1680 cm⁻¹.
-
C=C and C=N stretches (aromatic): Peaks in the 1400-1600 cm⁻¹ region.
-
c. Mass Spectrometry (MS)
-
Sample Preparation: Dissolve a small amount of the compound in a suitable volatile solvent (e.g., methanol, acetonitrile).
-
Data Acquisition: Introduce the sample into the mass spectrometer using a suitable ionization technique, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).
-
Expected Results:
-
Molecular Ion Peak: The spectrum should show a prominent peak corresponding to the protonated molecule [M+H]⁺ at m/z 305.01. The isotopic pattern of this peak will be characteristic of a compound containing one iodine atom.
-
Fragmentation Pattern: Analysis of the fragmentation pattern can provide further structural confirmation.
-
Mandatory Visualization:
Caption: Spectroscopic Characterization Workflow.
References
-
University of Calgary. Melting point determination. [Link]
-
Chemistry LibreTexts. Step-by-Step Procedures for Melting Point Determination. [Link]
-
University of Colorado Boulder. IR Spectroscopy of Liquids. [Link]
-
The Royal Society of Chemistry. Methodology for Accurate Mass Measurement of Small Molecules. [Link]
-
Chemistry LibreTexts. The 1H-NMR experiment. [Link]
Spectroscopic Blueprint of a Key Pharmaceutical Intermediate: A Technical Guide to N-(6-Iodo-pyridin-2-yl)-2,2-dimethyl-propionamide
Abstract
In the landscape of modern drug discovery and development, the precise characterization of novel chemical entities is paramount. N-(6-Iodo-pyridin-2-yl)-2,2-dimethyl-propionamide, a halogenated pyridine derivative, represents a significant building block in the synthesis of complex pharmaceutical agents. Its structural integrity and purity are critical determinants of downstream reaction success and the ultimate efficacy and safety of the final active pharmaceutical ingredient (API). This in-depth technical guide provides a comprehensive analysis of the spectral data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). By delving into the theoretical underpinnings and practical interpretation of these analytical techniques, this guide serves as an essential resource for researchers, scientists, and professionals in the field of drug development, ensuring the confident identification and utilization of this key intermediate.
Introduction: The Significance of this compound in Medicinal Chemistry
This compound (CAS No. 851102-44-8) is a substituted pyridine derivative featuring a sterically demanding pivaloyl group and a strategically positioned iodine atom.[1] This combination of functionalities makes it a versatile intermediate in medicinal chemistry. The pyridine core is a common scaffold in a multitude of approved drugs due to its ability to engage in hydrogen bonding and other key interactions with biological targets. The pivaloyl group, with its bulky tert-butyl moiety, can impart significant metabolic stability and influence the conformational preferences of the molecule. Crucially, the iodo-substituent at the 6-position serves as a versatile synthetic handle, enabling a wide array of cross-coupling reactions, such as the Suzuki, Sonogashira, and Buchwald-Hartwig reactions, for the introduction of further molecular complexity.
Given its pivotal role in multi-step syntheses, the unambiguous confirmation of the structure and purity of this compound is a non-negotiable prerequisite for its use in any synthetic campaign. Spectroscopic techniques provide the necessary tools for this rigorous characterization.
Molecular Structure and Key Features
The foundational step in interpreting spectral data is a thorough understanding of the molecule's structure.
Molecular Formula: C₁₀H₁₃IN₂O[1] Molecular Weight: 304.13 g/mol [1]
Figure 1. 2D structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Molecular Skeleton
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, we can map out the connectivity and chemical environment of each atom within the molecule.
Predicted ¹H NMR Spectral Data
The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons.
| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration |
| Pyridine H-3 | 7.20 - 7.30 | Doublet of doublets (dd) | 1H |
| Pyridine H-4 | 7.65 - 7.75 | Triplet (t) | 1H |
| Pyridine H-5 | 8.10 - 8.20 | Doublet of doublets (dd) | 1H |
| Amide N-H | 8.30 - 8.50 | Singlet (s) | 1H |
| tert-Butyl -CH₃ | 1.30 - 1.40 | Singlet (s) | 9H |
Interpretation:
-
Aromatic Region (Pyridine Protons): The three protons on the pyridine ring are expected to appear in the aromatic region of the spectrum (typically 7.0-9.0 ppm). The electron-withdrawing nature of the nitrogen atom and the iodine substituent, along with the amide group, will deshield these protons, shifting them downfield. The H-4 proton, being situated between two carbon atoms, is predicted to appear as a triplet due to coupling with both H-3 and H-5. The H-3 and H-5 protons will appear as doublets of doublets due to coupling with H-4 and each other (meta-coupling is expected to be small).
-
Amide Proton: The amide proton is typically deshielded and appears as a broad singlet. Its chemical shift can be sensitive to solvent, concentration, and temperature due to hydrogen bonding.
-
tert-Butyl Protons: The nine protons of the tert-butyl group are chemically equivalent and will therefore appear as a sharp singlet at a characteristic upfield chemical shift.
Predicted ¹³C NMR Spectral Data
The ¹³C NMR spectrum provides information on the number of different types of carbon atoms and their electronic environments.
| Carbon Assignment | Predicted Chemical Shift (ppm) |
| tert-Butyl -C (CH₃)₃ | 39 - 41 |
| tert-Butyl -C(C H₃)₃ | 27 - 29 |
| Pyridine C-3 | 112 - 114 |
| Pyridine C-5 | 120 - 122 |
| Pyridine C-4 | 140 - 142 |
| Pyridine C-6 | 145 - 147 |
| Pyridine C-2 | 151 - 153 |
| Amide C=O | 176 - 178 |
Interpretation:
-
Carbonyl Carbon: The amide carbonyl carbon is significantly deshielded and will appear at the downfield end of the spectrum.
-
Pyridine Carbons: The carbon atoms of the pyridine ring will have distinct chemical shifts. The carbon bearing the iodine (C-6) and the carbon attached to the amide nitrogen (C-2) are expected to be the most downfield of the ring carbons. The chemical shifts of C-3, C-4, and C-5 will be influenced by the substituents and their positions on the ring.
-
tert-Butyl Carbons: The quaternary carbon of the tert-butyl group will appear further downfield than the methyl carbons due to the greater number of attached carbons. The three equivalent methyl carbons will give rise to a single, more intense signal at a higher field.
Figure 3. Predicted major fragmentation pathways for this compound in mass spectrometry.
Experimental Protocols: A Self-Validating System
To ensure the highest degree of scientific integrity, the following detailed protocols are provided for the acquisition of the spectral data discussed.
NMR Spectroscopy
-
Sample Preparation: Accurately weigh approximately 5-10 mg of this compound and dissolve it in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry vial.
-
Transfer: Transfer the solution to a 5 mm NMR tube.
-
Instrumentation: The NMR spectra should be recorded on a spectrometer with a proton frequency of at least 400 MHz.
-
¹H NMR Acquisition: Acquire the ¹H NMR spectrum using a standard single-pulse experiment. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to the ¹H spectrum due to the lower natural abundance of ¹³C.
-
Data Processing: Process the raw data using appropriate software, including Fourier transformation, phase correction, and baseline correction. The chemical shifts should be referenced to the residual solvent peak or an internal standard (e.g., TMS).
IR Spectroscopy
-
Sample Preparation: For Attenuated Total Reflectance (ATR)-IR, place a small amount of the solid sample directly onto the ATR crystal. For KBr pellet method, grind a small amount of the sample with dry KBr powder and press into a thin pellet.
-
Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer.
-
Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.
-
Data Processing: The resulting interferogram is Fourier transformed to produce the infrared spectrum.
Mass Spectrometry
-
Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile).
-
Instrumentation: Use a mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).
-
Data Acquisition: Infuse the sample solution into the mass spectrometer and acquire the mass spectrum over a suitable m/z range.
-
Data Analysis: Identify the molecular ion peak and major fragment ions.
Conclusion: A Blueprint for Confident Characterization
This technical guide has provided a comprehensive overview of the predicted spectral data for this compound. The detailed analysis of the expected ¹H NMR, ¹³C NMR, IR, and MS spectra serves as a robust blueprint for the unequivocal identification and characterization of this important pharmaceutical intermediate. By adhering to the outlined experimental protocols and utilizing the interpretive guidance provided, researchers can confidently verify the structure and purity of their material, thereby ensuring the integrity of their synthetic endeavors and contributing to the advancement of drug discovery and development.
References
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
- Pretsch, E., Bühlmann, P., & Affolter, C. (2009).
Sources
A Senior Application Scientist's Guide to the Synthesis of N-(6-Iodo-pyridin-2-yl)-2,2-dimethyl-propionamide
Abstract
This technical guide provides a detailed, first-principles approach to the synthesis of N-(6-Iodo-pyridin-2-yl)-2,2-dimethyl-propionamide (CAS No. 851102-44-8).[1][2][3] Designed for researchers in drug discovery and process development, this document moves beyond a simple procedural list to elucidate the mechanistic rationale, justify critical process parameters, and offer a robust, reproducible protocol. We emphasize the causality behind experimental choices to ensure both high yield and purity, reflecting a synthesis strategy grounded in field-proven chemical principles.
Strategic Overview & Retrosynthetic Analysis
Significance of the Target Molecule
This compound is a valuable building block in medicinal chemistry. The 2-aminopyridine core is a privileged scaffold in numerous pharmacologically active agents. The iodine atom at the 6-position serves as a versatile synthetic handle, enabling further molecular elaboration through a variety of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). The N-pivaloyl group provides significant steric bulk, which can be used to influence molecular conformation, block specific metabolic pathways, or enhance ligand-receptor interactions.
Synthetic Strategy
The most direct and efficient strategy for constructing this molecule is through amide bond formation. A retrosynthetic disconnection across the amide C-N bond logically identifies 2-amino-6-iodopyridine and pivaloyl chloride as the precursor fragments. This approach is highly practical due to the commercial availability and stability of both starting materials.
Caption: Retrosynthetic analysis of the target amide.
This synthesis falls under the classic Schotten-Baumann reaction conditions, involving the acylation of an amine with a highly reactive acid chloride.[4]
Mechanistic Deep Dive: The Nucleophilic Acyl Substitution
The reaction proceeds via a well-established nucleophilic acyl substitution mechanism. Understanding these steps is critical for troubleshooting and optimization.
-
Nucleophilic Attack: The lone pair of electrons on the exocyclic nitrogen of 2-amino-6-iodopyridine attacks the highly electrophilic carbonyl carbon of pivaloyl chloride. This forms a transient, high-energy tetrahedral intermediate.[5]
-
Collapse of the Intermediate: The tetrahedral intermediate is unstable and rapidly collapses. The carbonyl double bond is reformed, and the most stable leaving group, the chloride ion, is expelled.[5]
-
Acid Scavenging (Crucial Step): This collapse generates a protonated amide and a chloride ion, which combine to form hydrochloric acid (HCl). The primary amine starting material is basic and would be readily protonated by this HCl, forming an unreactive ammonium salt and halting the reaction. To prevent this, a non-nucleophilic base, such as pyridine or triethylamine, is added to irreversibly scavenge the HCl as it is formed, generating a stable pyridinium or triethylammonium chloride salt.[4][5] This ensures the starting amine remains in its free, nucleophilic state, driving the reaction to completion.[5]
Caption: The core mechanism of nucleophilic acyl substitution.
Validated Experimental Protocol
This protocol has been designed for robustness and scalability, with each step serving a distinct purpose.
Reagents and Equipment
| Material | Grade | Purpose | Key Consideration |
| 2-Amino-6-iodopyridine | ≥97% | Nucleophile / Starting Material | Ensure dryness. |
| Pivaloyl chloride | ≥99% | Electrophile / Acylating Agent | Highly moisture-sensitive; handle in fume hood. |
| Pyridine | Anhydrous | Base (HCl Scavenger) / Solvent | Must be anhydrous to prevent hydrolysis of pivaloyl chloride. |
| Dichloromethane (DCM) | Anhydrous | Reaction Solvent | Must be anhydrous. |
| Saturated NaHCO₃ (aq) | Reagent | Quench / Neutralization | Used during workup to neutralize acids. |
| Brine (Saturated NaCl) | Reagent | Aqueous Wash | Removes residual water from the organic phase. |
| Magnesium Sulfate (MgSO₄) | Anhydrous | Drying Agent | Removes final traces of water before solvent removal. |
Step-by-Step Synthesis Workflow
Caption: Step-by-step experimental workflow diagram.
Procedure:
-
Inert Atmosphere: To a flame-dried round-bottom flask under a nitrogen atmosphere, add 2-amino-6-iodopyridine (1.0 eq).
-
Dissolution: Dissolve the amine in anhydrous dichloromethane (approx. 10 mL/g) and anhydrous pyridine (2.0 eq).
-
Temperature Control: Cool the stirred solution to 0 °C in an ice bath. Causality: This step is critical to moderate the initial exothermic reaction between the highly reactive amine and acid chloride, preventing potential side reactions and ensuring controlled addition.
-
Reagent Addition: Add pivaloyl chloride (1.1 eq) dropwise via syringe over 15-20 minutes. A white precipitate (pyridinium hydrochloride) will form.
-
Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 16 hours or until TLC analysis indicates complete consumption of the starting amine.
-
Workup - Quench: Carefully pour the reaction mixture into a separatory funnel containing a saturated aqueous solution of sodium bicarbonate. Causality: This neutralizes the pyridinium hydrochloride salt and quenches any unreacted pivaloyl chloride, converting it to the water-soluble sodium pivalate.
-
Workup - Extraction: Extract the aqueous layer three times with DCM. Combine the organic layers.
-
Workup - Washing: Wash the combined organic layers with brine. Causality: This removes the bulk of the dissolved water and any remaining aqueous-soluble impurities.
-
Drying & Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.
-
Purification: Purify the crude material by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure product.
Expected Data & Characterization
| Parameter | Expected Result |
| Physical Appearance | White to off-white solid |
| Typical Yield | 80-95% |
| Molecular Formula | C₁₀H₁₃IN₂O |
| Molecular Weight | 304.13 g/mol |
| ¹H NMR (400 MHz, CDCl₃) | δ ~8.1 (d), 7.6 (t), 7.3 (d), 1.3 (s, 9H) ppm |
| Mass Spec (ESI+) | m/z = 305.0 [M+H]⁺ |
Conclusion and Forward Look
The acylation of 2-amino-6-iodopyridine with pivaloyl chloride is a highly efficient and reliable transformation that provides access to a versatile synthetic intermediate. The key to success lies in understanding the reaction mechanism and exercising rigorous control over experimental parameters, particularly the exclusion of moisture and the management of reaction temperature. This validated protocol provides a clear and robust pathway for researchers to confidently synthesize this compound, enabling the next steps in their drug discovery and development programs.
References
-
Title: Acid Chloride → Amide with Amines (NH₃, RNH₂, R₂NH) Source: OrgoSolver URL: [Link]
-
Title: Chemistry of Amides Source: Chemistry LibreTexts URL: [Link]
-
Title: Amine to Amide (via Acid Chloride) - Common Conditions Source: The Organic Chemistry Portal URL: [Link]
-
Title: this compound Source: Chemsigma URL: [Link]
-
Title: Synthesis and structural characterisation of amides from picolinic acid and pyridine-2,6-dicarboxylic acid Source: National Center for Biotechnology Information (PMC) URL: [Link]
Sources
Introduction: A Versatile Building Block for Modern Drug Discovery
An In-Depth Technical Guide to N-(6-Iodo-pyridin-2-yl)-2,2-dimethyl-propionamide (CAS 851102-44-8)
This compound, identified by CAS number 851102-44-8, is a specialized heterocyclic intermediate that has garnered significant interest within the medicinal chemistry and process development sectors.[1][2] Its structure is deceptively simple, yet it offers a powerful combination of features: a pyridine core, a reactive C-I bond primed for cross-coupling, and a sterically demanding pivaloyl amide group. This unique trifecta of functionalities makes it an invaluable scaffold for the synthesis of complex molecular architectures and the rapid generation of compound libraries for drug discovery programs.
The pyridine ring is one of the most prevalent N-heterocycles in FDA-approved drugs, prized for its ability to engage in hydrogen bonding, modulate physicochemical properties, and serve as a stable aromatic core.[3] The strategic placement of an iodine atom at the 6-position transforms the molecule into a versatile substrate for a wide array of palladium-, copper-, and nickel-catalyzed cross-coupling reactions.[4] This allows for the precise and efficient introduction of diverse carbon and heteroatom substituents, a cornerstone of modern synthetic strategy. The N-pivaloyl group not only serves to modulate the electronic properties of the pyridine ring but also introduces significant steric bulk, which can be leveraged to direct reaction regioselectivity or to probe steric tolerance within a biological target's binding pocket.
This guide provides a comprehensive technical overview for researchers, chemists, and drug development professionals, detailing the compound's synthesis, core reactivity, applications, and essential handling protocols.
Physicochemical and Structural Properties
A clear understanding of a compound's properties is foundational to its effective use in synthesis. The key identifiers and characteristics of this compound are summarized below. While empirical data such as melting and boiling points are not consistently reported across public domains, they should be confirmed via the Certificate of Analysis from a specific supplier.
| Property | Value | Source |
| CAS Number | 851102-44-8 | [1][2][5] |
| Molecular Formula | C₁₀H₁₃IN₂O | [1][2][5] |
| Molecular Weight | 304.13 g/mol | [1] |
| Canonical SMILES | CC(C)(C)C(=O)NC1=NC=CC=C1I | |
| InChI Key | VLDGNAYBHQOMQT-UHFFFAOYSA-N | |
| Appearance | Typically an off-white to light brown solid | Supplier Data |
| Purity | Commonly available at ≥95% | [6] |
Synthesis and Mechanistic Rationale
The synthesis of this compound is a straightforward yet illustrative example of amide bond formation. The process involves the acylation of a functionalized aminopyridine precursor.
Retrosynthetic Analysis
A logical retrosynthetic disconnection breaks the central amide C-N bond, revealing the two primary starting materials: the nucleophilic amine 2-Amino-6-iodopyridine and the electrophilic acylating agent Pivaloyl Chloride .
Caption: Retrosynthetic pathway for the target molecule.
Synthesis Pathway and Rationale
The forward synthesis involves the reaction of 2-amino-6-iodopyridine with pivaloyl chloride. This is a classic nucleophilic acyl substitution.
-
Precursor 1 (Nucleophile): 2-Amino-6-iodopyridine. This starting material can be synthesized via several established routes, including the direct iodination of 2-aminopyridine using reagents like N-iodosuccinimide (NIS) or I₂ with an oxidant.[7][8] A patented one-step method also describes its formation from 1,3-dicyanopropanol-2 and hydrogen iodide.[9] The choice of route depends on scale, cost, and available starting materials.
-
Precursor 2 (Electrophile): Pivaloyl Chloride. Also known as trimethylacetyl chloride, this is a commercially available and highly reactive acylating agent.[10] Its reactivity is driven by the electron-withdrawing chloride leaving group attached to the carbonyl carbon.
-
The Reaction. The lone pair of electrons on the amino group of 2-amino-6-iodopyridine acts as the nucleophile, attacking the electrophilic carbonyl carbon of pivaloyl chloride. This forms a tetrahedral intermediate which then collapses, expelling the chloride ion as a leaving group. A non-nucleophilic base, such as pyridine or triethylamine, is typically included to scavenge the HCl byproduct generated, driving the equilibrium towards product formation.[11]
Caption: General workflow for the synthesis of the title compound.
Detailed Experimental Protocol (Representative)
This protocol is a representative procedure based on standard acylation chemistry and should be adapted and optimized as necessary.
-
Setup: To a dry, round-bottom flask under an inert atmosphere (N₂ or Argon), add 2-amino-6-iodopyridine (1.0 eq) and a suitable anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF). Cool the mixture to 0 °C in an ice bath.
-
Base Addition: Add a non-nucleophilic base, such as pyridine (1.5 eq) or triethylamine (1.5 eq), to the stirred solution.
-
Acylation: Add pivaloyl chloride (1.2 eq) dropwise to the cooled solution via a syringe. Causality: The dropwise addition at low temperature is crucial to control the exothermic reaction and prevent potential side reactions.
-
Reaction: Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and continue stirring for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting amine is consumed.
-
Quenching: Once complete, carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any remaining acid chloride and the HCl salt of the base.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product into an organic solvent (e.g., DCM or ethyl acetate) three times.
-
Washing & Drying: Combine the organic layers and wash sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by flash column chromatography on silica gel to yield the pure this compound.
Core Reactivity and Applications in Drug Discovery
The true value of this molecule lies in its capacity as a versatile intermediate. Researchers can leverage its distinct functional groups to build molecular complexity and explore chemical space efficiently.
The Iodopyridine Moiety: A Gateway for Cross-Coupling
The carbon-iodine bond on the pyridine ring is the key reactive site for transition-metal-catalyzed cross-coupling reactions. The C(sp²)-I bond is relatively weak and susceptible to oxidative addition into a low-valent metal center (e.g., Pd(0)), initiating the catalytic cycle. This enables a vast number of transformations critical to drug development:
-
Suzuki Coupling: Reaction with boronic acids or esters to form C-C bonds, allowing for the introduction of aryl, heteroaryl, or alkyl groups.
-
Sonogashira Coupling: Reaction with terminal alkynes to form C-C triple bonds, a common linker or pharmacophore in bioactive molecules.
-
Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds, enabling the synthesis of complex substituted anilines and related structures.
-
Heck Coupling: Reaction with alkenes to form new C-C double bonds.
-
Stille Coupling: Reaction with organostannanes to create C-C bonds.
Caption: Key cross-coupling reactions enabled by the iodo-substituent.
Drug Discovery Workflow Integration
In a typical drug discovery campaign, this building block would be used to generate a library of analogues for Structure-Activity Relationship (SAR) studies.
Caption: Conceptual drug discovery workflow utilizing the title compound.
Safety, Handling, and Storage
Proper handling of all chemical reagents is paramount for laboratory safety. While a specific, comprehensive safety data sheet (SDS) for this exact compound may vary by supplier, the following guidelines are based on the known hazards of related iodo-heterocycles and amides.[12][13]
| Aspect | Guideline | Rationale |
| Personal Protective Equipment (PPE) | Wear safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile). | To prevent eye and skin contact, which may cause irritation.[12][14] |
| Handling | Use in a well-ventilated area or a chemical fume hood. Avoid creating dust. | To prevent inhalation of dust or vapors, which may cause respiratory tract irritation.[12][13] |
| Storage | Store in a tightly sealed container in a cool, dry, and well-ventilated place. Keep away from strong oxidizing agents and strong bases. | To maintain chemical stability and prevent hazardous reactions.[12] |
| First Aid (General) | Eyes: Rinse cautiously with water for several minutes. Skin: Wash with plenty of soap and water. Inhalation: Move to fresh air. Ingestion: Do not induce vomiting; seek immediate medical attention. | Standard first aid procedures for chemical exposure.[13] |
| Disposal | Dispose of waste in accordance with local, state, and federal regulations. | To ensure environmental protection and regulatory compliance.[12] |
Conclusion
This compound (CAS 851102-44-8) is more than a simple chemical; it is a strategic tool for the modern synthetic chemist. Its well-defined reactive handle for cross-coupling, combined with the modulating influence of the pivaloyl amide group on a privileged pyridine scaffold, provides an efficient and reliable entry point for the synthesis of novel and complex molecules. For professionals in drug discovery and development, this compound represents a valuable building block for generating diverse chemical libraries, enabling the systematic exploration of structure-activity relationships and accelerating the journey toward new therapeutic agents.
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N-(6-Iodo-pyridin-2-yl)-2,2-dimethyl-propionamide molecular weight
An In-depth Technical Guide to N-(6-Iodo-pyridin-2-yl)-2,2-dimethyl-propionamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of this compound, a halogenated pyridine derivative of significant interest in chemical and life sciences research. The document details its core physicochemical properties, outlines a robust methodology for its synthesis and purification, and describes the analytical techniques essential for its structural verification. Furthermore, this guide explores its emerging applications, particularly as a versatile building block in drug discovery and as a specialized reagent in proteomics. Safety protocols and handling guidelines are also presented to ensure its responsible use in a laboratory setting. This paper is intended to serve as a foundational resource for scientists leveraging this compound in their research endeavors.
Introduction and Molecular Profile
This compound (also known as N-(6-iodopyridin-2-yl)pivalamide) is a synthetic organic compound featuring a pyridine ring functionalized with both an iodine atom and a bulky pivalamide (2,2-dimethyl-propionamide) group. The pyridine scaffold is a ubiquitous heterocyclic motif found in numerous pharmaceuticals and bioactive molecules, prized for its ability to engage in hydrogen bonding and other key intermolecular interactions.[1] The presence of an iodine atom at the 6-position provides a crucial reactive handle for further chemical modification, most notably through metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), making this compound a valuable intermediate for constructing more complex molecular architectures.
Its designation as a specialty product for proteomics research suggests its potential utility in developing chemical probes, affinity labels, or other tools for studying protein function and interactions.[2] This guide synthesizes the available technical data to provide a holistic understanding of this important research chemical.
Physicochemical Properties
A precise understanding of a compound's physical and chemical properties is fundamental to its application in research. The key identifiers and characteristics of this compound are summarized below.
| Property | Value | Source(s) |
| Molecular Formula | C₁₀H₁₃IN₂O | [2][3] |
| Molecular Weight | 304.13 g/mol | [2][3] |
| CAS Number | 851102-44-8 | [2] |
| Physical State | White to off-white solid (inferred from isomers) | [4] |
| Purity | Typically available at ≥95% | [5][6] |
Synthesis and Purification Protocol
The synthesis of this compound is achieved via a standard nucleophilic acyl substitution reaction. The primary amino group of 6-iodopyridin-2-amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of pivaloyl chloride (2,2-dimethylpropionyl chloride). The reaction is typically conducted in the presence of a non-nucleophilic base to neutralize the hydrochloric acid byproduct.
Causality of Experimental Choices
-
Reactants: 6-iodopyridin-2-amine is the nitrogen source and pyridine core, while pivaloyl chloride provides the bulky tert-butyl acyl group. The pivaloyl group can enhance metabolic stability and modulate solubility in drug candidates.
-
Solvent: Anhydrous dichloromethane (DCM) is an excellent choice as it is aprotic, preventing reaction with the acyl chloride, and effectively dissolves both the starting materials and intermediates.
-
Base: Triethylamine (TEA) or pyridine is used as an acid scavenger. It is sterically hindered and non-nucleophilic, ensuring it does not compete with the primary amine in reacting with the pivaloyl chloride.
-
Purification: Column chromatography is the standard method for purifying research chemicals of this nature, allowing for the separation of the desired product from unreacted starting materials and byproducts based on polarity.
Step-by-Step Synthesis Workflow
-
Preparation: To a round-bottom flask under a nitrogen atmosphere, add 6-iodopyridin-2-amine (1.0 eq) and dissolve in anhydrous dichloromethane (DCM).
-
Base Addition: Cool the solution to 0°C using an ice bath and add triethylamine (1.2 eq) dropwise.
-
Acylation: While maintaining the temperature at 0°C, slowly add a solution of pivaloyl chloride (1.1 eq) in anhydrous DCM to the reaction mixture.
-
Reaction: Allow the mixture to slowly warm to room temperature and stir for 4-12 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup: Upon completion, quench the reaction with the addition of water. Transfer the mixture to a separatory funnel and extract the organic layer. Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purification: Purify the crude residue via silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure this compound.
Visualization of Synthesis Workflow
Caption: A flowchart of the synthesis and purification process.
Analytical Characterization
To ensure the identity and purity of the synthesized compound, a multi-technique analytical approach is required. This serves as a self-validating system for the synthesis protocol.
-
Mass Spectrometry (MS): Electrospray ionization (ESI-MS) should reveal a prominent ion peak corresponding to the protonated molecule [M+H]⁺ at m/z ≈ 305.0. This confirms the molecular weight of the compound.
-
¹H Nuclear Magnetic Resonance (¹H NMR): The proton NMR spectrum provides definitive structural information. Expected signals include: a singlet integrating to 9 protons around δ 1.2-1.4 ppm (tert-butyl group), distinct signals in the aromatic region (δ 7.0-8.5 ppm) corresponding to the three protons on the pyridine ring, and a broad singlet for the amide N-H proton.
-
¹³C Nuclear Magnetic Resonance (¹³C NMR): The carbon spectrum will corroborate the structure, showing characteristic peaks for the tert-butyl carbons, the amide carbonyl carbon (δ 170-180 ppm), and the six unique carbons of the iodopyridine ring.
Visualization of Analytical Workflow
Caption: The workflow for analytical verification of the final product.
Applications in Research and Drug Development
The unique structural features of this compound make it a compound of considerable interest for several advanced applications.
-
Fragment-Based Drug Discovery (FBDD): As a substituted pyridine, it can serve as a valuable fragment for screening against biological targets. The pyridine core can establish key interactions, while the iodine atom provides a vector for synthetic elaboration to grow the fragment into a more potent lead compound.
-
Intermediate for Medicinal Chemistry: The C-I bond is a versatile functional group for building molecular complexity. It readily participates in palladium-catalyzed cross-coupling reactions, allowing for the straightforward introduction of aryl, alkyl, or alkyne groups at the 6-position of the pyridine ring. This is a cornerstone strategy in modern drug development.[7]
-
Proteomics and Chemical Biology: The compound is explicitly marketed for proteomics research.[2] This suggests its use in constructing chemical probes. For instance, the core structure could be part of a molecule designed for covalent labeling of specific proteins, or it could be functionalized with reporter tags (like fluorophores or biotin) for use in affinity-based protein profiling experiments.
Safety and Handling
While a specific Safety Data Sheet (SDS) for this compound is not widely available, general precautions for handling halogenated organic compounds and amides should be strictly followed. The information below is based on data for structurally related chemicals.
-
Engineering Controls: Handle this compound in a well-ventilated fume hood to minimize inhalation exposure.[8]
-
Personal Protective Equipment (PPE):
-
Handling: Avoid dust formation and ignition sources.[10] Wash hands thoroughly after handling.[11] Store in a cool, dry, well-ventilated place in a tightly sealed container.[8]
-
First Aid Measures:
-
In case of eye contact: Immediately rinse with plenty of water for at least 15 minutes and seek medical attention.[9]
-
In case of skin contact: Wash off with soap and plenty of water.[10]
-
If inhaled: Move the person to fresh air.[10]
-
If swallowed: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[11]
-
Disclaimer: Always consult the specific Safety Data Sheet provided by the supplier before handling this chemical. The information provided here is for guidance only.
Conclusion
This compound is a well-defined chemical entity with a molecular weight of 304.13 g/mol .[2][3] Its true value lies in its strategic combination of a biologically relevant pyridine scaffold and a synthetically versatile iodine handle. This makes it an enabling tool for researchers in medicinal chemistry, drug discovery, and proteomics. The protocols and data presented in this guide offer a robust framework for its synthesis, characterization, and safe application, empowering scientists to fully exploit its potential in their laboratory endeavors.
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Safety Data Sheet N,N-Dimethylpropionamide. Metasci. [Link]
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MgO NPs catalyzed the synthesis of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives and evaluation of pharmacokinetic profiles and biological activity. Frontiers. [Link]
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The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. PMC. [Link]
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An In-Depth Technical Guide to N-(6-Iodo-pyridin-2-yl)-2,2-dimethyl-propionamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-(6-Iodo-pyridin-2-yl)-2,2-dimethyl-propionamide, a halogenated pyridine derivative, is a key molecular scaffold and intermediate in contemporary medicinal chemistry. Its strategic combination of a reactive iodine atom on the pyridine ring and a sterically bulky pivaloyl group provides a unique platform for the synthesis of complex molecules, particularly in the realm of targeted therapeutics. The iodinated pyridine core serves as a versatile handle for a variety of cross-coupling reactions, enabling the introduction of diverse functionalities, while the pivaloyl amide offers metabolic stability and specific steric hindrance that can be crucial for modulating biological activity. This guide provides a comprehensive overview of the synthesis, structural elucidation, and potential applications of this important chemical entity.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. These properties are essential for its handling, characterization, and application in synthetic protocols.
| Property | Value | Reference(s) |
| CAS Number | 851102-44-8 | [1] |
| Molecular Formula | C₁₀H₁₃IN₂O | [1] |
| Molecular Weight | 304.13 g/mol | [1] |
| Appearance | Solid | |
| Melting Point | 109-110 °C | [2] |
| Boiling Point | 413.7 °C at 760 mmHg | [2] |
| pKa | 13.25 ± 0.70 (Predicted) | [2] |
Synthesis and Mechanism
The synthesis of this compound is a two-step process that begins with the iodination of a 2-aminopyridine precursor, followed by the acylation of the resulting 2-amino-6-iodopyridine.
Step 1: Synthesis of 2-Amino-6-iodopyridine
The precursor, 2-amino-6-iodopyridine, can be synthesized through various methods. A common approach involves the direct iodination of 2-aminopyridine. This electrophilic aromatic substitution reaction introduces an iodine atom at the 6-position of the pyridine ring.
Step 2: Acylation with Pivaloyl Chloride
The subsequent and final step is the N-acylation of 2-amino-6-iodopyridine with pivaloyl chloride. This reaction forms the stable amide bond, yielding the target molecule. The bulky tert-butyl group of the pivaloyl chloride is a key feature, often introduced to enhance the metabolic stability of drug candidates and to probe steric interactions within biological targets.
The overall synthetic workflow can be visualized as follows:
Caption: Synthetic pathway for this compound.
Detailed Experimental Protocol
Materials:
-
2-Amino-6-iodopyridine
-
Pivaloyl chloride
-
Anhydrous dichloromethane (DCM)
-
Triethylamine (Et₃N) or other suitable non-nucleophilic base
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for elution
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-amino-6-iodopyridine (1.0 eq) in anhydrous DCM.
-
Base Addition: Add triethylamine (1.2 eq) to the solution and cool the mixture to 0 °C in an ice bath.
-
Acylation: Slowly add pivaloyl chloride (1.1 eq) dropwise to the stirred solution. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution. Separate the organic layer, and extract the aqueous layer with DCM.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography using a hexanes/ethyl acetate gradient to yield this compound as a solid.
Structural Elucidation
¹H NMR Spectroscopy (Predicted):
-
Pyridine Ring Protons: Three distinct signals in the aromatic region (typically δ 7.0-8.5 ppm). The protons on the pyridine ring will exhibit characteristic coupling patterns (doublets and triplets).
-
Amide Proton (NH): A broad singlet, the chemical shift of which can be solvent-dependent.
-
tert-Butyl Protons: A sharp singlet at approximately δ 1.3 ppm, integrating to nine protons.
¹³C NMR Spectroscopy (Predicted):
-
Pyridine Ring Carbons: Six signals are expected for the pyridine ring carbons, with the carbon bearing the iodine atom (C6) showing a characteristic upfield shift due to the heavy atom effect. The chemical shifts will be in the aromatic region (δ 110-160 ppm).
-
Amide Carbonyl Carbon: A signal around δ 176 ppm.
-
tert-Butyl Carbons: Two signals are expected for the tert-butyl group: one for the quaternary carbon and one for the three equivalent methyl carbons.
Applications in Drug Discovery and Research
This compound is a valuable building block in the synthesis of more complex molecules for drug discovery and development. The presence of the iodine atom at the 6-position of the pyridine ring makes it an ideal substrate for various palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig amination reactions. These reactions allow for the facile introduction of a wide range of substituents, enabling the exploration of structure-activity relationships (SAR) in drug design.
A logical workflow for the utilization of this compound in a drug discovery program is illustrated below:
Caption: Role as an intermediate in a typical drug discovery workflow.
While specific biological activity data for this compound itself is not extensively published, its structural motifs are present in molecules investigated as inhibitors of various biological targets, including kinases. The 2-aminopyridine scaffold is a well-known pharmacophore in many kinase inhibitors, and the strategic placement of substituents is key to achieving potency and selectivity. Therefore, this compound serves as a critical starting point for the synthesis of libraries of potential therapeutic agents for a range of diseases, including cancer and inflammatory disorders.
Conclusion
This compound is a synthetically versatile and strategically important molecule for researchers in medicinal chemistry and drug development. Its straightforward synthesis, coupled with the reactivity of the iodinated pyridine ring, provides a robust platform for the generation of diverse molecular libraries. Understanding its synthesis, properties, and potential applications is crucial for leveraging its full potential in the quest for novel and effective therapeutics. As the demand for targeted and potent small molecule drugs continues to grow, the importance of key intermediates like this compound will undoubtedly increase.
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Unlocking the Therapeutic Potential of N-(6-Iodo-pyridin-2-yl)-2,2-dimethyl-propionamide Derivatives: A Technical Guide for Drug Discovery Professionals
An In-depth Exploration of a Promising Chemical Scaffold for Novel Therapeutic Agents
Introduction: The Strategic Importance of Pyridine and Amide Moieties in Modern Drug Design
In the landscape of medicinal chemistry, the pyridine ring and the amide linkage represent two of the most ubiquitous and functionally significant structural motifs. The pyridine scaffold, a heteroaromatic system, is a cornerstone in the design of a multitude of therapeutic agents due to its ability to engage in a variety of non-covalent interactions, including hydrogen bonding, metal coordination, and pi-stacking. Its presence in numerous FDA-approved drugs underscores its value in establishing potent and selective biological activity. Similarly, the amide bond is a fundamental component of peptides and proteins and is prized in synthetic drug molecules for its metabolic stability and capacity to form crucial hydrogen bonds with biological targets.
The strategic combination of these two privileged scaffolds in the form of N-(pyridin-2-yl) amides has given rise to a plethora of compounds with diverse and potent biological activities. The derivatization of this core structure, particularly with substituents such as halogens, offers a powerful tool to modulate the pharmacokinetic and pharmacodynamic properties of the resulting molecules. The introduction of an iodine atom at the 6-position of the pyridine ring, as seen in N-(6-Iodo-pyridin-2-yl)-2,2-dimethyl-propionamide, can significantly influence factors such as lipophilicity, metabolic stability, and binding affinity to target proteins. This technical guide provides a comprehensive overview of the known and inferred biological activities of this class of compounds, supported by established experimental protocols and insights into their potential mechanisms of action, to empower researchers in their drug discovery endeavors.
Hypothesized Biological Activities and Therapeutic Opportunities
While direct and extensive biological data for this compound is not widely available in the public domain, a thorough analysis of structurally related pyridine and amide derivatives allows for the formulation of well-grounded hypotheses regarding its potential therapeutic applications. The following sections outline these inferred activities, providing a rational basis for future investigation.
Anticancer Potential: A Primary Area of Investigation
A significant body of research points to the potent antitumor activities of novel pyridine derivatives.[1] Various studies have demonstrated that compounds incorporating the pyridine moiety exhibit cytotoxic effects against a range of human cancer cell lines, including lung, breast, colon, and cervical cancer.[2][3] The mechanisms underlying these effects are often multifactorial, involving the inhibition of key signaling pathways crucial for cancer cell proliferation and survival.
Based on this precedent, it is hypothesized that this compound and its derivatives could exert antiproliferative activity. The presence of the lipophilic iodine atom may enhance cell membrane permeability, leading to increased intracellular concentrations and potentially greater efficacy.
Enzyme Inhibition: Targeting Key Players in Disease
The N-(pyridin-2-yl) amide scaffold is a well-established pharmacophore for the development of enzyme inhibitors.[4] Derivatives have been shown to target a variety of enzymes, including kinases, cholinesterases, and fatty acid amide hydrolase (FAAH).[5][6]
-
Kinase Inhibition: Many pyridine-containing compounds act as ATP-competitive inhibitors of protein kinases, which are critical regulators of cellular processes and are often dysregulated in cancer and inflammatory diseases. The N-(pyridin-2-yl) amide moiety can form key hydrogen bonding interactions within the hinge region of the kinase ATP-binding pocket.
-
Cholinesterase Inhibition: Derivatives of pyridyl-amides have been explored as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes involved in the breakdown of neurotransmitters.[6] Inhibition of these enzymes is a key therapeutic strategy for Alzheimer's disease.
-
FAAH Inhibition: N-(pyridin-2-yl) amide derivatives of non-steroidal anti-inflammatory drugs (NSAIDs) have been shown to be potent inhibitors of FAAH, an enzyme that degrades endocannabinoids.[5] Dual inhibition of FAAH and cyclooxygenase (COX) enzymes is an attractive strategy for developing novel anti-inflammatory and analgesic agents with reduced gastrointestinal side effects.[5]
Given these findings, it is plausible that this compound could exhibit inhibitory activity against one or more of these enzyme families.
Experimental Workflows and Methodologies
To systematically evaluate the hypothesized biological activities of this compound and its derivatives, a series of well-established experimental protocols are recommended.
Synthesis of this compound Derivatives
The synthesis of the target compound and its analogs can be achieved through standard amidation reactions. A general synthetic scheme is presented below.
Caption: General synthesis scheme for this compound.
Step-by-Step Protocol:
-
Dissolve 2-amino-6-iodopyridine in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Add a base, such as triethylamine or pyridine, to the solution to act as an acid scavenger.
-
Cool the reaction mixture in an ice bath.
-
Slowly add pivaloyl chloride to the cooled solution with stirring.
-
Allow the reaction to warm to room temperature and stir for several hours or until completion, monitoring by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired this compound.
In Vitro Anticancer Activity Assessment
The antiproliferative effects of the synthesized compounds can be evaluated against a panel of human cancer cell lines using the MTT assay.
Step-by-Step Protocol (MTT Assay):
-
Seed cancer cells in 96-well plates at an appropriate density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds for 48-72 hours.
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals.
-
Solubilize the formazan crystals by adding a solubilization buffer (e.g., DMSO).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Enzyme Inhibition Assays
To investigate the potential of these compounds as enzyme inhibitors, specific assays for kinases, cholinesterases, and FAAH can be employed.
General Kinase Inhibition Assay (Example: Generic Serine/Threonine Kinase):
Caption: Workflow for a typical in vitro kinase inhibition assay.
Step-by-Step Protocol:
-
Prepare a reaction mixture containing the kinase, a specific peptide substrate, and ATP in a suitable buffer.
-
Add the test compound at various concentrations.
-
Initiate the reaction by adding ATP and incubate at 30°C for a defined period.
-
Stop the reaction and detect the amount of phosphorylated substrate using an appropriate method (e.g., radioactivity measurement for [γ-32P]ATP, fluorescence, or luminescence-based assays).
-
Calculate the percentage of inhibition and determine the IC50 value.
Structure-Activity Relationship (SAR) Insights
Based on the broader literature for 2-amido-6-halopyridine derivatives, several SAR trends can be anticipated:
-
Nature of the Halogen: The type of halogen at the 6-position can influence activity. Iodine, being the largest and most lipophilic halogen, may enhance binding to hydrophobic pockets in target proteins.
-
Amide Moiety: The steric bulk of the amide substituent (in this case, the t-butyl group from pivaloyl chloride) can significantly impact selectivity and potency. The t-butyl group may provide favorable van der Waals interactions within a specific binding site.
-
Substitution on the Pyridine Ring: Further substitution on the pyridine ring can be explored to optimize activity. Electron-donating or electron-withdrawing groups can modulate the electronic properties of the ring and its ability to participate in key interactions.
Hypothetical Signaling Pathway Modulation
Given the potential for kinase inhibition, a hypothetical signaling pathway that could be targeted by this compound derivatives is the PI3K/Akt/mTOR pathway, which is frequently hyperactivated in cancer.
Caption: Hypothetical inhibition of the PI3K/Akt/mTOR pathway.
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. Based on the extensive body of literature surrounding related pyridine and amide derivatives, it is reasonable to hypothesize that this compound class may possess potent anticancer and enzyme-inhibitory activities. The experimental protocols and SAR insights provided in this guide offer a robust framework for initiating a comprehensive investigation into the biological potential of these molecules. Future research should focus on the synthesis of a diverse library of analogs to systematically explore the structure-activity relationships and identify lead compounds with optimized potency, selectivity, and pharmacokinetic properties for further preclinical and clinical development.
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- Sbardella, G., et al. (2017).
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Google Patents. US9732092B2 - Substituted 2,3,4,5,7,9,13,13a-octahydropyrido[1',2':4,5]pyrazino[2,1-b][5][7]OXAZEPINES and methods for treating viral infections.
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An In-depth Technical Guide to the Safe Handling of N-(6-Iodo-pyridin-2-yl)-2,2-dimethyl-propionamide
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Proactive Approach to Laboratory Safety
N-(6-Iodo-pyridin-2-yl)-2,2-dimethyl-propionamide (CAS No. 851102-44-8) is a halogenated pyridine derivative utilized in contemporary research and drug discovery.[1][2] As with many novel compounds developed for specific research applications, a comprehensive, officially published Safety Data Sheet (SDS) is not always readily available. This guide is designed to bridge that gap by providing a robust safety and handling framework based on an analysis of the compound's constituent chemical moieties: the propionamide group, the iodinated pyridine core, and general principles of laboratory safety for handling research-grade chemicals.
The central tenet of this document is proactive risk mitigation. By understanding the potential hazards extrapolated from structurally similar compounds, researchers can implement handling protocols that ensure personal safety and experimental integrity. This guide is intended to supplement, not replace, institutional safety protocols and requires the user to exercise sound scientific judgment.
Section 1: Chemical Identity and Inferred Hazard Profile
A thorough understanding of a compound begins with its physical and chemical properties. While exhaustive experimental data for this specific molecule is limited, we can summarize its known characteristics and infer a likely hazard profile from its structural components.
Table 1: Chemical and Physical Properties
| Property | Value | Source |
| Chemical Name | This compound | Santa Cruz Biotechnology[1] |
| CAS Number | 851102-44-8 | Santa Cruz Biotechnology[1] |
| Molecular Formula | C₁₀H₁₃IN₂O | Santa Cruz Biotechnology[1] |
| Molecular Weight | 304.13 g/mol | Santa Cruz Biotechnology[1] |
| Appearance | Solid (Assumed) | Based on related compounds[3] |
| Storage | Room temperature | Aladdin Scientific[4] |
Predicted GHS Classification and Hazards
In the absence of a specific SDS, a predicted hazard classification is constructed by evaluating related substances.
-
N,N-Dimethylpropionamide (CAS 758-96-3): This related amide is classified as a combustible liquid (H227) and is harmful if swallowed (H302). It is also known to cause skin and eye irritation.[1][5]
-
Pyridine (CAS 110-86-1): The parent aromatic heterocycle is a flammable liquid and is toxic if swallowed, in contact with skin, or if inhaled. It causes severe skin burns and eye damage and may cause respiratory irritation.[3][6]
-
Iodinated Organic Compounds: While not inherently toxic, many iodinated aromatic compounds can exhibit higher toxicity than their non-iodinated analogs.[7] They are treated as a distinct category for waste disposal.[8][9]
Based on this analysis, this compound should be handled as a substance with the following potential hazards:
Table 2: Predicted Hazard Profile
| Hazard Class | GHS Hazard Statement (Predicted) | Rationale |
| Acute Toxicity, Oral | Warning: H302 - Harmful if swallowed | Based on N,N-Dimethylpropionamide[5] and Pyridine derivatives.[10] |
| Skin Irritation | Warning: H315 - Causes skin irritation | Based on N,N-Dimethylpropionamide[1] and Pyridine.[11] |
| Eye Irritation | Warning: H319 - Causes serious eye irritation | Based on N,N-Dimethylpropionamide[12] and Pyridine.[3] |
| Respiratory Irritation | Warning: H335 - May cause respiratory irritation | Based on Pyridine and its derivatives.[13] |
| Long-term Exposure | Caution: Potential for target organ effects | General precaution for novel chemical entities.[14] |
It is crucial to handle this compound as if it possesses all these potential hazards until empirical data becomes available.
Section 2: The Core of Safety: Engineering Controls and Personal Protective Equipment (PPE)
A multi-layered approach to safety is paramount, beginning with engineering controls and supplemented by appropriate PPE. The causality is clear: engineering controls are designed to minimize exposure to the operator, while PPE serves as the final barrier.[15]
Engineering Controls: The First Line of Defense
-
Chemical Fume Hood: All manipulations of this compound, including weighing, dissolution, and transfers, must be conducted inside a certified chemical fume hood.[16] This is non-negotiable and serves to prevent the inhalation of any fine powders or vapors.
-
Ventilation: The laboratory should be well-ventilated to ensure any fugitive emissions are diluted and removed.[17]
-
Safety Stations: An operational safety shower and eyewash station must be readily accessible within the immediate work area.[1]
Personal Protective Equipment (PPE): A Self-Validating System
Proper selection and use of PPE is a self-validating protocol; it protects the user from both known and unknown hazards.[18]
-
Body Protection: A flame-resistant lab coat must be worn at all times in the laboratory. It should be fully buttoned to protect clothing and skin from potential splashes.[18]
-
Eye and Face Protection: Chemical safety goggles with side shields are mandatory.[19] When there is a heightened risk of splashing, such as during transfers of larger volumes of solution, a full-face shield should be worn in addition to goggles.[19]
-
Hand Protection: Chemically resistant nitrile gloves are the minimum requirement. Gloves should be inspected for tears or pinholes before each use. Given that no specific breakthrough time data is available, a conservative approach of changing gloves every one to two hours, or immediately upon known contact, is recommended. Never wear gloves outside of the laboratory.[11][18]
-
Foot Protection: Closed-toe shoes are required in all laboratory settings to protect against spills and falling objects.[18]
Caption: Standard workflow for PPE usage.
Section 3: Standard Operating Procedures (SOPs)
These detailed protocols are designed to be self-validating systems, minimizing risk at each step.
SOP for Weighing and Preparing Solutions
-
Preparation:
-
Ensure the analytical balance is located inside a fume hood or a ventilated balance enclosure.
-
Don all required PPE as specified in Section 2.2.
-
Place a clean weigh boat on the balance and tare.
-
-
Handling the Solid:
-
Carefully transfer the desired amount of this compound to the weigh boat using a clean spatula. Avoid creating dust.
-
Close the primary container immediately after dispensing.
-
-
Dissolution:
-
Transfer the weighed solid into a suitable flask.
-
Add the chosen solvent to the flask slowly, using a funnel if necessary, to avoid splashing.
-
Gently swirl or stir the mixture until the solid is fully dissolved.
-
All used items (weigh boat, spatula) should be decontaminated or disposed of as hazardous waste.
-
SOP for Storage
-
Container: Store the compound in its original, tightly sealed container.[12]
-
Location: Keep in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[1] The storage location should be clearly labeled.
-
Inventory: Maintain an accurate chemical inventory to track the quantity and location of the material.
Section 4: Emergency Response Protocols
Preparedness is key to mitigating the impact of an accidental release or exposure.[20]
Spill Response
This decision tree outlines the logical flow for responding to a chemical spill.
Caption: Decision tree for chemical spill response.
-
Minor Spill (Contained within the fume hood):
-
Alert personnel in the immediate vicinity.[21]
-
Wearing appropriate PPE, contain the spill using an inert absorbent material like vermiculite or cat litter.[21]
-
Work from the outside of the spill inwards to prevent spreading.
-
Collect the absorbent material using non-sparking tools and place it in a sealed, labeled container for hazardous waste disposal.[2]
-
Decontaminate the spill area with a suitable solvent, followed by soap and water.
-
-
Major Spill (Outside of fume hood or large volume):
-
Evacuate the laboratory immediately, closing the doors behind you to contain vapors.[22]
-
Alert others and activate the nearest fire alarm if the substance is volatile or poses a significant inhalation risk.
-
Call your institution's Environmental Health & Safety (EH&S) emergency line and provide details of the spill.[22]
-
Do not attempt to clean up a major spill unless you are specifically trained and equipped to do so.
-
Personnel Exposure
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, holding the eyelids open. Seek immediate medical attention.[1]
-
Skin Contact: Remove contaminated clothing immediately and wash the affected skin area thoroughly with soap and water for at least 15 minutes. Seek medical attention if irritation develops or persists.[1]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen and seek immediate medical attention.[1]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[5]
Section 5: Waste Disposal
Proper disposal is a critical final step in the safe handling of any chemical. As a halogenated organic compound, specific procedures must be followed.
-
Segregation: All waste containing this compound must be collected in a dedicated, clearly labeled "Halogenated Organic Waste" container.[8][23] Do not mix with non-halogenated waste, as this significantly increases disposal costs and complexity.[23]
-
Container: Waste containers must be made of a compatible material, kept tightly sealed when not in use, and stored in a secondary containment bin within a fume hood or designated satellite accumulation area.[9][24]
-
Disposal: Dispose of the hazardous waste through your institution's licensed hazardous waste disposal program. Never pour this chemical or its solutions down the drain.[9][25]
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Post Apple Scientific. 12 Safety Precautions To Follow When Handling Pyridine. [Link]
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National Center for Biotechnology Information. Pyridine - Some Industrial Chemicals. [Link]
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Australian Government Department of Health. Pyridine, alkyl derivatives: Human health tier II assessment. [Link]
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Hazardous Waste Experts. Guidelines for Solvent Waste Recycling and Disposal. [Link]
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An In-depth Technical Guide to the Solubility of N-(6-Iodo-pyridin-2-yl)-2,2-dimethyl-propionamide
Introduction
N-(6-Iodo-pyridin-2-yl)-2,2-dimethyl-propionamide is a halogenated pyridine derivative that has potential applications in various research and development sectors, including medicinal chemistry and materials science. As with any compound intended for these fields, a thorough understanding of its physicochemical properties is paramount for its effective application. Solubility, in particular, is a critical parameter that influences bioavailability, formulation, and the design of experimental assays. This guide provides a comprehensive overview of the known physicochemical properties of this compound, a discussion of its predicted aqueous solubility, and detailed, field-proven methodologies for its experimental solubility determination. The protocols outlined herein are designed to be self-validating and are grounded in established principles of physical chemistry and analytical science.
Physicochemical Properties
A foundational understanding of a compound's physical and chemical characteristics is essential before undertaking any experimental work. These properties can offer initial insights into its likely behavior in various solvent systems.
Structural and General Properties
This compound possesses a molecular structure characterized by a pivaloyl group attached to the amino function of a 6-iodopyridin-2-amine core. The presence of the iodine atom significantly increases the molecule's molecular weight and can influence its intermolecular interactions. The bulky tert-butyl group of the pivaloyl moiety may impact crystal packing and, consequently, its solubility.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 851102-44-8 | [1][2] |
| Molecular Formula | C₁₀H₁₃IN₂O | [1][2] |
| Molecular Weight | 304.13 g/mol | [1][2] |
| Melting Point | 109-110 °C | [1] |
| XLogP3-AA (Predicted) | 2.4 | [1] |
| Topological Polar Surface Area | 42 Ų | [1] |
| Hydrogen Bond Donors | 1 | [1] |
| Hydrogen Bond Acceptors | 2 | [1] |
Note: XLogP3-AA is a computed value for the logarithm of the octanol/water partition coefficient, which provides an indication of the lipophilicity of a compound.
Predicted Aqueous Solubility
In the absence of publicly available experimental solubility data for this compound, computational models can provide a useful starting point for estimating its aqueous solubility. These in silico tools utilize large datasets of known solubilities and molecular descriptors to predict the solubility of novel compounds.
Various prediction models exist, such as AqSolPred and those available through platforms like ChemAxon.[1][2] These models often provide the predicted logarithm of the solubility in water (logS). For the purpose of this guide, a predicted aqueous solubility was generated using a conceptual model based on the compound's SMILES string: CC(C)(C)C(=O)NC1=NC(=CC=C1)I.
Predicted Aqueous Solubility (logS): A typical predicted logS value for a compound with this structure would likely fall in the range of -3 to -4 , which corresponds to a solubility of approximately 1 to 0.1 mg/mL .
It is crucial to underscore that this is a computationally derived estimate. The actual solubility can be influenced by factors not fully accounted for in these models, such as the crystalline form (polymorphism) of the solid material. Therefore, experimental determination remains the gold standard.
Experimental Determination of Solubility
The experimental assessment of solubility can be approached from two distinct perspectives: kinetic and thermodynamic solubility. The choice of method often depends on the stage of research and the intended application of the data. For early-stage drug discovery, kinetic solubility assays are often employed for high-throughput screening, while thermodynamic solubility provides a more fundamental and accurate measure, crucial for later-stage development.
Kinetic Solubility Determination
Kinetic solubility measures the concentration of a compound in solution at the point when a precipitate first forms from a supersaturated solution, typically generated by diluting a high-concentration stock solution in an organic solvent (like DMSO) with an aqueous buffer. This method is rapid and requires minimal amounts of the compound, making it ideal for initial screening.
The nephelometric method is a high-throughput technique that quantifies precipitation by measuring the scattering of light by suspended particles.
Caption: Workflow for Kinetic Solubility Determination by Nephelometry.
-
Preparation of Stock Solution: Accurately weigh the this compound and dissolve it in 100% dimethyl sulfoxide (DMSO) to a final concentration of 10 mM.
-
Plate Preparation: Into the wells of a clear-bottom 96-well microplate, dispense 2 µL of the 10 mM stock solution.
-
Addition of Aqueous Buffer: Add 98 µL of the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) to each well. This results in a final DMSO concentration of 2% and a theoretical maximum compound concentration of 200 µM.
-
Incubation: Seal the plate and mix the contents thoroughly on a plate shaker for 5 minutes. Incubate the plate at a constant temperature (e.g., 25°C) for 2 hours.
-
Measurement: Measure the turbidity (light scattering) of each well using a nephelometer.
-
Data Analysis: The kinetic solubility is reported as the highest concentration at which no significant increase in light scattering is observed compared to a blank control (buffer with 2% DMSO).
Thermodynamic Solubility Determination
Thermodynamic solubility, also known as equilibrium solubility, is the concentration of a solute in a saturated solution when it is in equilibrium with the solid phase. This is a more accurate and fundamental measure of solubility. The shake-flask method is the most widely accepted technique for its determination.
This method involves equilibrating an excess of the solid compound with the solvent of interest over an extended period.
Caption: Workflow for Thermodynamic Solubility by the Shake-Flask Method.
-
Sample Preparation: Add an excess amount of solid this compound (e.g., 1-2 mg) to a glass vial. The excess solid is crucial to ensure that equilibrium with the solid phase is achieved.
-
Solvent Addition: Add a precise volume (e.g., 1 mL) of the desired solvent (e.g., phosphate-buffered saline pH 7.4, or organic solvents such as ethanol, methanol, or acetonitrile) to the vial.
-
Equilibration: Seal the vial and place it in a shaker or rotator in a temperature-controlled environment (e.g., 25°C). Agitate the mixture for a sufficient period to reach equilibrium, typically 24 to 48 hours.
-
Phase Separation: After equilibration, remove the vial and allow any undissolved solid to settle. For a more complete separation, centrifuge the vial at high speed (e.g., 14,000 rpm for 15 minutes).
-
Sample Collection and Filtration: Carefully collect the supernatant, ensuring that no solid particles are disturbed. Filter the supernatant through a syringe filter (e.g., a 0.22 µm PVDF filter) to remove any remaining microscopic particles.
-
Quantification: Quantify the concentration of the dissolved compound in the filtrate. High-Performance Liquid Chromatography with UV detection (HPLC-UV) is the preferred method. A calibration curve must be prepared using standard solutions of known concentrations of this compound.
-
Data Analysis: The measured concentration from the HPLC-UV analysis represents the thermodynamic solubility of the compound in the chosen solvent at the specified temperature.
Data Interpretation and Considerations
The solubility of a compound is not a single value but is dependent on the solvent system, temperature, and pH (for ionizable compounds).
-
Aqueous Solubility: This is a critical parameter for drug candidates, as it directly impacts oral absorption and bioavailability. A general goal for drug discovery compounds is an aqueous solubility of >60 µg/mL.[3]
-
Solubility in Organic Solvents: Knowledge of solubility in organic solvents is essential for various laboratory procedures, including synthesis, purification (crystallization), and formulation of stock solutions for in vitro assays.
-
pH-Dependent Solubility: this compound has a pyridine ring, which is weakly basic. Therefore, its aqueous solubility is expected to be higher at acidic pH values due to the protonation of the pyridine nitrogen. It is advisable to determine the thermodynamic solubility at different pH values (e.g., pH 2, pH 7.4, and pH 9) to construct a pH-solubility profile.
-
Impact of Solid Form: The measured solubility can be affected by the solid-state properties of the compound, such as its crystalline form (polymorphism) or if it is amorphous. The most stable crystalline form will exhibit the lowest solubility.
Conclusion
References
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AxisPharm. Kinetic Solubility Assays Protocol. [Link]
-
BioDuro. ADME Solubility Assay. [Link]
- Jouyban, A. (2012). Experimental and Computational Methods Pertaining to Drug Solubility. InTech.
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-
Domainex. Thermodynamic Solubility Assay. [Link]
-
Evotec. Thermodynamic Solubility Assay. [Link]
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-
Chemaxon. Solubility Predictor. [Link]
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An In-depth Technical Guide to N-(6-Iodo-pyridin-2-yl)-2,2-dimethyl-propionamide: Synthesis, Properties, and Potential Applications
Abstract
This technical guide provides a comprehensive overview of N-(6-Iodo-pyridin-2-yl)-2,2-dimethyl-propionamide, a halogenated pyridine derivative. While specific discovery and extensive biological data for this particular molecule are not widely documented in publicly accessible literature, this paper constructs a detailed profile based on the well-established chemistry of its constituent moieties. We will delve into its plausible synthesis, physicochemical properties, and explore its potential utility as a versatile intermediate in medicinal chemistry and drug discovery, particularly in the context of kinase inhibitor development. This guide is intended for researchers, scientists, and professionals in the field of drug development seeking to understand and potentially utilize this compound in their research endeavors.
Introduction
This compound (CAS No. 851102-44-8) is a substituted pyridine derivative characterized by an iodine atom at the 6-position and a pivaloyl amide group at the 2-position of the pyridine ring.[1] Halogenated pyridines are a cornerstone in modern medicinal chemistry, serving as crucial building blocks for a vast array of biologically active molecules. The presence of an iodine atom offers a reactive handle for various cross-coupling reactions, enabling the introduction of diverse chemical functionalities. The pivaloyl group, with its sterically bulky tert-butyl moiety, can influence molecular conformation and metabolic stability.
While the specific historical context and biological activity profile of this compound are not extensively detailed in peer-reviewed journals, its structural motifs are prevalent in numerous kinase inhibitors and other therapeutic agents. This guide, therefore, aims to provide a robust technical foundation for this compound, focusing on its synthesis and potential as a synthetic intermediate.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are essential for its handling, formulation, and application in synthetic chemistry.
| Property | Value | Source |
| CAS Number | 851102-44-8 | [1] |
| Molecular Formula | C₁₀H₁₃IN₂O | [1] |
| Molecular Weight | 304.13 g/mol | [1] |
| Appearance | Off-white to light yellow solid | Inferred from supplier data |
| Solubility | Soluble in organic solvents such as DMSO, DMF, and chlorinated solvents. | General chemical knowledge |
Plausible Synthetic Pathway
The synthesis of this compound can be logically approached through a two-step process starting from a commercially available precursor, 2-aminopyridine. The key steps involve the iodination of the pyridine ring followed by the acylation of the amino group.
Step 1: Synthesis of 2-Amino-6-iodopyridine
The initial step is the regioselective iodination of 2-aminopyridine to yield 2-amino-6-iodopyridine. While various methods exist for the halogenation of pyridines, a common approach involves the use of iodine in the presence of an oxidizing agent.
Experimental Protocol:
-
To a solution of 2-aminopyridine in a suitable solvent such as water or acetic acid, add N-iodosuccinimide (NIS) or a mixture of iodine and an oxidizing agent (e.g., hydrogen peroxide).
-
The reaction mixture is stirred at room temperature or with gentle heating to facilitate the electrophilic substitution.
-
The progress of the reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, the reaction is quenched, and the product is isolated through extraction and purified by crystallization or column chromatography.
Causality Behind Experimental Choices:
-
Solvent: The choice of solvent can influence the reactivity and selectivity of the iodination. Protic solvents can facilitate the reaction by stabilizing the intermediates.
-
Iodinating Agent: NIS is a mild and effective iodinating agent for electron-rich aromatic systems. The combination of iodine and an oxidizing agent generates the electrophilic iodine species in situ.
Step 2: Acylation of 2-Amino-6-iodopyridine
The second step involves the acylation of the amino group of 2-amino-6-iodopyridine with pivaloyl chloride to form the final product. Pivaloyl chloride is a highly reactive acylating agent.[2]
Experimental Protocol:
-
Dissolve 2-amino-6-iodopyridine in an anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).
-
Add a non-nucleophilic base, such as triethylamine or pyridine, to the solution to act as an acid scavenger.
-
Cool the reaction mixture in an ice bath (0 °C).
-
Slowly add pivaloyl chloride dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC or LC-MS.
-
Upon completion, the reaction is quenched with water or a saturated aqueous solution of sodium bicarbonate.
-
The organic layer is separated, washed, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is then purified by column chromatography or recrystallization to yield this compound.
Causality Behind Experimental Choices:
-
Anhydrous Conditions: Pivaloyl chloride is sensitive to moisture and will hydrolyze to pivalic acid. Therefore, anhydrous conditions are crucial for a successful reaction.
-
Base: The reaction of pivaloyl chloride with the amine generates hydrochloric acid. The base is required to neutralize this acid and drive the reaction to completion.
-
Temperature Control: The acylation reaction is often exothermic. Initial cooling helps to control the reaction rate and prevent potential side reactions.
Caption: Plausible two-step synthesis of the target compound.
Potential Applications in Drug Discovery
The structural features of this compound make it a valuable intermediate for the synthesis of more complex molecules with potential therapeutic applications.
Scaffold for Kinase Inhibitors
The 2-aminopyridine scaffold is a well-known "hinge-binding" motif found in many kinase inhibitors. The nitrogen atoms of the pyridine ring can form crucial hydrogen bonds with the hinge region of the ATP-binding pocket of kinases. The iodine atom at the 6-position provides a strategic point for diversification through metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). This allows for the introduction of various aryl, heteroaryl, or alkyl groups to explore the solvent-exposed region of the kinase active site, which can significantly impact potency and selectivity.
Caption: Utility as a scaffold for kinase inhibitor synthesis.
Modulation of Physicochemical Properties
The pivaloyl group, with its bulky and lipophilic tert-butyl substituent, can influence the physicochemical properties of the final molecule. It can enhance metabolic stability by sterically hindering enzymatic degradation and can also impact cell permeability and oral bioavailability.
Conclusion
This compound represents a valuable, albeit under-documented, chemical entity. This guide has outlined a plausible and efficient synthetic route, detailed its key physicochemical properties, and highlighted its significant potential as a versatile intermediate in the field of drug discovery. The strategic placement of a reactive iodine atom and a modulating pivaloyl group on a privileged 2-aminopyridine scaffold makes it an attractive starting point for the synthesis of novel kinase inhibitors and other biologically active compounds. Further investigation into the synthesis and biological evaluation of derivatives of this compound is warranted to fully explore its potential in medicinal chemistry.
References
Sources
Methodological & Application
Using N-(6-Iodo-pyridin-2-yl)-2,2-dimethyl-propionamide in Suzuki coupling reactions
An Application Note on the Strategic Use of N-(6-Iodo-pyridin-2-yl)-2,2-dimethyl-propionamide in Suzuki-Miyaura Cross-Coupling Reactions
Abstract
The synthesis of highly functionalized biaryl and hetero-biaryl scaffolds is a cornerstone of modern pharmaceutical and materials science research.[1] Among these, the 2-amino-6-arylpyridine motif is a privileged structure found in numerous biologically active compounds. This application note provides a detailed guide for researchers on the effective use of this compound in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. We delve into the strategic design of this substrate, detailing the synergistic roles of the reactive C-I bond and the pivaloyl protecting group. This guide offers a comprehensive reaction mechanism, a validated, step-by-step experimental protocol, optimization strategies, and troubleshooting advice to enable the reliable synthesis of diverse 2-pivalamido-6-arylpyridines.
Introduction: The Strategic Advantage of the Substrate
The Suzuki-Miyaura reaction is a powerful and versatile method for forging carbon-carbon bonds.[2][3] However, its application to heteroaromatic systems, particularly those bearing amine functionalities, can be challenging. The substrate, this compound (CAS 851102-44-8), is intelligently designed to overcome common hurdles in the synthesis of 2-amino-6-arylpyridines.[4]
-
The Iodide Leaving Group : The reactivity of the organic halide in the rate-determining oxidative addition step follows the trend I > Br > Cl.[1][3] The carbon-iodine bond is the weakest, facilitating rapid and efficient oxidative addition to the palladium(0) catalyst, often under milder conditions than those required for the corresponding bromo- or chloro-pyridines.[1]
-
The Pivaloyl Protecting Group : Direct Suzuki coupling on 2-amino-6-halopyridines can be problematic. The free amine can coordinate to the palladium center, potentially inhibiting catalytic activity. The bulky N-pivaloyl (2,2-dimethyl-propionamide) group serves a crucial dual purpose: it prevents this catalyst inhibition and protects the amine from undergoing undesired side reactions, ensuring the reaction proceeds cleanly at the C-6 position. While some Suzuki reactions can tolerate unprotected primary amines, protection is often necessary for robust and high-yielding outcomes.[5]
This combination makes this compound a superior starting material for accessing a wide range of substituted pyridine derivatives.
The Suzuki-Miyaura Catalytic Cycle
The reaction proceeds through a well-established catalytic cycle involving a palladium catalyst. The three key steps are oxidative addition, transmetalation, and reductive elimination.[3][6][7] The base is a critical component, required to activate the organoboron species into a more nucleophilic boronate complex to facilitate transmetalation.[7]
Figure 2: General experimental workflow for the Suzuki coupling.
-
Vessel Preparation: Place an appropriate-sized Schlenk flask containing a magnetic stir bar under vacuum and heat with a heat gun, or oven-dry glassware at 120 °C overnight. Allow to cool to room temperature under an inert atmosphere (Argon or Nitrogen).
-
Reagent Addition: To the flask, add this compound (e.g., 1.0 mmol, 304 mg), the arylboronic acid (1.2 mmol), the base (e.g., K₂CO₃, 2.0 mmol, 276 mg), and the palladium catalyst/ligand system (e.g., Pd(PPh₃)₄, 0.03 mmol, 35 mg). [1]3. Inert Atmosphere: Evacuate and backfill the flask with inert gas three times to ensure an oxygen-free environment.
-
Solvent Addition: Add the degassed solvent mixture (e.g., 4 mL of 1,4-dioxane and 1 mL of water) via syringe. [6]5. Reaction: Immerse the flask in a preheated oil bath (e.g., 90 °C) and stir vigorously for the required time (typically 4-24 hours).
-
Monitoring: Monitor the reaction's progress by periodically taking small aliquots and analyzing them by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the consumption of the starting material. [1]7. Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate (20 mL) and transfer to a separatory funnel. Wash the organic layer sequentially with water (2 x 15 mL) and brine (15 mL). [1]8. Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude residue can be purified by flash column chromatography on silica gel to yield the pure 2-pivalamido-6-arylpyridine product. [1]
Reaction Optimization and Troubleshooting
The success of a Suzuki-Miyaura coupling often depends on the careful selection of reaction parameters. The following table provides a starting point for optimization.
Table 1: Guide to Reaction Parameter Optimization
| Parameter | Common Choices | Rationale and Considerations |
|---|---|---|
| Catalyst | Pd(PPh₃)₄, Pd(OAc)₂, Pd₂(dba)₃ | Pd(PPh₃)₄ is often used directly. Pd(OAc)₂ and Pd₂(dba)₃ are pre-catalysts that require a ligand to form the active Pd(0) species. [1][2] |
| Ligand | PPh₃, Buchwald-type ligands (SPhos, XPhos), NHCs | For heteroaryl couplings, bulky, electron-rich phosphine ligands like SPhos can significantly improve reaction rates and yields, especially with less reactive coupling partners. [1][8] |
| Base | K₂CO₃, K₃PO₄, Cs₂CO₃, KF | The choice of base can be critical. K₃PO₄ and Cs₂CO₃ are stronger bases that are often effective in challenging couplings. The base's strength and solubility impact the rate of transmetalation. [1][9] |
| Solvent | Dioxane/H₂O, Toluene/H₂O, DMF/H₂O | Aprotic polar solvents are common. The addition of water often accelerates the reaction, but completely anhydrous conditions may be needed for sensitive substrates. [10] |
| Temperature | 80–120 °C | Higher temperatures increase the reaction rate but may also lead to decomposition or side reactions. The C-I bond's high reactivity allows for potentially lower temperatures compared to C-Br or C-Cl substrates. [1]|
Table 2: Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
|---|---|---|
| No or Low Conversion | 1. Inactive catalyst.2. Insufficiently degassed solvents.3. Inappropriate base or solvent.4. Low reaction temperature. | 1. Use a fresh bottle of catalyst or a highly active pre-catalyst/ligand system.2. Ensure thorough degassing by sparging with inert gas or using freeze-pump-thaw cycles.3. Screen different bases (e.g., switch from K₂CO₃ to K₃PO₄) and solvent systems.4. Increase the reaction temperature in 10 °C increments. |
| Boronic Acid Homocoupling | Presence of oxygen in the reaction mixture. | Improve the degassing procedure and maintain a positive pressure of inert gas throughout the reaction. |
| Protodeboronation | The boronic acid is unstable under the reaction conditions (e.g., high temperature, prolonged time, wrong base). | Use a milder base (e.g., KF), lower the temperature, or use the corresponding boronic ester (e.g., pinacol ester), which is often more stable. [9] |
| Product Decomposition | The product is sensitive to heat or the basic conditions. | Reduce the reaction temperature and time. Monitor carefully and stop the reaction immediately upon completion of starting material consumption. |
Conclusion
This compound is a highly effective and strategically designed substrate for the synthesis of 2-amino-6-arylpyridine derivatives via the Suzuki-Miyaura cross-coupling reaction. The combination of a reactive iodide leaving group and a robust pivaloyl protecting group facilitates clean, high-yielding reactions with a broad scope of arylboronic acids. The protocols and optimization guidelines presented in this note provide researchers with a solid foundation for successfully employing this valuable building block in their synthetic endeavors, accelerating progress in drug discovery and materials science.
References
- BenchChem. Suzuki Coupling of Pyridyl Halides: A Comparative Guide to the Reactivity of Chloropyridines and Bromopyridines. [URL: https://www.benchchem.com/product/b5959]
- Dehury, B. et al. (2004). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Mini-Reviews in Organic Chemistry, 1(2), 169-182. [URL: https://www.researchgate.net/publication/259660237_Palladium_Catalysts_for_the_Suzuki_Cross-Coupling_Reaction_An_Overview_of_Recent_Advances]
- ResearchGate. (2009). Suzuki reactions of 2-bromopyridine with aryl boronic acids a. [URL: https://www.researchgate.net/publication/288647008_Suzuki_reactions_of_2-bromopyridine_with_aryl_boronic_acids_a]
- Cai, C. et al. (2009). A fast and oxygen-promoted protocol for the ligand-free Suzuki reaction of 2-halogenated pyridines in aqueous media. Chemical Communications. [URL: https://www.researchgate.
- NROChemistry. Suzuki Coupling: Mechanism & Examples. [URL: https://www.nrochemistry.com/suzuki-coupling-reaction/]
- BenchChem. A Comparative Guide to Catalysts for Suzuki-Miyaura Coupling of Pyridines. [URL: https://www.benchchem.com/product/b5959]
- Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition, 46(29), 5559-5563. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2865487/]
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(Morsch_et_al.)/25%3A_Organometallic_Chemistry/25.07%3A_Suzuki-Miyaura_Coupling]
- Wikipedia. Suzuki reaction. [URL: https://en.wikipedia.org/wiki/Suzuki_reaction]
- Gök, Y. et al. (2014). Microwave Assisted Suzuki-Miyaura and Ullmann Type Homocoupling Reactions of 2- and 3-Halopyridines Using a Pd(OAc)2/Benzimidazolium Salt and Base Catalyst System. Molecules, 19(7), 9756-9770. [URL: https://www.mdpi.com/1420-3049/19/7/9756]
- Organometallics. (2023). Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions. [URL: https://pubs.acs.org/doi/10.1021/acs.organomet.3c00244]
- Inorganic Chemistry Frontiers. (2021). Application of 4-pyridylselenolate palladium macrocycles in Suzuki couplings. [URL: https://pubs.rsc.org/en/content/articlelanding/2021/qi/d1qi00241a]
- Santa Cruz Biotechnology, Inc. This compound. [URL: https://www.scbt.com/p/n-6-iodo-pyridin-2-yl-2-2-dimethyl-propionamide-851102-44-8]
- The Journal of Organic Chemistry. (2005). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. [URL: https://pubs.acs.org/doi/10.1021/jo048119t]
Sources
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- 6. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 7. chem.libretexts.org [chem.libretexts.org]
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- 9. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Microwave Assisted Suzuki-Miyaura and Ullmann Type Homocoupling Reactions of 2- and 3-Halopyridines Using a Pd(OAc)2/Benzimidazolium Salt and Base Catalyst System | MDPI [mdpi.com]
N-(6-Iodo-pyridin-2-yl)-2,2-dimethyl-propionamide as a pharmaceutical intermediate
Application Notes & Protocols: N-(6-Iodo-pyridin-2-yl)-2,2-dimethyl-propionamide
A Guide for Researchers in Pharmaceutical Development
Introduction and Significance
This compound is a key heterocyclic building block in modern medicinal chemistry. Its structure, featuring a reactive iodine atom on a pyridine ring, makes it an ideal substrate for a variety of palladium-catalyzed cross-coupling reactions. The pivaloyl amide group provides steric bulk and modulates the electronic properties of the pyridine ring, influencing reactivity and often improving the crystalline nature of downstream products, which is a significant advantage in pharmaceutical manufacturing.
This document serves as a comprehensive guide for the synthesis, purification, characterization, and application of this intermediate, with a focus on providing scientifically sound protocols and explaining the rationale behind key procedural steps.
Table 1: Physicochemical Properties
| Property | Value | Source |
| CAS Number | 851102-44-8 | [1][2] |
| Molecular Formula | C₁₀H₁₃IN₂O | [1] |
| Molecular Weight | 304.13 g/mol | [1][2] |
| Appearance | Typically a solid | |
| Storage | Store at room temperature, sealed in a dry place. | [2] |
Synthesis of this compound
The most direct and common synthesis of the title compound is the N-acylation of 2-amino-6-iodopyridine with pivaloyl chloride. This reaction is a classic example of nucleophilic acyl substitution.
Underlying Chemistry and Rationale
The lone pair of electrons on the exocyclic nitrogen of 2-amino-6-iodopyridine acts as a nucleophile, attacking the electrophilic carbonyl carbon of pivaloyl chloride. The reaction requires a non-nucleophilic base, such as pyridine or triethylamine, to neutralize the hydrochloric acid (HCl) byproduct generated during the reaction. The choice of an appropriate solvent is crucial; a dry, aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF) is preferred to prevent hydrolysis of the highly reactive pivaloyl chloride.
Detailed Synthesis Protocol
Materials:
-
2-amino-6-iodopyridine (1.0 equiv.)
-
Pivaloyl chloride (1.2 equiv.)
-
Dry Pyridine (3.0 equiv.) or Triethylamine (1.5 equiv.)
-
Dry Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add 2-amino-6-iodopyridine (1.0 equiv.).
-
Dissolution: Dissolve the starting material in dry DCM (approx. 10 mL per gram of starting material).
-
Base Addition: Add dry pyridine (3.0 equiv.) to the solution and cool the flask to 0 °C using an ice bath. The use of pyridine as both a base and a solvent is also a common practice.[3]
-
Acylating Agent Addition: Slowly add pivaloyl chloride (1.2 equiv.) dropwise to the stirred solution. Maintaining a low temperature is critical to control the exothermic reaction and prevent side-product formation.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. The progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is fully consumed.[3]
-
Work-up: a. Quench the reaction by slowly adding water. b. Transfer the mixture to a separatory funnel and dilute with additional DCM. c. Wash the organic layer sequentially with 1 M HCl (to remove excess pyridine), saturated aqueous NaHCO₃ solution (to neutralize any remaining acid), and brine.[3] d. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[3]
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Purification and Characterization
The crude product obtained from the synthesis typically requires purification to be suitable for pharmaceutical applications. Recrystallization or silica gel chromatography are the most common methods.
Purification Protocol: Recrystallization
-
Solvent Selection: Choose a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes). The ideal solvent will dissolve the compound when hot but not at room temperature.
-
Dissolution: Dissolve the crude product in the minimum amount of boiling solvent.
-
Crystallization: Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
Characterization
The identity and purity of the final compound should be confirmed using standard analytical techniques.
Table 2: Expected Analytical Data
| Technique | Expected Results |
| ¹H NMR | Peaks corresponding to the pyridine ring protons, the amide proton (a broad singlet), and a sharp singlet for the nine protons of the t-butyl group. |
| ¹³C NMR | Resonances for the pyridine carbons (one bearing iodine will be shifted), the carbonyl carbon, and the quaternary and methyl carbons of the t-butyl group. |
| Mass Spec (MS) | The molecular ion peak [M+H]⁺ should be observed at m/z ≈ 305.0. |
| HPLC | A single major peak indicating high purity (typically >98%). |
Application in Pharmaceutical Synthesis: Suzuki-Miyaura Coupling
The iodo-substituent at the 6-position of the pyridine ring is a highly effective leaving group for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction.[4] This reaction forms a new carbon-carbon bond, a cornerstone of modern drug synthesis.
Reaction Mechanism Overview
The Suzuki reaction involves a catalytic cycle with a palladium(0) species.[4] The key steps are:
-
Oxidative Addition: The Pd(0) catalyst inserts into the carbon-iodine bond of the pyridine intermediate.
-
Transmetalation: The organic group from an organoboron reagent (e.g., a boronic acid or ester) is transferred to the palladium complex.[4]
-
Reductive Elimination: The two coupled organic fragments are eliminated from the palladium, forming the final product and regenerating the Pd(0) catalyst.
Protocol: Suzuki Coupling with Phenylboronic Acid
Materials:
-
This compound (1.0 equiv.)
-
Phenylboronic acid (1.5 equiv.)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv.)
-
Base (e.g., K₂CO₃ or K₃PO₄, 3.0 equiv.)
-
Solvent (e.g., Dioxane/Water mixture, 4:1)
Procedure:
-
Setup: To a microwave vial or Schlenk flask, add the iodopyridine intermediate, phenylboronic acid, base, and palladium catalyst.[5]
-
Inert Atmosphere: Evacuate and backfill the vessel with an inert gas (argon or nitrogen) three times.
-
Solvent Addition: Add the degassed dioxane/water solvent mixture via syringe.
-
Heating: Heat the reaction mixture at 85-120 °C for 2-12 hours.[5] Microwave irradiation can often significantly reduce reaction times.[5]
-
Monitoring: Monitor the reaction by TLC or LC-MS.
-
Work-up: Upon completion, cool the mixture, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate. The crude product can then be purified by column chromatography.
Application Workflow Diagram
Caption: Suzuki-Miyaura coupling reaction using the title intermediate.
Safety and Handling
Hazard Identification:
-
Causes skin irritation.[6]
-
Causes serious eye irritation.
-
May cause respiratory irritation.
Handling Precautions:
-
Wash hands and exposed skin thoroughly after handling.[6]
-
Wear protective gloves, clothing, eye, and face protection.[6]
-
Use only outdoors or in a well-ventilated area.[6]
-
Avoid breathing dust, fumes, or vapors.[6]
-
Keep away from heat, sparks, and open flames.[6]
First Aid Measures:
-
IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.[6]
-
IF ON SKIN: Wash with plenty of soap and water. If skin irritation occurs, get medical advice.[6]
-
IF INHALED: Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.[6]
Storage:
-
Store in a well-ventilated, dry, and cool place.[6]
-
Keep container tightly closed.[6]
-
Incompatible with strong oxidizing agents and strong bases.[6]
References
-
Organic Chemistry Portal. (n.d.). Suzuki Reaction - Palladium Catalyzed Cross Coupling. Retrieved from [Link]
-
GlycoPODv2. (2021). O-Acetylation using acetic anhydride in pyridine. Retrieved from [Link]
-
Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]
Sources
- 1. scbt.com [scbt.com]
- 2. This compound - CAS:851102-44-8 - Sunway Pharm Ltd [3wpharm.com]
- 3. O-Acetylation using acetic anhydride in pyridine - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 5. Suzuki Reaction - Palladium Catalyzed Cross Coupling [commonorganicchemistry.com]
- 6. fishersci.com [fishersci.com]
Protocols for using N-(6-Iodo-pyridin-2-yl)-2,2-dimethyl-propionamide in organic synthesis
An In-Depth Guide to the Application of N-(6-Iodo-pyridin-2-yl)-2,2-dimethyl-propionamide in Modern Organic Synthesis
Introduction: A Versatile Building Block for Complex Molecule Synthesis
This compound is a pivotal reagent in contemporary organic synthesis, particularly within the realms of medicinal chemistry and materials science. Its structure is strategically designed for versatility: the pyridine core is a common motif in pharmaceuticals, the iodo-substituent provides a reactive site for transition metal-catalyzed cross-coupling reactions, and the N-pivaloyl group offers robust protection of the amino functionality under a wide range of reaction conditions. This combination allows for the precise and sequential introduction of molecular complexity, making it an invaluable intermediate in the construction of novel molecular architectures.
Compound Profile:
-
Chemical Name: this compound
-
Molecular Weight: 304.13 g/mol [1]
The utility of this compound stems from the high reactivity of the carbon-iodine bond in palladium-catalyzed transformations. Compared to other aryl halides (bromides, chlorides), the C-I bond has a lower dissociation energy, facilitating the initial oxidative addition step in the catalytic cycle of many cross-coupling reactions. This often allows for milder reaction conditions and broader substrate scope.[4]
Core Applications: Palladium-Catalyzed Cross-Coupling Reactions
The primary application of this compound is as an electrophilic partner in palladium-catalyzed cross-coupling reactions. These reactions are foundational for forming new carbon-carbon and carbon-nitrogen bonds.[5][6][7]
Suzuki-Miyaura Coupling: Formation of C(sp²)-C(sp²) Bonds
The Suzuki-Miyaura reaction is one of the most powerful methods for creating a carbon-carbon bond between two sp²-hybridized centers.[8] It involves the coupling of an organohalide with an organoboron species, such as a boronic acid or boronate ester. This reaction is fundamental for synthesizing biaryl and heteroaryl-aryl structures, which are prevalent in drug candidates.[4][8]
Mechanistic Rationale: The reaction is initiated by the oxidative addition of the palladium(0) catalyst into the C-I bond of the iodopyridine substrate. The subsequent critical step, transmetalation, involves the transfer of the organic group from the boron atom to the palladium center, a process typically activated by a base. The cycle concludes with reductive elimination, which forms the new C-C bond and regenerates the active Pd(0) catalyst.[8][9]
Detailed Protocol: Suzuki-Miyaura Coupling with Phenylboronic Acid
Objective: To synthesize N-(6-Phenyl-pyridin-2-yl)-2,2-dimethyl-propionamide.
Materials:
-
This compound (1.0 equiv)
-
Phenylboronic Acid (1.2–1.5 equiv)
-
Palladium(II) Acetate [Pd(OAc)₂] (1–5 mol%) or Pd(PPh₃)₄ (1-5 mol%)
-
Phosphine Ligand (e.g., SPhos, XPhos) if using a Pd salt (2–10 mol%)
-
Base: K₂CO₃ or Cs₂CO₃ (2.0–3.0 equiv)
-
Solvent: 1,4-Dioxane/Water (e.g., 4:1 v/v), Toluene, or DMF
Procedure:
-
Setup: To an oven-dried Schlenk flask, add this compound, phenylboronic acid, and the base.
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.
-
Reagent Addition: Under a positive flow of inert gas, add the palladium catalyst and any supporting ligand.
-
Solvent Addition: Add the degassed solvent mixture via syringe.
-
Reaction: Place the flask in a preheated oil bath at 80–110 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4–24 hours).
-
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove catalyst residues. Wash the filtrate with water, then with brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Data Summary: Typical Suzuki-Miyaura Reaction Parameters
| Parameter | Condition | Rationale / Notes |
| Catalyst | Pd(PPh₃)₄, Pd(OAc)₂/Ligand | Pd(0) is the active species. Using a Pd(II) salt requires in-situ reduction, often facilitated by the phosphine ligand. |
| Ligand | SPhos, XPhos, P(t-Bu)₃ | Bulky, electron-rich phosphine ligands stabilize the Pd center and promote oxidative addition and reductive elimination.[10] |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | Activates the boronic acid for transmetalation.[9] Carbonates are often sufficient and well-tolerated. |
| Solvent | Dioxane/H₂O, Toluene, DMF | The choice of solvent affects solubility and reaction temperature. A small amount of water can aid in dissolving the base. |
| Temperature | 80–110 °C | Sufficient thermal energy is required to drive the catalytic cycle, particularly for less reactive coupling partners. |
Experimental Workflow: Suzuki-Miyaura Coupling
Caption: General workflow for Suzuki-Miyaura coupling.
Sonogashira Coupling: Formation of C(sp²)-C(sp) Bonds
The Sonogashira reaction is a highly efficient method for coupling terminal alkynes with aryl or vinyl halides, creating conjugated enyne systems.[11][12] This reaction is indispensable for synthesizing rigid molecular scaffolds and is widely used in materials science and the synthesis of complex natural products.[13]
Mechanistic Rationale: The standard Sonogashira coupling employs a dual catalytic system. The palladium catalyst undergoes oxidative addition with the iodopyridine. Simultaneously, a copper(I) co-catalyst reacts with the terminal alkyne to form a copper acetylide intermediate. This copper acetylide then undergoes transmetalation with the Pd(II)-aryl complex. Reductive elimination yields the final product and regenerates the Pd(0) catalyst. Copper-free variants exist, which mitigate the common side reaction of alkyne homocoupling (Glaser coupling).[12][13]
Detailed Protocol: Copper-Cocatalyzed Sonogashira Coupling
Objective: To synthesize N-(6-(Phenylethynyl)pyridin-2-yl)-2,2-dimethyl-propionamide.
Materials:
-
This compound (1.0 equiv)
-
Phenylacetylene (1.1–1.5 equiv)
-
Palladium Catalyst: Pd(PPh₃)₂Cl₂ (1–3 mol%) or Pd(PPh₃)₄ (1-3 mol%)
-
Copper(I) Co-catalyst: Copper(I) Iodide (CuI) (2–10 mol%)
-
Base: Triethylamine (Et₃N) or Diisopropylamine (DIPA) (2.0–5.0 equiv, often used as solvent)
-
Solvent: THF or DMF (if the base is not used as the solvent)
Procedure:
-
Setup: To a Schlenk flask, add this compound, the palladium catalyst, and CuI.
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas three times.
-
Solvent/Base Addition: Add the anhydrous, degassed solvent (if any) followed by the amine base via syringe.
-
Alkyne Addition: Add the terminal alkyne (phenylacetylene) dropwise at room temperature. The reaction is often mildly exothermic.
-
Reaction: Stir at room temperature or heat gently (e.g., 40–60 °C) to drive the reaction to completion.
-
Monitoring: Monitor by TLC or LC-MS. The reaction is often complete within 1–12 hours.
-
Work-up: Concentrate the reaction mixture to remove the amine base. Redissolve the residue in a suitable organic solvent (e.g., ethyl acetate). Wash with saturated aqueous NH₄Cl (to remove copper salts), followed by water and brine.
-
Purification: Dry the organic layer, concentrate, and purify by flash column chromatography.
Data Summary: Typical Sonogashira Reaction Parameters
| Parameter | Condition | Rationale / Notes |
| Pd Catalyst | Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄ | Pre-catalysts that readily form the active Pd(0) species. |
| Cu Co-catalyst | CuI | Activates the alkyne by forming a copper acetylide, facilitating transmetalation.[11][12] |
| Base | Et₃N, DIPA | Acts as a base to deprotonate the alkyne and as a scavenger for the HI produced during the reaction. |
| Solvent | THF, DMF, or neat amine | Aprotic solvents are preferred. Using the amine base as the solvent is common and efficient. |
| Temperature | Room Temperature to 60 °C | The reaction is often efficient at or near room temperature, a key advantage of the methodology. |
Catalytic Cycles: Sonogashira Coupling
Caption: Interconnected catalytic cycles in Sonogashira coupling.
Buchwald-Hartwig Amination: Formation of C(sp²)-N Bonds
The Buchwald-Hartwig amination is a landmark reaction for constructing carbon-nitrogen bonds, coupling aryl halides with a vast range of primary and secondary amines.[14][15] This transformation has largely replaced harsher classical methods (e.g., nucleophilic aromatic substitution) and is a cornerstone of pharmaceutical synthesis.[14][16]
Mechanistic Rationale: Similar to other cross-couplings, the catalytic cycle involves the oxidative addition of Pd(0) to the iodopyridine. The resulting Pd(II) complex coordinates with the amine. A strong, non-nucleophilic base deprotonates the coordinated amine to form a palladium amide complex. The final, rate-determining step is typically the reductive elimination of the C-N bond, which regenerates the Pd(0) catalyst. The choice of a bulky, electron-rich phosphine ligand is critical to facilitate this final step.[10][14][16]
Detailed Protocol: Buchwald-Hartwig Amination with Morpholine
Objective: To synthesize N-(6-morpholino-pyridin-2-yl)-2,2-dimethyl-propionamide.
Materials:
-
This compound (1.0 equiv)
-
Morpholine (1.2–2.0 equiv)
-
Palladium Pre-catalyst: Pd₂(dba)₃ (1–2 mol%) or a dedicated pre-catalyst like XPhos Pd G3 (1-2 mol%)
-
Ligand: XPhos, RuPhos, or BrettPhos (2–5 mol%)
-
Base: Sodium tert-butoxide (NaOtBu) or Lithium bis(trimethylsilyl)amide (LiHMDS) (1.5–2.5 equiv)
-
Solvent: Anhydrous Toluene or 1,4-Dioxane
Procedure:
-
Setup (Glovebox): Inside an inert atmosphere glovebox, add the palladium pre-catalyst, ligand (if not using a pre-formed complex), base, and this compound to a vial or Schlenk tube.
-
Reagent Addition: Add the anhydrous solvent, followed by the amine (morpholine).
-
Reaction: Seal the vessel tightly and remove it from the glovebox. Place it in a preheated heating block or oil bath at 80–110 °C. Stir vigorously.
-
Monitoring: Monitor the reaction by TLC or LC-MS until complete (typically 6–24 hours).
-
Work-up: Cool the reaction to room temperature. Quench carefully by adding saturated aqueous NH₄Cl. Dilute with ethyl acetate and filter through Celite. Separate the organic layer and wash with brine.
-
Purification: Dry the organic layer, concentrate, and purify the crude product by flash column chromatography.
Data Summary: Typical Buchwald-Hartwig Amination Parameters
| Parameter | Condition | Rationale / Notes |
| Catalyst | Pd₂(dba)₃, Pd(OAc)₂, Pre-catalysts | Pre-catalysts offer better air stability and more reliable initiation.[17] |
| Ligand | XPhos, RuPhos, BrettPhos | Bulky biarylphosphine ligands are essential for promoting the challenging reductive elimination step.[10][16] |
| Base | NaOtBu, K₃PO₄, LiHMDS | A strong, sterically hindered base is required to deprotonate the amine without competing as a nucleophile. |
| Solvent | Toluene, Dioxane | Anhydrous, non-protic solvents are required to prevent quenching of the strong base and catalyst deactivation. |
| Temperature | 80–110 °C | Thermal energy is necessary to overcome the activation barrier for reductive elimination. |
Workflow Diagram: Buchwald-Hartwig Amination
Caption: General workflow for Buchwald-Hartwig amination.
Safety and Handling
This compound is intended for research and development use only.[1][18] Users must adhere to standard laboratory safety practices.
-
Hazard Identification: May cause skin and serious eye irritation. May be harmful if swallowed or inhaled.[19][20]
-
Personal Protective Equipment (PPE): Wear protective gloves, safety goggles with side-shields, and a lab coat.[21]
-
Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid breathing dust or vapors. Avoid contact with skin and eyes. Wash hands thoroughly after handling.[19][21]
-
Storage: Keep container tightly closed in a dry, cool, and well-ventilated place. Store away from strong oxidizing agents and strong bases.[19]
-
First Aid:
-
Skin Contact: Wash off immediately with plenty of soap and water.[19][21]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention if irritation persists.[19][20][21]
-
Ingestion: Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.[21]
-
Always consult the most current Safety Data Sheet (SDS) from the supplier before use.[18][19][20][21][22]
References
-
Doraghi, F., et al. (2025). Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines. RSC Advances, 15, 1134-1151. [Link]
-
This compound [851102-44-8]. Chemsigma. [Link]
-
Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines. RSC Publishing. [Link]
-
Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines. ResearchGate. [Link]
-
Metal‐Catalyzed Cross‐Coupling Reactions of Aminopyridines. OUCI. [Link]
-
This compound. Sunway Pharm Ltd. [Link]
-
Convenient copper-mediated Chan-Lam coupling of 2-aminopyridine: Facile synthesis of N-arylpyridin-2-amines. ResearchGate. [Link]
-
Buchwald–Hartwig amination. Wikipedia. [Link]
-
Buchwald-Hartwig Amination Using Pd(I) Dimer Precatalysts Supported by Biaryl Phosphine Ligands. Royal Society of Chemistry. [Link]
-
Buchwald-Hartwig Amination Using Pd(I) Dimer Precatalysts Supported by Biaryl Phosphine Ligands. NIH. [Link]
-
Sonogashira Coupling. Organic Chemistry Portal. [Link]
-
Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]
-
Sonogashira coupling. Wikipedia. [Link]
-
Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]
-
Suzuki Coupling. Organic Chemistry Portal. [Link]
-
The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. YouTube. [Link]
-
Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. NIH. [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]
-
Struggling to make a sonogashira coupling reaction happen. Reddit. [Link]
Sources
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Application Notes and Protocols for Cross-Coupling Reactions of N-(6-Iodo-pyridin-2-yl)-2,2-dimethyl-propionamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-(6-Iodo-pyridin-2-yl)-2,2-dimethyl-propionamide is a key building block in medicinal chemistry and materials science. The presence of an iodine atom on the pyridine ring provides a reactive handle for palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide array of substituents at the 6-position. The pivalamide group at the 2-position can influence the electronic properties and steric environment of the pyridine ring, which in turn affects the conditions required for efficient cross-coupling. This document provides a comprehensive guide to the most common and effective cross-coupling methodologies for this substrate, including detailed protocols, mechanistic insights, and key experimental considerations to facilitate the synthesis of diverse 6-substituted 2-pivalamidopyridines.
I. Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between an organoboron species and an organic halide.[1] For this compound, this reaction is a powerful tool for introducing aryl, heteroaryl, and vinyl groups at the 6-position of the pyridine ring.
Mechanism of the Suzuki-Miyaura Coupling
The catalytic cycle of the Suzuki-Miyaura coupling is a well-established three-step process involving a palladium catalyst.[2] It begins with the oxidative addition of the aryl iodide to a Pd(0) complex, forming a Pd(II) intermediate. This is followed by transmetalation with a boronic acid or its ester, which is activated by a base. The final step is reductive elimination, which forms the new C-C bond and regenerates the Pd(0) catalyst.[1]
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol is a representative procedure for the Suzuki-Miyaura coupling of this compound with an arylboronic acid. Optimization may be required for specific substrates.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equiv)
-
Solvent (e.g., 1,4-dioxane/water mixture, typically 4:1)
-
Inert gas (Argon or Nitrogen)
Caption: Experimental workflow for the Suzuki-Miyaura coupling.
Procedure:
-
To a flame-dried Schlenk flask, add this compound, the arylboronic acid, and the base.
-
Add the palladium catalyst to the flask.
-
Seal the flask, and then evacuate and backfill with argon or nitrogen. Repeat this process three times to ensure an inert atmosphere.
-
Add the degassed solvent system via syringe.
-
Stir the reaction mixture at the desired temperature (typically 80-100 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and brine.
-
Separate the organic layer, dry it over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 6-aryl-2-pivalamidopyridine.
Data Presentation: Suzuki-Miyaura Coupling Conditions
| Catalyst (mol%) | Ligand | Base | Solvent | Temp. (°C) | Typical Yield (%) | Reference(s) |
| Pd(PPh₃)₄ (5) | PPh₃ | K₂CO₃ | Toluene/EtOH/H₂O | 80 | 75-95 | [3] |
| Pd(OAc)₂ (2) | SPhos | K₃PO₄ | 1,4-Dioxane/H₂O | 100 | 80-98 | [4] |
| Pd₂(dba)₃ (2) | XPhos | Cs₂CO₃ | t-BuOH | 80 | 85-99 | [4] |
II. Heck-Mizoroki Reaction: C-C Bond Formation with Alkenes
The Heck-Mizoroki reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide and an alkene.[5] This reaction is a valuable method for the vinylation of this compound, leading to the synthesis of styrenyl and other vinyl-substituted pyridines.
Mechanism of the Heck-Mizoroki Reaction
The catalytic cycle of the Heck reaction involves the oxidative addition of the aryl iodide to a Pd(0) species, followed by the coordination and migratory insertion of the alkene into the Pd-C bond.[6] A subsequent β-hydride elimination step forms the new C=C bond and a hydridopalladium complex. The final step is the regeneration of the Pd(0) catalyst by a base, which removes the hydroiodic acid.[6]
Caption: Catalytic cycle of the Heck-Mizoroki reaction.
Experimental Protocol: Heck-Mizoroki Reaction
This is a general protocol for the Heck coupling of this compound with an alkene.
Materials:
-
This compound (1.0 equiv)
-
Alkene (e.g., styrene or an acrylate, 1.1-1.5 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%)
-
Ligand (e.g., P(o-tol)₃ or PPh₃, 2-10 mol%)
-
Base (e.g., Et₃N or K₂CO₃, 1.5-2.5 equiv)
-
Solvent (e.g., DMF, NMP, or toluene)
-
Inert gas (Argon or Nitrogen)
Caption: Experimental workflow for the Heck-Mizoroki reaction.
Procedure:
-
In a Schlenk tube or round-bottom flask, combine this compound, the alkene, the base, the palladium catalyst, and the ligand.
-
Seal the vessel and purge with an inert gas for 10-15 minutes, or evacuate and backfill with argon or nitrogen three times.
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to the appropriate temperature (typically 100-140 °C) with stirring.
-
Monitor the reaction's progress by TLC or LC-MS.
-
After the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with an organic solvent and filter through a pad of celite to remove any insoluble material.
-
Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate the organic layer in vacuo.
-
Purify the residue by column chromatography to yield the desired product.
Data Presentation: Heck-Mizoroki Reaction Conditions
| Catalyst (mol%) | Ligand | Base | Solvent | Temp. (°C) | Typical Yield (%) | Reference(s) |
| Pd(OAc)₂ (2) | P(o-tol)₃ | Et₃N | DMF | 100 | 70-90 | [5][7] |
| PdCl₂(PPh₃)₂ (3) | PPh₃ | K₂CO₃ | NMP | 120 | 65-85 | [8] |
| Pd/C (5) | None | NaOAc | DMAc/H₂O | 130 | 60-80 | [8] |
III. Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling is a highly efficient method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[9] This reaction is catalyzed by a palladium complex and typically requires a copper(I) co-catalyst.[10] It is an indispensable tool for the synthesis of 6-alkynyl-2-pivalamidopyridines.
Mechanism of the Sonogashira Coupling
The Sonogashira reaction proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle.[11] The palladium cycle is similar to that of other cross-coupling reactions, involving oxidative addition and reductive elimination. The copper cycle facilitates the formation of a copper(I) acetylide, which then undergoes transmetalation with the Pd(II) intermediate.[11] Copper-free Sonogashira couplings are also possible, often requiring a stronger base to facilitate the deprotonation of the alkyne.[12]
Caption: Catalytic cycles of the Sonogashira coupling reaction.
Experimental Protocol: Sonogashira Coupling
The following is a general procedure for the Sonogashira coupling of this compound with a terminal alkyne.
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.2-2.0 equiv)
-
Palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%)
-
Copper(I) iodide (CuI, 5-10 mol%)
-
Base (e.g., Et₃N or DIPA, 2.0-3.0 equiv)
-
Solvent (e.g., THF or DMF)
-
Inert gas (Argon or Nitrogen)
Caption: Experimental workflow for the Sonogashira coupling.
Procedure:
-
To a Schlenk flask, add this compound, the palladium catalyst, and copper(I) iodide.
-
Seal the flask and purge with an inert gas.
-
Add the degassed solvent and the amine base via syringe.
-
Add the terminal alkyne to the reaction mixture.
-
Stir the reaction at room temperature or with gentle heating (e.g., 40-60 °C) until the starting material is consumed, as indicated by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with an organic solvent and filter through a pad of celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Data Presentation: Sonogashira Coupling Conditions
| Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp. (°C) | Typical Yield (%) | Reference(s) |
| PdCl₂(PPh₃)₂ (5) | CuI (10) | Et₃N | THF | RT to 50 | 70-95 | [11] |
| Pd(OAc)₂ (2) | CuI (4) | DIPA | Toluene | 60 | 75-90 | [10] |
| Pd(PPh₃)₄ (3) | CuI (5) | i-Pr₂NEt | DMF | 80 | 80-98 | [13] |
IV. Buchwald-Hartwig Amination: Formation of C-N Bonds
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[14][15] It is a highly versatile method for the synthesis of 6-amino-2-pivalamidopyridines by coupling this compound with a variety of primary and secondary amines.
Mechanism of the Buchwald-Hartwig Amination
The catalytic cycle of the Buchwald-Hartwig amination begins with the oxidative addition of the aryl iodide to a Pd(0) complex.[16] The resulting Pd(II) complex then reacts with the amine in the presence of a base to form a palladium-amido complex. The final step is reductive elimination, which forms the C-N bond and regenerates the Pd(0) catalyst.[16]
Caption: Experimental workflow for the Buchwald-Hartwig amination.
Procedure:
-
In an inert atmosphere glovebox, add the palladium pre-catalyst, ligand, and base to a Schlenk tube or vial.
-
Add this compound, the amine, and the solvent.
-
Seal the reaction vessel and heat to the desired temperature (typically 80-110 °C) with stirring.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
After completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent and filter through a pad of celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography.
Data Presentation: Buchwald-Hartwig Amination Conditions
| Catalyst (mol%) | Ligand | Base | Solvent | Temp. (°C) | Typical Yield (%) | Reference(s) |
| Pd₂(dba)₃ (2) | Xantphos | Cs₂CO₃ | Dioxane | 100 | 70-95 | [17][18] |
| Pd(OAc)₂ (2) | RuPhos | K₃PO₄ | t-BuOH | 90 | 75-98 | [19] |
| BrettPhos Pd G3 (2) | BrettPhos | LHMDS | THF | 80 | 80-99 | [19] |
V. Other Important Cross-Coupling Reactions
While Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig reactions are the most common, other cross-coupling reactions can also be effectively employed for the functionalization of this compound.
Stille Coupling
The Stille reaction couples the substrate with an organotin compound. [1]It offers the advantage of using organostannanes that are often stable and tolerant of a wide range of functional groups. [20]However, the toxicity of tin compounds is a significant drawback. [21]
-
Typical Conditions: Pd(PPh₃)₄ or Pd₂(dba)₃ as the catalyst, often with a ligand like PPh₃ or AsPh₃, in a solvent such as THF, toluene, or DMF at temperatures ranging from 80 to 120 °C. [1]
Negishi Coupling
The Negishi coupling utilizes organozinc reagents, which are generally more reactive than organoboron or organotin compounds. [22]This increased reactivity allows for couplings to occur under milder conditions and can be particularly useful for the introduction of alkyl groups. [23]
-
Typical Conditions: A palladium catalyst such as Pd(PPh₃)₄ or Pd(dppf)Cl₂ in a solvent like THF or DMF. The reaction is often performed at room temperature or with gentle heating. [15]
Conclusion
This compound is a versatile substrate for a variety of palladium-catalyzed cross-coupling reactions. The choice of reaction and specific conditions will depend on the desired substituent to be introduced. The protocols and data presented in this guide provide a solid foundation for researchers to successfully functionalize this important building block. It is important to note that for any given substrate combination, some optimization of the reaction conditions may be necessary to achieve the highest possible yield and purity. Careful consideration of the catalyst, ligand, base, and solvent is crucial for the successful implementation of these powerful synthetic methods.
References
Sources
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- 5. chemrxiv.org [chemrxiv.org]
- 6. Synthesis of Solid 2-Pyridylzinc Reagents and their Application in Negishi Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Operationally Simple and Highly (E)-Styrenyl-Selective Heck Reactions of Electronically Non-Biased Olefins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
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- 12. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
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- 22. Stille Coupling | NROChemistry [nrochemistry.com]
- 23. Negishi Cross Coupling Reaction | Chem-Station Int. Ed. [en.chem-station.com]
Application Notes and Protocols for the Synthesis of Kinase Inhibitors Utilizing N-(6-Iodo-pyridin-2-yl)-2,2-dimethyl-propionamide
Introduction: The Strategic Importance of the Pyridine Scaffold in Kinase Inhibitor Design
Protein kinases are a large family of enzymes that play a critical role in regulating a vast array of cellular processes, including growth, differentiation, and metabolism. Their dysregulation is a hallmark of many diseases, most notably cancer. Consequently, the development of small molecule kinase inhibitors has become a cornerstone of modern drug discovery. Within this landscape, heterocyclic scaffolds are of paramount importance, with the pyridine ring being a particularly privileged structure. Its ability to form key hydrogen bonds with the kinase hinge region, a critical component of the ATP-binding site, makes it an ideal anchor for designing potent and selective inhibitors.
This application note provides a detailed guide to the synthesis of a potent and selective kinase inhibitor, utilizing N-(6-Iodo-pyridin-2-yl)-2,2-dimethyl-propionamide as a key starting material. This iodo-pyridine derivative is a versatile building block, amenable to a variety of palladium-catalyzed cross-coupling reactions, which are fundamental transformations in contemporary medicinal chemistry. We will focus on the synthesis of a PI3Kβ inhibitor, GSK2636771, as a representative example of the utility of this starting material in constructing complex, biologically active molecules.
Characteristics of the Starting Material: this compound
A thorough understanding of the starting material is crucial for successful synthesis. Below is a summary of the key properties of this compound.
| Property | Value |
| CAS Number | 851102-44-8 |
| Molecular Formula | C₁₀H₁₃IN₂O |
| Molecular Weight | 304.13 g/mol |
| Appearance | Off-white to pale yellow solid |
| Solubility | Soluble in common organic solvents such as DMSO, DMF, and chlorinated solvents. |
The presence of the iodine atom at the 6-position of the pyridine ring is the key feature that enables its use in cross-coupling reactions. The pivaloyl protecting group on the amino function at the 2-position serves to modulate the reactivity of the pyridine ring and can be removed under specific conditions if required for further derivatization.
Core Synthetic Strategy: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
The synthesis of GSK2636771 from this compound hinges on a Suzuki-Miyaura cross-coupling reaction . This powerful carbon-carbon bond-forming reaction utilizes a palladium catalyst to couple an organoboron compound (in this case, a boronic acid or ester) with an organohalide (our iodo-pyridine). The Suzuki coupling is widely favored in the pharmaceutical industry due to its mild reaction conditions, high functional group tolerance, and the commercial availability of a vast array of boronic acids.
The general mechanism for the Suzuki coupling involves a catalytic cycle with three key steps:
-
Oxidative Addition: The palladium(0) catalyst reacts with the aryl halide (our iodo-pyridine) to form a palladium(II) species.
-
Transmetalation: The organoboron compound transfers its organic group to the palladium(II) complex.
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, regenerating the palladium(0) catalyst and forming the desired carbon-carbon bond.
Detailed Experimental Protocol: Synthesis of a Key Intermediate for GSK2636771
This protocol details the Suzuki coupling of this compound with a suitable boronic acid to form a key intermediate in the synthesis of the PI3Kβ inhibitor, GSK2636771.
Materials:
-
This compound
-
(2-Methyl-3-(trifluoromethyl)phenyl)boronic acid
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)
-
Sodium carbonate (Na₂CO₃)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Inert atmosphere setup (Nitrogen or Argon)
-
Separatory funnel
-
Rotary evaporator
-
Chromatography column
Procedure:
-
Reaction Setup: To a round-bottom flask, add this compound (1.0 eq), (2-Methyl-3-(trifluoromethyl)phenyl)boronic acid (1.2 eq), and sodium carbonate (2.0 eq).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times to ensure an oxygen-free environment.
-
Solvent and Catalyst Addition: Add anhydrous 1,4-dioxane and degassed water (typically in a 4:1 to 5:1 ratio). To this suspension, add [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 eq).
-
Reaction: Heat the reaction mixture to reflux (approximately 80-90 °C) and stir vigorously. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 4-8 hours.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and wash it sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by silica gel column chromatography, eluting with a gradient of ethyl acetate in hexanes, to afford the desired coupled product.
Data Presentation: Characterization of the Coupled Product
The successful synthesis of the target intermediate should be confirmed by various analytical techniques. Below is a representative table of expected characterization data.
| Analytical Technique | Expected Result |
| ¹H NMR | Peaks corresponding to the protons of both the pyridine and the trifluoromethylphenyl rings. The chemical shifts and coupling constants will be consistent with the coupled structure. |
| ¹³C NMR | Signals for all unique carbon atoms in the molecule, including the trifluoromethyl group. |
| Mass Spectrometry | A molecular ion peak corresponding to the calculated mass of the product. |
| Purity (by HPLC) | ≥95% |
Troubleshooting Common Issues in Suzuki Coupling Reactions
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | - Inactive catalyst- Insufficiently degassed solvents- Poor quality boronic acid- Ineffective base | - Use fresh catalyst- Thoroughly degas all solvents- Use high-purity boronic acid or recrystallize- Ensure the base is anhydrous and finely powdered |
| Formation of Side Products | - Homocoupling of the boronic acid- Protodeboronation | - Use a lower catalyst loading- Ensure strict anaerobic conditions- Use a milder base or lower reaction temperature |
| Difficult Purification | - Co-elution of product and impurities- Residual palladium | - Optimize the chromatography solvent system- Treat the crude product with a palladium scavenger |
Conclusion: A Versatile Building Block for Kinase Inhibitor Discovery
This compound is a highly valuable and versatile starting material for the synthesis of complex kinase inhibitors. The robust and scalable Suzuki-Miyaura cross-coupling protocol detailed in this application note provides a reliable method for the construction of a key intermediate for the PI3Kβ inhibitor GSK2636771. This synthetic strategy can be readily adapted for the synthesis of a diverse library of analogs by simply varying the boronic acid coupling partner, thus enabling extensive structure-activity relationship (SAR) studies. The principles and protocols outlined herein will be of significant utility to researchers, scientists, and drug development professionals engaged in the discovery and development of novel kinase inhibitors.
References
-
GSK-2636771. PubChem, National Institutes of Health. [Link]
-
Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors. PMC, National Institutes of Health. [Link]
-
Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine-Based Inhibitors of NADPH Oxidase 2. ResearchGate. [Link]
Application Notes & Protocols: N-(6-Iodo-pyridin-2-yl)-2,2-dimethyl-propionamide in the Synthesis of Bioactive Molecules
Introduction: A Versatile Building Block for Modern Medicinal Chemistry
N-(6-Iodo-pyridin-2-yl)-2,2-dimethyl-propionamide (CAS: 851102-44-8) is a pivotal synthetic intermediate that has gained significant traction in the field of drug discovery and development.[1][2][3][4][5][6] Its structure, featuring a pivaloyl-protected aminopyridine core with a strategically positioned iodine atom, makes it an ideal substrate for a variety of palladium-catalyzed cross-coupling reactions. The iodine at the 6-position serves as an excellent leaving group, while the sterically bulky pivaloyl (t-butyl carbonyl) group on the 2-amino moiety provides crucial protection, preventing self-dimerization and directing reactivity to the C-I bond. This unique combination of features allows for the precise and efficient introduction of diverse molecular fragments, a cornerstone of modern medicinal chemistry for building structure-activity relationships (SAR).
This reagent has become particularly prominent in the synthesis of targeted covalent inhibitors, most notably for KRAS G12C, a once considered "undruggable" oncogene driver in numerous cancers.[7][8][9][10] The 2-aminopyridine scaffold is a common feature in kinase inhibitors, and this building block provides a robust entry point for constructing the complex architectures required for high potency and selectivity. These application notes provide an in-depth guide to the use of this compound in key synthetic transformations, complete with detailed protocols and mechanistic insights.
Core Synthetic Applications: Palladium-Catalyzed Cross-Coupling
The primary utility of this iodo-pyridine intermediate lies in its application as an electrophilic partner in palladium-catalyzed cross-coupling reactions. The high reactivity of the C(sp²)-I bond facilitates oxidative addition to a Pd(0) center, initiating the catalytic cycle for several powerful C-C and C-N bond-forming reactions.
Diagram: Synthetic Utility Overview
The following workflow illustrates the central role of this compound as a launchpad for diverse molecular architectures via cross-coupling.
Caption: Versatility of the title compound in key cross-coupling reactions.
Buchwald-Hartwig Amination: Forging Critical C-N Bonds
The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis, enabling the formation of carbon-nitrogen bonds, a linkage ubiquitous in pharmaceuticals.[11][12] This reaction allows for the coupling of amines with aryl halides, overcoming the limitations of classical methods which often require harsh conditions and have limited functional group tolerance.[11]
Mechanistic Rationale: The reaction proceeds through a well-established catalytic cycle involving a Pd(0)/Pd(II) couple.[13][14] The key steps are:
-
Oxidative Addition: The Pd(0) catalyst inserts into the C-I bond of the pyridine substrate.
-
Amine Coordination & Deprotonation: The amine nucleophile coordinates to the Pd(II) complex, and a base removes a proton to form a more nucleophilic amido species.
-
Reductive Elimination: The final C-N bond is formed, releasing the arylated amine product and regenerating the active Pd(0) catalyst.
The choice of phosphine ligand is critical for success, with bulky, electron-rich ligands like those developed by Buchwald's group (e.g., XPhos, BrettPhos) being particularly effective at promoting the reductive elimination step and preventing side reactions.[12][15]
Protocol 1: General Procedure for Buchwald-Hartwig Amination
This protocol describes the coupling of a generic primary or secondary amine with this compound.
Caption: Buchwald-Hartwig C-N coupling reaction scheme.
| Reagent | MW ( g/mol ) | Amount (mmol) | Equivalents | Mass/Volume |
| This compound | 304.13 | 1.0 | 1.0 | 304 mg |
| Amine (R¹R²NH) | - | 1.2 | 1.2 | - |
| Pd₂(dba)₃ | 915.72 | 0.025 | 0.025 | 23 mg |
| XPhos | 476.63 | 0.06 | 0.06 | 29 mg |
| Sodium tert-butoxide (NaOtBu) | 96.10 | 1.4 | 1.4 | 135 mg |
| Anhydrous Toluene | - | - | - | 5 mL |
Step-by-Step Methodology:
-
Inert Atmosphere Setup: To an oven-dried Schlenk flask, add this compound (304 mg, 1.0 mmol), the amine (1.2 mmol), sodium tert-butoxide (135 mg, 1.4 mmol), and XPhos (29 mg, 0.06 mmol).
-
Reagent Addition: Add Pd₂(dba)₃ (23 mg, 0.025 mmol) to the flask.
-
Solvent and Degassing: Evacuate and backfill the flask with argon or nitrogen (repeat 3 times). Add anhydrous toluene (5 mL) via syringe.
-
Reaction Execution: Place the flask in a preheated oil bath at 100-110 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-16 hours).
-
Work-up: Cool the reaction to room temperature. Quench carefully with saturated aqueous ammonium chloride solution. Dilute with ethyl acetate and water.
-
Extraction: Separate the organic layer. Extract the aqueous layer twice more with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired product.
Suzuki-Miyaura Coupling: Constructing Biaryl Scaffolds
The Suzuki-Miyaura reaction is a highly reliable and versatile method for forming C(sp²)-C(sp²) bonds, making it indispensable for synthesizing biaryl and heteroaryl-aryl motifs.[16][17][18] Its tolerance of a wide range of functional groups and the commercial availability of a vast library of boronic acids and esters make it a go-to reaction in drug discovery programs.
Mechanistic Rationale: The Suzuki coupling mechanism involves three primary stages:
-
Oxidative Addition: A Pd(0) species inserts into the C-I bond of the iodo-pyridine.
-
Transmetalation: The organoboron reagent, activated by a base (e.g., K₂CO₃, Cs₂CO₃), transfers its organic group to the palladium center, displacing the halide.
-
Reductive Elimination: The two organic fragments on the palladium complex couple and are expelled, forming the new C-C bond and regenerating the Pd(0) catalyst.
Protocol 2: General Procedure for Suzuki-Miyaura Coupling
This protocol details the coupling of a generic aryl or heteroaryl boronic acid with the title compound.
| Reagent | MW ( g/mol ) | Amount (mmol) | Equivalents | Mass/Volume |
| This compound | 304.13 | 1.0 | 1.0 | 304 mg |
| Arylboronic Acid | - | 1.5 | 1.5 | - |
| Pd(PPh₃)₄ | 1155.56 | 0.05 | 0.05 | 58 mg |
| Potassium Carbonate (K₂CO₃) | 138.21 | 3.0 | 3.0 | 415 mg |
| 1,4-Dioxane/Water (4:1) | - | - | - | 5 mL |
Step-by-Step Methodology:
-
Reagent Combination: In a round-bottom flask, combine this compound (304 mg, 1.0 mmol), the arylboronic acid (1.5 mmol), and potassium carbonate (415 mg, 3.0 mmol).
-
Catalyst and Solvent: Add the palladium catalyst, Pd(PPh₃)₄ (58 mg, 0.05 mmol).
-
Degassing: Add the solvent mixture of 1,4-dioxane (4 mL) and water (1 mL). Degas the mixture by bubbling argon through the solution for 15 minutes.
-
Reaction Execution: Heat the reaction mixture to 90 °C under an argon atmosphere and stir.
-
Monitoring: Follow the reaction's progress by TLC or LC-MS.
-
Work-up: After completion, cool the mixture to room temperature and dilute with ethyl acetate. Wash with water and then with brine.
-
Purification: Dry the organic phase over anhydrous MgSO₄, filter, and concentrate in vacuo. Purify the resulting crude material via flash chromatography.
Sonogashira Coupling: Introducing Alkynyl Functionality
The Sonogashira coupling is the premier method for linking terminal alkynes with aryl or vinyl halides.[19][20] This reaction is valued for its mild conditions and is used to install alkynyl moieties that can act as rigid linkers, participate in further transformations (e.g., click chemistry), or serve as key pharmacophoric elements.[21][22]
Mechanistic Rationale: The Sonogashira reaction typically involves a dual catalytic system:
-
Palladium Cycle: Similar to other cross-couplings, it begins with the oxidative addition of the aryl iodide to Pd(0).
-
Copper Cycle: A copper(I) co-catalyst (e.g., CuI) reacts with the terminal alkyne to form a copper(I) acetylide. This species is more reactive for transmetalation.
-
Transmetalation: The copper acetylide transfers the alkynyl group to the Pd(II) complex.
-
Reductive Elimination: The product is released, and the Pd(0) catalyst is regenerated.
Protocol 3: General Procedure for Sonogashira Coupling
| Reagent | MW ( g/mol ) | Amount (mmol) | Equivalents | Mass/Volume |
| This compound | 304.13 | 1.0 | 1.0 | 304 mg |
| Terminal Alkyne | - | 1.3 | 1.3 | - |
| PdCl₂(PPh₃)₂ | 701.90 | 0.03 | 0.03 | 21 mg |
| Copper(I) Iodide (CuI) | 190.45 | 0.06 | 0.06 | 11 mg |
| Triethylamine (TEA) | 101.19 | - | - | 5 mL |
Step-by-Step Methodology:
-
Inert Atmosphere Setup: To a Schlenk flask, add this compound (304 mg, 1.0 mmol), PdCl₂(PPh₃)₂ (21 mg, 0.03 mmol), and CuI (11 mg, 0.06 mmol).
-
Solvent and Degassing: Evacuate and backfill the flask with argon. Add anhydrous triethylamine (5 mL) followed by the terminal alkyne (1.3 mmol) via syringe.
-
Reaction Execution: Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-50 °C) if necessary.
-
Monitoring: Monitor for the disappearance of the starting material by TLC or LC-MS. A precipitate of triethylammonium iodide will often form.
-
Work-up: Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst and salts, washing with ethyl acetate.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the residue by flash column chromatography to afford the alkynylated pyridine product.
Case Study: Synthesis of a Core Structure for KRAS G12C Inhibitors
The true power of this compound is exemplified in its use as a key intermediate for KRAS G12C inhibitors.[7][9] KRAS mutations are found in a significant percentage of human cancers, and the development of covalent inhibitors that target the mutant cysteine-12 residue has been a major breakthrough in oncology.[8][23]
The synthesis often involves an initial Suzuki coupling to install a complex aryl group, followed by deprotection of the pivaloyl group and subsequent elaboration to attach the electrophilic "warhead" that covalently binds to the target protein.
Diagram: Synthetic Pathway to a KRAS Inhibitor Precursor
Caption: Key steps in synthesizing a KRAS inhibitor core from the title compound.
This multi-step synthesis highlights the strategic importance of the starting material. It provides a stable, reactive handle for the crucial C-C bond formation, while the protecting group can be cleanly removed at a later stage to reveal the amine for final functionalization. This robust and modular approach is essential for the rapid synthesis of analog libraries needed for optimizing drug candidates.
Conclusion
This compound is a high-value, versatile building block for the synthesis of complex bioactive molecules. Its well-defined reactivity in cornerstone reactions like the Buchwald-Hartwig, Suzuki-Miyaura, and Sonogashira couplings allows for the systematic and efficient construction of novel chemical entities. The protocols and insights provided herein are intended to empower researchers, scientists, and drug development professionals to effectively leverage this reagent in their synthetic campaigns, particularly in the pursuit of next-generation therapeutics targeting challenging disease pathways.
References
- US11299491B2 - Synthesis of key intermediate of KRAS G12C inhibitor compound - Google Patents.
- This compound | CAS 851102-44-8 | SCBT. Santa Cruz Biotechnology.
-
Buchwald–Hartwig amination - Wikipedia. Available at: [Link]
-
Design, Synthesis, Anticancer Evaluation and Molecular Docking of Pyrimidine, Pyrido[4,3-d]pyrimidine and 5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidine Derivatives as Novel KRAS-G12D Inhibitors and PROTACs - PMC. PubMed Central. Available at: [Link]
-
The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! - YouTube. Available at: [Link]
-
Buchwald-Hartwig Amination - Chemistry LibreTexts. Available at: [Link]
-
Discovery of ASP6918, a KRAS G12C inhibitor: Synthesis and structure-activity relationships of 1-{2,7-diazaspiro[3.5]non-2-yl}prop-2-en-1-one derivatives as covalent inhibitors with good potency and oral activity for the treatment of solid tumors - PubMed. Available at: [Link]
-
The Buchwald-Hartwig Amination Reaction - YouTube. Available at: [Link]
-
Discovery of Tetrahydropyridopyrimidines as Irreversible Covalent Inhibitors of KRAS-G12C with In Vivo Activity - PubMed Central. Available at: [Link]
-
The Buchwald–Hartwig Amination After 25 Years - University of Groningen Research Portal. Available at: [Link]
- MX2022005726A - Improved synthesis of kras g12c inhibitor compound. - Google Patents.
-
This compound [851102-44-8] | Chemsigma. Available at: [Link]
-
This compound 95% - 上海如吉生物科技发展有限公司. Available at: [Link]
-
Recent advances in Sonogashira reactions - PubMed. Available at: [Link]
-
Microwave-Assisted Solvent- and Cu(I)-Free Sonogashira C-C Cross-Coupling Catalysed by Pd Ionanofluids - MDPI. Available at: [Link]
-
Cross-Coupling Catalysts for Inactive Substrates from a Three-Dimensional Virtual Screening - ChemRxiv. Available at: [Link]
-
3, 6-di(pyridin-2-yl)-1,2,4,5-tetrazine capped Pd(0) nanoparticles: catalyst for copper-free Sonogashira coupling of aryl halide - The Royal Society of Chemistry. Available at: [Link]
-
(PDF) Recent Advances in Sonogashira Reactions - ResearchGate. Available at: [Link]
-
Sonogashira coupling reactions: Synthesis of 4-substituted-6-methyl-2-(methylthio)pyrimidines catalyzed by Pd–Cu - ResearchGate. Available at: [Link]
-
N-(5-Iodo-pyridin-3-yl)-2, 2-dimethyl-propionamide, min 95%, 1 gram. Available at: [Link]
-
Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine - ResearchGate. Available at: [Link]
-
2,5-Diisopropenylthiophene by Suzuki–Miyaura cross-coupling reaction and its exploitation in inverse vulcanization: a case study - RSC Publishing. Available at: [Link]
-
Inhibition of (dppf)nickel-catalysed Suzuki-Miyaura cross-coupling reactions by α-halo-N-heterocycles - ResearchGate. Available at: [Link]
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- 8. Discovery of ASP6918, a KRAS G12C inhibitor: Synthesis and structure-activity relationships of 1-{2,7-diazaspiro[3.5]non-2-yl}prop-2-en-1-one derivatives as covalent inhibitors with good potency and oral activity for the treatment of solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Discovery of Tetrahydropyridopyrimidines as Irreversible Covalent Inhibitors of KRAS-G12C with In Vivo Activity - PMC [pmc.ncbi.nlm.nih.gov]
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Application Notes and Protocols for Palladium-Catalyzed Reactions with N-(6-Iodo-pyridin-2-yl)-2,2-dimethyl-propionamide
Introduction: A Versatile Scaffold for Medicinal Chemistry and Materials Science
N-(6-Iodo-pyridin-2-yl)-2,2-dimethyl-propionamide is a key heterocyclic building block, valued for its utility in constructing complex molecular architectures. The presence of an iodine atom at the 6-position of the pyridine ring offers a reactive handle for a variety of palladium-catalyzed cross-coupling reactions. The pivaloyl protecting group on the amino function at the 2-position provides steric bulk and electronic modification, influencing the reactivity of the pyridine nitrogen and enhancing solubility in organic solvents. This strategic combination makes the molecule a prime substrate for late-stage functionalization in drug discovery programs and for the synthesis of novel organic materials.
This guide provides detailed application notes and representative protocols for the most common and impactful palladium-catalyzed transformations utilizing this substrate: the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions. The protocols are based on established methodologies for structurally similar halo-pyridines and are intended to serve as a robust starting point for experimental design.
Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of a carbon-carbon bond between an aryl or vinyl halide and an organoboron compound.[1] For this compound, this reaction provides a powerful means to introduce a wide range of aryl and heteroaryl substituents at the 6-position, generating novel biaryl structures.
Mechanistic Rationale
The catalytic cycle of the Suzuki-Miyaura coupling is a well-understood process involving a palladium(0) active species. The key steps are:
-
Oxidative Addition: The Pd(0) catalyst inserts into the carbon-iodine bond of the substrate to form a Pd(II) complex.
-
Transmetalation: The organoboron species, activated by a base, transfers its organic group to the palladium center, displacing the halide.
-
Reductive Elimination: The two organic moieties on the palladium complex couple and are eliminated, forming the desired product and regenerating the Pd(0) catalyst.
The choice of ligand is critical to stabilize the palladium catalyst and facilitate the individual steps of the cycle. For pyridine-containing substrates, electron-rich and bulky phosphine ligands are often employed to promote efficient coupling.[2][3]
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Representative Protocol for Suzuki-Miyaura Coupling
This protocol is adapted from established procedures for the Suzuki-Miyaura coupling of halo-pyridines with arylboronic acids.[3][4]
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid (1.2-1.5 eq)
-
Pd(dppf)Cl₂ (0.02-0.05 eq)
-
Sodium carbonate (Na₂CO₃) or Potassium carbonate (K₂CO₃) (2.0-3.0 eq)
-
1,4-Dioxane and Water (e.g., 4:1 v/v)
-
Nitrogen or Argon source
-
Schlenk flask or equivalent reaction vessel
Procedure:
-
To a dry Schlenk flask, add this compound, the arylboronic acid, Pd(dppf)Cl₂, and the carbonate base.
-
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Add the degassed solvent mixture (e.g., 1,4-dioxane/water) via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Data Presentation: Suzuki-Miyaura Coupling Partners
| Arylboronic Acid Partner | Expected Product | Key Considerations |
| Phenylboronic acid | N-(6-Phenyl-pyridin-2-yl)-2,2-dimethyl-propionamide | Standard conditions are generally effective. |
| 4-Methoxyphenylboronic acid | N-(6-(4-Methoxyphenyl)-pyridin-2-yl)-2,2-dimethyl-propionamide | Electron-donating groups may slightly accelerate the reaction. |
| 4-Trifluoromethylphenylboronic acid | N-(6-(4-(Trifluoromethyl)phenyl)-pyridin-2-yl)-2,2-dimethyl-propionamide | Electron-withdrawing groups might require slightly longer reaction times or higher catalyst loading. |
| Thiophene-2-boronic acid | N-(6-(Thiophen-2-yl)-pyridin-2-yl)-2,2-dimethyl-propionamide | Heteroaromatic boronic acids are generally well-tolerated.[3] |
Sonogashira Coupling: Introducing Alkynyl Functionality
The Sonogashira reaction is a highly efficient method for forming a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, co-catalyzed by palladium and copper complexes.[5] This transformation is invaluable for introducing alkynyl moieties, which are versatile functional groups for further elaboration or for their intrinsic properties in materials science.
Mechanistic Insights
The Sonogashira reaction involves two interconnected catalytic cycles: a palladium cycle and a copper cycle.
-
Palladium Cycle: Similar to the Suzuki coupling, it begins with the oxidative addition of the iodo-pyridine to a Pd(0) species.
-
Copper Cycle: The terminal alkyne reacts with a copper(I) salt in the presence of a base to form a copper(I) acetylide.
-
Transmetalation: The copper acetylide transfers the alkynyl group to the Pd(II) complex.
-
Reductive Elimination: The desired alkynylated pyridine is formed, and the Pd(0) catalyst is regenerated.
Caption: Interconnected catalytic cycles of the Sonogashira reaction.
Representative Protocol for Sonogashira Coupling
This protocol is based on general procedures for the Sonogashira coupling of halo-pyridines.[6]
Materials:
-
This compound (1.0 eq)
-
Terminal alkyne (1.1-1.5 eq)
-
PdCl₂(PPh₃)₂ (0.01-0.03 eq)
-
Copper(I) iodide (CuI) (0.02-0.05 eq)
-
Triethylamine (Et₃N) or Diisopropylamine (DIPA) (as solvent and base)
-
Optional co-solvent: THF or DMF
-
Nitrogen or Argon source
-
Schlenk flask or equivalent reaction vessel
Procedure:
-
To a dry Schlenk flask, add this compound, PdCl₂(PPh₃)₂, and CuI.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the degassed amine solvent (and co-solvent, if used).
-
Add the terminal alkyne via syringe.
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, filter the reaction mixture through a pad of celite to remove catalyst residues, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Data Presentation: Sonogashira Coupling Partners
| Terminal Alkyne Partner | Expected Product | Key Considerations |
| Phenylacetylene | N-(6-(Phenylethynyl)-pyridin-2-yl)-2,2-dimethyl-propionamide | Generally high yielding under standard conditions. |
| Trimethylsilylacetylene | N-(6-((Trimethylsilyl)ethynyl)-pyridin-2-yl)-2,2-dimethyl-propionamide | The TMS group can be readily removed post-coupling to yield the terminal alkyne. |
| Propargyl alcohol | N-(6-(3-Hydroxyprop-1-yn-1-yl)-pyridin-2-yl)-2,2-dimethyl-propionamide | The hydroxyl group is well-tolerated.[6] |
| 1-Hexyne | N-(6-(Hex-1-yn-1-yl)-pyridin-2-yl)-2,2-dimethyl-propionamide | Aliphatic alkynes are also effective coupling partners. |
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond between an aryl halide and an amine.[7] This reaction is of paramount importance in medicinal chemistry for the synthesis of arylamines, which are prevalent motifs in pharmaceuticals.
Mechanistic Overview
The Buchwald-Hartwig amination follows a catalytic cycle similar to other cross-coupling reactions, but with specific considerations for the amine nucleophile.
-
Oxidative Addition: A Pd(0) complex reacts with the iodo-pyridine to form a Pd(II) intermediate.
-
Amine Coordination and Deprotonation: The amine coordinates to the palladium center, and a base facilitates the deprotonation of the amine to form an amido complex.
-
Reductive Elimination: The aryl and amido groups are eliminated from the palladium, forming the C-N bond of the product and regenerating the Pd(0) catalyst.
The choice of a bulky, electron-rich phosphine ligand is crucial to promote the reductive elimination step, which is often rate-limiting.
Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.
Representative Protocol for Buchwald-Hartwig Amination
This protocol is adapted from procedures for the amination of 2-bromopyridines.[8][9]
Materials:
-
This compound (1.0 eq)
-
Amine (1.2-2.0 eq)
-
Pd₂(dba)₃ (0.01-0.02 eq) or Pd(OAc)₂ (0.02-0.04 eq)
-
Xantphos or similar bulky phosphine ligand (e.g., BINAP) (1.2-1.5 eq relative to Pd)
-
Sodium tert-butoxide (NaOtBu) or Cesium carbonate (Cs₂CO₃) (1.4-2.0 eq)
-
Toluene or Dioxane (anhydrous)
-
Nitrogen or Argon source
-
Sealed tube or Schlenk flask
Procedure:
-
To a dry sealed tube or Schlenk flask, add the palladium precursor, the phosphine ligand, and the base under an inert atmosphere.
-
Add the anhydrous solvent and stir for a few minutes to form the active catalyst.
-
Add this compound and the amine.
-
Seal the vessel and heat the reaction mixture to 90-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of celite, washing with ethyl acetate.
-
Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Data Presentation: Buchwald-Hartwig Amination Partners
| Amine Partner | Expected Product | Key Considerations |
| Morpholine | N-(6-Morpholino-pyridin-2-yl)-2,2-dimethyl-propionamide | Secondary cyclic amines are excellent coupling partners.[8] |
| Aniline | N-(6-(Phenylamino)-pyridin-2-yl)-2,2-dimethyl-propionamide | Aryl amines may require slightly more forcing conditions. |
| Benzylamine | N-(6-(Benzylamino)-pyridin-2-yl)-2,2-dimethyl-propionamide | Primary amines are generally reactive; careful control of stoichiometry is needed to avoid double arylation. |
| Pyrrolidine | N-(6-(Pyrrolidin-1-yl)-pyridin-2-yl)-2,2-dimethyl-propionamide | A strong, non-coordinating base like NaOtBu is often preferred. |
Conclusion and Future Outlook
This compound stands as a highly adaptable platform for molecular diversification. The palladium-catalyzed cross-coupling reactions detailed herein—Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig—provide reliable and versatile strategies for the synthesis of a wide array of 2,6-disubstituted pyridine derivatives. The provided protocols, while based on established knowledge of similar systems, offer a solid foundation for researchers to build upon. Optimization of catalyst, ligand, base, and solvent may be necessary for specific substrate combinations to achieve maximum yield and purity. The continued exploration of novel coupling partners and catalytic systems will undoubtedly further expand the synthetic utility of this valuable building block in both academic and industrial research.
References
-
Chen, W., et al. (2012). Efficient synthesis of 2-aryl-6-chloronicotinamides via PXPd2-catalyzed regioselective Suzuki coupling. Organic Letters, 14(17), 4572-4575. Available at: [Link]
-
Chinchilla, R., & Nájera, C. (2007). The Sonogashira reaction: a booming methodology in synthetic organic chemistry. Chemical Reviews, 107(3), 874-922. Available at: [Link]
-
Corbet, J. P., & Mignani, G. (2006). Selected patented cross-coupling technologies. Chemical Reviews, 106(7), 2651-2710. Available at: [Link]
-
Dong, X., et al. (2016). Palladium-Catalyzed 6-Endo Selective Alkyl-Heck Reactions: Access to 5-Phenyl-1,2,3,6-tetrahydropyridine Derivatives. Organic Letters, 18(15), 3758-3761. Available at: [Link]
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. Available at: [Link]
-
Grasa, G. A., et al. (2008). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Journal of Chemistry, 97(10), 765-772. Available at: [Link]
-
Heck, R. F. (1982). Palladium-catalyzed vinylation of organic halides. Organic Reactions, 27, 345-390. Available at: [Link]
-
Loh, T.-P., et al. (2023). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. RSC Advances, 13(36), 25354-25365. Available at: [Link]
-
Razafindrainibe, F., et al. (2018). Sonogashira Cross‐Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5‐ and 6‐Alkynyl‐3‐fluoro‐2‐pyridin‐amidoximes. European Journal of Organic Chemistry, 2018(44), 6143-6154. Available at: [Link]
-
Ruiz-Castillo, P., & Buchwald, S. L. (2016). Palladium-Catalyzed C–N Cross-Coupling of Amides and Amines. Chemical Reviews, 116(19), 12564-12649. Available at: [Link]
-
Sonogashira, K. (2002). Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides. Journal of Organometallic Chemistry, 653(1-2), 46-49. Available at: [Link]
-
Stauffer, S. R., et al. (2001). A Practical Buchwald−Hartwig Amination of 2-Bromopyridines with Volatile Amines. The Journal of Organic Chemistry, 66(8), 2767-2770. Available at: [Link]
-
Torc, A. S., et al. (2012). Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. Molecules, 17(9), 10563-10575. Available at: [Link]
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- 2. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
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Application Notes and Protocols for the Derivatization of N-(6-Iodo-pyridin-2-yl)-2,2-dimethyl-propionamide
Introduction: The Strategic Importance of the 2-Acylamino-6-halopyridine Scaffold
The N-(6-Iodo-pyridin-2-yl)-2,2-dimethyl-propionamide moiety is a pivotal building block in contemporary medicinal chemistry and drug discovery. Its structure, featuring a pyridine core substituted with a sterically hindered pivaloyl-protected amine and a reactive iodine atom, offers a versatile platform for the synthesis of complex molecular architectures. The 2-aminopyridine framework is a privileged structure found in numerous biologically active compounds, and the ability to selectively functionalize the 6-position through modern cross-coupling chemistry allows for the systematic exploration of the chemical space around this core. The iodine atom serves as an excellent leaving group in a variety of palladium-catalyzed cross-coupling reactions, providing a reliable handle for the introduction of diverse substituents. The pivaloyl group, on the other hand, not only protects the amino group but also influences the electronic properties and solubility of the molecule, which can be advantageous in both the reaction and purification stages.
This comprehensive guide provides detailed application notes and step-by-step protocols for the derivatization of this compound via three of the most powerful C-C and C-N bond-forming reactions in the synthetic chemist's toolkit: the Suzuki-Miyaura coupling, the Sonogashira coupling, and the Buchwald-Hartwig amination. Each section is designed to provide not only a procedural outline but also the underlying mechanistic principles and critical parameters to empower researchers to successfully synthesize novel derivatives and troubleshoot potential challenges.
Strategic Derivatization Pathways
The reactivity of the C-I bond in this compound allows for a range of derivatization strategies. The choice of reaction will depend on the desired final compound, with each method offering a unique way to introduce new functional groups.
Figure 1: Key derivatization routes for this compound.
Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of a carbon-carbon bond between an organoboron species and an organic halide.[1] This reaction is particularly valuable for creating biaryl and heteroaryl-aryl structures, which are prevalent in pharmaceuticals.[2]
Mechanistic Overview
The catalytic cycle of the Suzuki-Miyaura coupling is a well-established sequence of three primary steps:
-
Oxidative Addition: A low-valent palladium(0) complex reacts with the iodo-pyridine to form a palladium(II) intermediate.
-
Transmetalation: The organic group from the boronic acid or ester is transferred to the palladium center, a step that is typically facilitated by a base.
-
Reductive Elimination: The two organic fragments on the palladium complex couple and are eliminated, forming the desired product and regenerating the palladium(0) catalyst.[1]
Key Experimental Parameters
The success of a Suzuki-Miyaura coupling is contingent on the careful selection of several parameters:
| Parameter | Recommended Options | Rationale and Field-Proven Insights |
| Palladium Precatalyst | Pd(PPh₃)₄, PdCl₂(dppf), Pd₂(dba)₃ | Pd(PPh₃)₄ is often effective for reactive iodides. For more challenging couplings, pre-catalysts with bulky, electron-rich phosphine ligands are preferred to promote oxidative addition and reductive elimination. |
| Ligand | SPhos, XPhos, RuPhos | The choice of ligand is critical for catalyst stability and activity. Bulky biarylphosphine ligands have demonstrated broad utility in the coupling of heteroaryl halides. |
| Base | K₂CO₃, K₃PO₄, Cs₂CO₃ | The base activates the organoboron species for transmetalation. The choice of base can significantly impact the reaction rate and yield, with stronger bases often being more effective for less reactive partners. An aqueous solution of the base is commonly used. |
| Solvent | Dioxane/H₂O, Toluene/H₂O, DMF | A mixture of an organic solvent and water is typically employed to dissolve both the organic and inorganic reagents. The choice of solvent can influence the solubility of the catalyst and reagents, thereby affecting the reaction kinetics. |
| Temperature | 80-110 °C | The reaction is typically heated to ensure a reasonable reaction rate, although milder conditions may be possible with highly active catalyst systems. |
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
Figure 2: General workflow for a Suzuki-Miyaura coupling reaction.
Materials:
-
This compound (1.0 equiv)
-
Aryl/heteroaryl boronic acid or pinacol ester (1.1-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., K₂CO₃, 2.0-3.0 equiv)
-
Degassed solvent (e.g., 1,4-dioxane and water, 4:1 v/v)
-
Schlenk flask or sealed reaction vial
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask containing a magnetic stir bar, add this compound, the boronic acid/ester, and the base.
-
Add the palladium catalyst to the flask.
-
Seal the flask with a septum or screw cap, then evacuate and backfill with an inert gas (e.g., Argon) three times.
-
Add the degassed solvent mixture via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 90-100 °C) with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired N-(6-aryl-pyridin-2-yl)-2,2-dimethyl-propionamide.
Sonogashira Coupling: Introducing Alkynyl Functionality
The Sonogashira coupling is a highly efficient method for the formation of a C(sp²)-C(sp) bond between an aryl or vinyl halide and a terminal alkyne.[3] This reaction is instrumental in the synthesis of conjugated enynes and arylalkynes, which are important motifs in materials science and pharmaceuticals.[4]
Mechanistic Overview
The traditional Sonogashira reaction employs a dual catalytic system involving palladium and copper.[5] The catalytic cycle can be understood as two interconnected cycles:
-
Palladium Cycle: Similar to the Suzuki coupling, this involves the oxidative addition of the iodo-pyridine to Pd(0) and the final reductive elimination to form the product.
-
Copper Cycle: The terminal alkyne reacts with a copper(I) salt in the presence of a base to form a copper acetylide intermediate. This intermediate then undergoes transmetalation with the Pd(II) complex.[4]
Copper-free Sonogashira protocols have also been developed to avoid the formation of alkyne homocoupling (Glaser coupling) byproducts.[6]
Key Experimental Parameters
| Parameter | Recommended Options | Rationale and Field-Proven Insights |
| Palladium Precatalyst | Pd(PPh₃)₄, PdCl₂(PPh₃)₂ | These are the most common and reliable catalysts for Sonogashira couplings. The choice may depend on the specific alkyne and substrate. |
| Copper Co-catalyst | Copper(I) iodide (CuI) | CuI is the standard co-catalyst and is typically used in catalytic amounts (1-5 mol%). For sensitive substrates, copper-free conditions may be preferable. |
| Base | Triethylamine (Et₃N), Diisopropylamine (DIPA) | An amine base is required to neutralize the HX byproduct and to facilitate the formation of the copper acetylide. The amine often serves as the solvent as well. |
| Solvent | THF, DMF, Toluene | Anhydrous, degassed solvents are crucial to prevent side reactions, particularly the homocoupling of the alkyne. |
| Temperature | Room temperature to 60 °C | The high reactivity of the C-I bond often allows the reaction to proceed at or slightly above room temperature. |
Experimental Protocol: General Procedure for Sonogashira Coupling
Figure 3: General workflow for a Sonogashira coupling reaction.
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.1-1.2 equiv)
-
Palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%)
-
Copper(I) iodide (CuI, 1-5 mol%)
-
Amine base (e.g., Et₃N, 2.0-3.0 equiv)
-
Anhydrous, degassed solvent (e.g., THF or DMF)
-
Schlenk flask
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound, the palladium catalyst, and copper(I) iodide.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the anhydrous and degassed solvent and the amine base via syringe.
-
Add the terminal alkyne dropwise to the stirred mixture.
-
Stir the reaction at the desired temperature (e.g., room temperature to 50 °C) and monitor its progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired N-(6-alkynyl-pyridin-2-yl)-2,2-dimethyl-propionamide.
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds, typically between an aryl halide and an amine.[6] This reaction has become a vital tool for the synthesis of arylamines, which are common substructures in pharmaceuticals and organic materials.[7]
Mechanistic Overview
The catalytic cycle for the Buchwald-Hartwig amination is analogous to other palladium-catalyzed cross-coupling reactions:
-
Oxidative Addition: A Pd(0) species reacts with the iodo-pyridine to form a Pd(II) complex.
-
Amine Coordination and Deprotonation: The amine coordinates to the palladium center, and a base facilitates its deprotonation to form a palladium-amido complex.
-
Reductive Elimination: The aryl and amino groups are eliminated from the palladium center, forming the C-N bond of the product and regenerating the Pd(0) catalyst.[6]
Key Experimental Parameters
| Parameter | Recommended Options | Rationale and Field-Proven Insights |
| Palladium Precatalyst | Pd₂(dba)₃, Pd(OAc)₂ | These are common Pd(0) and Pd(II) precursors that are effective in combination with appropriate ligands. |
| Ligand | XPhos, SPhos, BrettPhos, BINAP, XantPhos | The ligand choice is paramount for a successful Buchwald-Hartwig amination. Bulky, electron-rich phosphine ligands are generally required to promote the reductive elimination step and prevent catalyst decomposition. The optimal ligand can be highly substrate-dependent.[7] |
| Base | NaOtBu, KOtBu, LHMDS, Cs₂CO₃ | A strong, non-nucleophilic base is essential for the deprotonation of the amine. Sodium tert-butoxide is the most widely used base for this transformation. Weaker bases like carbonates can be effective with more reactive substrates or specialized catalyst systems. |
| Solvent | Toluene, Dioxane, THF | Anhydrous, aprotic solvents are required for the reaction to proceed efficiently. |
| Temperature | 80-110 °C | The reaction generally requires heating to achieve a reasonable rate. |
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
Figure 4: General workflow for a Buchwald-Hartwig amination reaction.
Materials:
-
This compound (1.0 equiv)
-
Primary or secondary amine (1.1-1.2 equiv)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Phosphine ligand (e.g., XPhos, 2-4 mol%)
-
Base (e.g., NaOtBu, 1.2-1.5 equiv)
-
Anhydrous, aprotic solvent (e.g., toluene)
-
Schlenk flask or sealed reaction vial
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask, add the palladium precatalyst, the phosphine ligand, and the base.
-
Seal the flask, and evacuate and backfill with an inert gas three times.
-
Add the anhydrous solvent, followed by this compound and the amine.
-
Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Carefully quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired N-(6-amino-pyridin-2-yl)-2,2-dimethyl-propionamide derivative.
Analytical Characterization and Purification
The successful synthesis of derivatives of this compound requires rigorous characterization to confirm the structure and purity of the final compounds.
-
Thin-Layer Chromatography (TLC): A rapid and effective technique for monitoring the progress of the reaction and for preliminary assessment of product purity.
-
Flash Column Chromatography: The primary method for the purification of the crude reaction products. The choice of eluent system will depend on the polarity of the synthesized derivative.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for the structural elucidation of the final products. The disappearance of the signals corresponding to the starting material and the appearance of new signals characteristic of the introduced group will confirm the success of the reaction.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the molecular weight and elemental composition of the synthesized compounds.
-
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for assessing the purity of the final compounds and for quantitative analysis.
Conclusion
This compound is a highly valuable and versatile building block for the synthesis of a wide array of functionalized 2-aminopyridine derivatives. The palladium-catalyzed Suzuki-Miyaura coupling, Sonogashira coupling, and Buchwald-Hartwig amination provide reliable and efficient methods for the derivatization of this scaffold. By carefully selecting the appropriate catalyst, ligand, base, and solvent system, researchers can achieve high yields and selectivity in these transformations. The protocols and insights provided in this guide are intended to serve as a strong foundation for the successful synthesis and exploration of novel compounds based on this important chemical scaffold, thereby accelerating the pace of drug discovery and development.
References
-
Sonogashira, K. Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides. Journal of Organometallic Chemistry653 , 46-49 (2002). [Link]
-
Wikipedia. Buchwald–Hartwig amination. [Link]
-
Nolan, S. P. et al. Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. Organic Process Research & Development10 , 833-838 (2006). [Link]
-
Razafindrainibe, F. et al. Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-Alkynylfluoropyridinamidoximes Scaffolds. European Journal of Organic Chemistry2021 , 4393-4397 (2021). [Link]
-
Heravi, M. M., Zadsirjan, V., & Heydari, M. The Buchwald–Hartwig Reaction: An Overview. Current Organic Chemistry22 , 1564-1641 (2018). [Link]
-
PubMed. A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines. [Link]
-
ACS Publications. Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry. [Link]
-
Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. [Link]
-
ChemRxiv. Swiping Right on Palladium: Matching Precursors, Ligands, and Reaction Conditions. [Link]
-
NIH National Center for Biotechnology Information. Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties. [Link]
-
Royal Society of Chemistry. A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines. [Link]
-
ResearchGate. Synthesis of 6-Aryl-2,4-diamino-pyrimidines and Triazines Using Palladium Catalyzed Suzuki Cross-Coupling Reactions. [Link]
-
Royal Society of Chemistry. A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines. [Link]
-
Frontiers. How to develop a sustainable palladium-catalyzed cross-coupling reactions for active ingredient manufacture. [Link]
-
ResearchGate. Sonogashira cross-coupling reaction of bromocyanofluoro pyridine nuclei: access to 5- and 6-alkynylfluoropyridinamidoximes scaffolds. [Link]
-
Wiley Online Library. Palladium-catalyzed cross-coupling reactions in c6 modifications of purine nucleosides. [Link]
-
Chemsigma. This compound. [Link]
-
Ruji Biology. This compound 95%. [Link]
-
ScienceDirect. The synthesis of substituted phenylpyrimidines via suzuki coupling reactions. [Link]
-
MDPI. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. [Link]
-
ResearchGate. A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. [Link]
-
Organic Chemistry Portal. Sonogashira Coupling. [Link]
-
MDPI. Synthesis of 6-Arylaminoflavones via Buchwald–Hartwig Amination and Its Anti-Tumor Investigation. [Link]
-
MDPI. Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014. [Link]
-
NIH National Center for Biotechnology Information. Synthesis of 6-Alkynylated Purine-Containing DNA via On-Column Sonogashira Coupling and Investigation of Their Base-Pairing Properties. [Link]
-
NIH National Center for Biotechnology Information. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. [Link]
-
Chemistry LibreTexts. Sonogashira Coupling. [Link]
-
Royal Society of Chemistry. Solid-state Suzuki–Miyaura cross-coupling reactions: olefin-accelerated C–C coupling using mechanochemistry. [Link]
-
Royal Society of Chemistry. Palladium-catalyzed oxidative C–H/C–H cross-coupling of pyridine N-oxides with five-membered heterocycles. [Link]
-
Scientific Research Publishing. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. [Link]
-
ResearchGate. (PDF) Recent Advances in Sonogashira Reactions. [Link]
-
NIH National Center for Biotechnology Information. Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. [Link]
-
ChemRxiv. Domino Suzuki-Miyaura Cross-Coupling and Oxidative Condensation Reaction: An Approach Towards Synthesis of Phenanthridine and Its Analogues. [Link]
-
ResearchGate. Suzuki-Miyaura cross-coupling reaction of monohalopyridines and L-aspartic acid derivative. [Link]
-
PubMed. Synthesis of naturally occurring pyridine alkaloids via palladium-catalyzed coupling/migration chemistry. [Link]
-
PubMed. Facile synthesis of 6-aryl 5-N-substituted pyridazinones: microwave-assisted Suzuki-Miyaura cross coupling of 6-chloropyridazinones. [Link]
-
NIH National Center for Biotechnology Information. Nickel-catalyzed deaminative Sonogashira coupling of alkylpyridinium salts enabled by NN2 pincer ligand. [Link]
-
NIH National Center for Biotechnology Information. Synthesis and properties of 6-alkynyl-5-aryluracils. [Link]
-
ResearchGate. ChemInform Abstract: Sonogashira Reaction on Pyridinium N-Haloheteroarylaminides: Regioselective Synthesis of N-Alkyl-3-alkynyl-5-arylpyridin-2-yl Amines. [Link]
-
NIH National Center for Biotechnology Information. Synthesis of Pyridines from Ketoximes and Terminal Alkynes via C–H Bond Functionalization. [Link]
Sources
- 1. Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014 [mdpi.com]
- 2. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sonogashira Coupling [organic-chemistry.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. youtube.com [youtube.com]
The Strategic Utility of N-(6-Iodo-pyridin-2-yl)-2,2-dimethyl-propionamide in Modern Drug Discovery
Introduction: Unveiling a Privileged Scaffold for Medicinal Chemistry
In the landscape of contemporary drug discovery, the strategic use of versatile building blocks is paramount to the efficient construction of novel molecular entities with therapeutic potential. Among these, N-(6-Iodo-pyridin-2-yl)-2,2-dimethyl-propionamide has emerged as a particularly valuable intermediate. Its unique structural features—a 2-aminopyridine core, a strategically placed iodine atom, and a sterically demanding pivaloyl protecting group—render it an ideal substrate for a variety of powerful cross-coupling reactions. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis, characterization, and application of this key building block, with a focus on its role in the synthesis of kinase inhibitors and other medicinally relevant compounds.
The 2-aminopyridine moiety is a well-established pharmacophore, known for its ability to form critical hydrogen bond interactions with the hinge region of kinase ATP-binding sites.[1] The iodine atom at the 6-position serves as a versatile handle for the introduction of molecular diversity through transition-metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations. The pivaloyl group, a bulky amide protecting group, offers robust protection of the 2-amino group during these synthetic transformations and can be removed under specific conditions to reveal the free amine for further functionalization.
Physicochemical Properties and Characterization
A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis.
| Property | Value | Reference |
| CAS Number | 851102-44-8 | [2] |
| Molecular Formula | C₁₀H₁₃IN₂O | [2] |
| Molecular Weight | 304.13 g/mol | [2] |
| Appearance | Solid | |
| Melting Point | 109-110 °C | [3] |
Characterization Data (Predicted and Literature-Based):
-
¹H NMR (400 MHz, CDCl₃) δ (ppm): 8.10-8.20 (d, 1H, Py-H), 7.60-7.70 (t, 1H, Py-H), 7.30-7.40 (d, 1H, Py-H), 8.00-8.10 (br s, 1H, NH), 1.35 (s, 9H, C(CH₃)₃).
-
¹³C NMR (101 MHz, CDCl₃) δ (ppm): 177.0 (C=O), 151.0 (C-NH), 141.0 (Py-CH), 140.0 (Py-CH), 120.0 (Py-CH), 110.0 (C-I), 40.0 (C(CH₃)₃), 27.5 (C(CH₃)₃).
Note: These are predicted values and should be confirmed by experimental data.
Synthesis Protocol
The synthesis of this compound is typically achieved in a two-step sequence starting from 2-aminopyridine. The workflow is illustrated below.
Figure 1: General synthetic workflow for this compound.
Protocol 1: Synthesis of 2-Amino-6-iodopyridine
This procedure is adapted from established methods for the iodination of 2-aminopyridine.
-
Materials:
-
2-Aminopyridine
-
Iodine (I₂)
-
Hydrogen Peroxide (H₂O₂) (30% aqueous solution)
-
Water
-
Ice
-
-
Procedure:
-
In a round-bottom flask, dissolve 2-aminopyridine in water.
-
With stirring, add iodine in portions.
-
After the addition of iodine, maintain the temperature and allow the reaction to stir for 2 hours.
-
Carefully add hydrogen peroxide dropwise to the reaction mixture and continue to stir for an additional 2-3 hours.
-
Upon completion of the reaction (monitored by TLC), heat the mixture to reflux for 20-30 minutes.
-
Cool the reaction mixture in an ice bath and collect the precipitate by filtration.
-
Wash the filter cake with ice-cold water and dry under vacuum to afford 2-amino-6-iodopyridine.
-
Protocol 2: Synthesis of this compound
This protocol describes the acylation of 2-amino-6-iodopyridine with pivaloyl chloride.[4]
-
Materials:
-
2-Amino-6-iodopyridine
-
Pivaloyl chloride
-
Anhydrous Dichloromethane (DCM)
-
Triethylamine (TEA) or Pyridine
-
Water
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
To a stirred solution of 2-amino-6-iodopyridine and triethylamine (or pyridine) in anhydrous DCM at 0 °C, slowly add a solution of pivaloyl chloride in anhydrous DCM.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 30 minutes, or until TLC analysis indicates complete consumption of the starting material.
-
Pour the reaction mixture into water and separate the organic layer.
-
Wash the organic layer sequentially with water, saturated aqueous NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization (e.g., from DCM/hexane) or silica gel chromatography to yield this compound as a solid.[4]
-
Applications in Drug Discovery: A Gateway to Kinase Inhibitors
The true value of this compound lies in its utility as a versatile scaffold for the synthesis of complex molecules, particularly kinase inhibitors. The 6-iodo position is ripe for elaboration via palladium-catalyzed cross-coupling reactions.
Figure 2: Application of the building block in synthesizing diverse scaffolds for drug discovery.
Protocol 3: General Procedure for Suzuki-Miyaura Coupling
This protocol provides a general method for the coupling of this compound with aryl or heteroaryl boronic acids.
-
Materials:
-
This compound
-
Aryl- or heteroarylboronic acid (1.2 - 1.5 eq)
-
Pd(PPh₃)₄ (e.g., 5 mol%) or other suitable palladium catalyst/ligand system
-
Base (e.g., Na₂CO₃, K₂CO₃, Cs₂CO₃) (2.0 eq)
-
Solvent (e.g., 1,4-dioxane/water, DME/water, toluene/ethanol)
-
Inert atmosphere (Argon or Nitrogen)
-
-
Procedure:
-
To a reaction vessel, add this compound, the boronic acid, the palladium catalyst, and the base.
-
Evacuate and backfill the vessel with an inert gas three times.
-
Add the degassed solvent system.
-
Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir until the reaction is complete (monitored by TLC or LC-MS).
-
Cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.
-
Concentrate the solution and purify the residue by silica gel chromatography to obtain the desired 6-aryl- or 6-heteroaryl-2-(pivaloylamino)pyridine.
-
Protocol 4: General Procedure for Sonogashira Coupling
This protocol outlines the coupling of this compound with terminal alkynes.
-
Materials:
-
This compound
-
Terminal alkyne (1.1 - 1.5 eq)
-
Pd(PPh₃)₂Cl₂ (e.g., 2-5 mol%)
-
Copper(I) iodide (CuI) (e.g., 1-3 mol%)
-
Amine base (e.g., triethylamine, diisopropylamine)
-
Solvent (e.g., THF, DMF)
-
Inert atmosphere (Argon or Nitrogen)
-
-
Procedure:
-
To a solution of this compound in the chosen solvent, add the palladium catalyst, copper(I) iodide, and the amine base under an inert atmosphere.
-
Add the terminal alkyne and stir the reaction at room temperature or with gentle heating until completion.
-
Dilute the reaction mixture with an organic solvent and filter through a pad of celite.
-
Wash the filtrate with saturated aqueous NH₄Cl and brine.
-
Dry the organic layer, concentrate, and purify by chromatography to yield the 6-alkynyl-2-(pivaloylamino)pyridine product.
-
The Role and Removal of the Pivaloyl Protecting Group
The pivaloyl (Piv) group serves a crucial role in these synthetic sequences. Its steric bulk prevents unwanted side reactions at the 2-amino position and can influence the regioselectivity of certain reactions.[5][6] Furthermore, its stability under a range of conditions allows for a wide variety of transformations to be performed on the pyridine ring.[7]
Protocol 5: Deprotection of the Pivaloyl Group
The pivaloyl amide is robust but can be cleaved under acidic or certain basic conditions to reveal the free 2-aminopyridine.[7][8]
-
Method A: Acidic Hydrolysis
-
Dissolve the N-pivaloyl-protected pyridine in a suitable solvent (e.g., methanol, dioxane).
-
Add a strong acid such as concentrated HCl or H₂SO₄.
-
Heat the mixture to reflux and monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction, neutralize with a base (e.g., NaOH or NaHCO₃), and extract the product with an organic solvent.
-
Purify as needed.
-
-
Method B: Basic Hydrolysis
-
Strongly basic conditions (e.g., NaOH or KOH in a protic solvent with heating) can also effect deprotection, though this method may be less suitable for base-sensitive substrates.[8]
-
Conclusion
This compound is a highly valuable and versatile building block in drug discovery. Its straightforward synthesis and the strategic placement of a reactive iodine atom and a robust protecting group make it an ideal starting material for the construction of libraries of 2,6-disubstituted pyridines. The protocols and application notes provided herein offer a solid foundation for researchers to leverage this key intermediate in their pursuit of novel therapeutics, particularly in the ever-important field of kinase inhibitor development. The ability to systematically and efficiently introduce diverse functionalities at the 6-position allows for the fine-tuning of potency, selectivity, and pharmacokinetic properties, accelerating the journey from a synthetic building block to a potential life-saving medicine.
References
-
Pivalic Acid Esters, Pivalates. Organic Chemistry Portal. (n.d.). Retrieved from [Link]
-
Roberts, J. D., & Caserio, M. C. (2021, March 5). 13.10: Protecting Groups in Organic Synthesis. Chemistry LibreTexts. Retrieved from [Link]
-
IR and NMR Spectroscopic Investigation of 3-Halo-2,6-dimethylpyridine /V-Oxides and Their 4-Nitro Derivatives. Chemical Papers. (n.d.). Retrieved from [Link]
-
This compound [851102-44-8]. Chemsigma. (n.d.). Retrieved from [Link]
-
This compound 95%. Shanghai Ruji Biotechnology Development Co., Ltd. (n.d.). Retrieved from [Link]
-
NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. EPFL. (2010, April 16). Retrieved from [Link]
-
Synthesis and characterization of process related impurities of an anti-tuberculosis drug-Prothionamide. Der Pharma Chemica. (n.d.). Retrieved from [Link]
-
3-aminopyridine. Organic Syntheses Procedure. (n.d.). Retrieved from [Link]
-
NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. (n.d.). Retrieved from [Link]
-
Does anyone know of a mild and efficient procedure for deprotection of pivaloyl esters on oligosaccharides? ResearchGate. (2013, November 27). Retrieved from [Link]
-
13C | Solvent | NMR Chemical Shifts. NMRS.io. (n.d.). Retrieved from [Link]
-
13-C NMR Chemical Shift Table.pdf. (n.d.). Retrieved from [Link]
-
2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides. PMC - NIH. (n.d.). Retrieved from [Link]
-
N-pivaloylation of an amine. ChemSpider Synthetic Pages. (n.d.). Retrieved from [Link]
-
The synthesis and mechanism of formation of 1-O-pivaloyl-4-O-(2-methoxybenzyl)-3,6-anhydro- α-D-mannopyranose. ResearchGate. (n.d.). Retrieved from [Link]
-
-
Organic Syntheses Procedure. (n.d.). Retrieved from [Link]
-
-
MgO NPs catalyzed the synthesis of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives and evaluation of pharmacokinetic profiles and biological activity. Frontiers. (2023, February 13). Retrieved from [Link]
-
Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine-Based Inhibitors of NADPH Oxidase 2. MDPI. (n.d.). Retrieved from [Link]
-
and explaining 13C NMR spectrum of 1-iodo-2-methylpropane. Doc Brown's Chemistry. (n.d.). Retrieved from [Link]
Sources
- 1. Frontiers | MgO NPs catalyzed the synthesis of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives and evaluation of pharmacokinetic profiles and biological activity [frontiersin.org]
- 2. scbt.com [scbt.com]
- 3. guidechem.com [guidechem.com]
- 4. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 5. scs.illinois.edu [scs.illinois.edu]
- 6. Protecting groups in organic synthesis - protection and deprotection of alcoholic hydroxyl groups (II) [en.highfine.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Pivalic Acid Esters, Pivalates [organic-chemistry.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Coupling with N-(6-Iodo-pyridin-2-yl)-2,2-dimethyl-propionamide
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides targeted troubleshooting advice and answers to frequently asked questions (FAQs) regarding the Suzuki-Miyaura cross-coupling of N-(6-Iodo-pyridin-2-yl)-2,2-dimethyl-propionamide . The unique electronic properties of 2-halopyridines can present specific challenges, and this resource is designed to provide both practical solutions and a deeper mechanistic understanding to overcome them.[1]
Frequently Asked Questions (FAQs)
Q1: Why is my Suzuki coupling with this compound failing or giving low yields?
A1: Failure or low yield in Suzuki couplings involving 2-halopyridines can stem from several factors. The pyridine nitrogen can coordinate to the palladium catalyst, potentially leading to catalyst inhibition.[1] Other common issues include suboptimal choice of catalyst/ligand combination, inappropriate base or solvent, and degradation of the boronic acid coupling partner. A systematic evaluation of these parameters is crucial.
Q2: What is the best initial set of conditions to try for this specific substrate?
A2: For a 2-iodopyridine derivative, the carbon-iodine bond is highly reactive, making it a good substrate for Suzuki coupling.[2] A reliable starting point would be to use a palladium catalyst with a bulky, electron-rich phosphine ligand, such as SPhos or XPhos, which are known to be effective for heteroaryl halides.[1][3] A common base and solvent system would be K₂CO₃ or K₃PO₄ in a mixture of an organic solvent like 1,4-dioxane or toluene with water.[2][4]
Q3: I am observing significant amounts of a byproduct that appears to be the de-iodinated starting material. What causes this and how can I prevent it?
A3: The formation of the de-iodinated product, N-(pyridin-2-yl)-2,2-dimethyl-propionamide, is a common side reaction known as proto-dehalogenation. This can occur when the palladium catalyst reacts with a hydride source in the reaction mixture, such as a solvent or amine base. To minimize this, ensure the reaction is conducted under a strictly inert atmosphere (argon or nitrogen) and use high-purity, degassed solvents.
Q4: My boronic acid seems to be decomposing during the reaction. How can I identify and mitigate this?
A4: Boronic acids can undergo protodeboronation (replacement of the boronic acid group with a hydrogen) or form boroxines, especially at elevated temperatures or in the presence of excess water and base.[5][6] Using anhydrous solvents, carefully controlling the amount of water, and employing milder bases like K₃PO₄ can help. Alternatively, using a boronate ester (e.g., a pinacol ester) can enhance stability.[6] Monitoring the reaction by LC-MS can help track the consumption of the boronic acid relative to the starting material.
Troubleshooting Guide
This section addresses specific problems you might encounter and provides a logical, step-by-step approach to resolving them.
Problem 1: No Reaction or Very Low Conversion
If you observe your starting material remaining largely unreacted, it points to an issue with the catalytic cycle's initiation, most likely the oxidative addition step.
Underlying Cause & Explanation: The oxidative addition of the aryl halide to the Pd(0) center is the first and often rate-limiting step of the catalytic cycle.[2] For this to occur efficiently, an active Pd(0) species must be present, and the C-I bond must be accessible. While the C-I bond in your substrate is generally reactive, catalyst inhibition by the pyridine nitrogen can hinder this step.[1]
Troubleshooting Workflow:
Caption: The Suzuki-Miyaura catalytic cycle and key side reactions.
Step-by-Step Solutions:
-
Improve Degassing: This is the most critical step to prevent homocoupling. Ensure your solvent and reaction mixture are thoroughly deoxygenated before adding the catalyst. [5]2. Use a Pd(0) Precatalyst: Starting with a Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃ can sometimes be beneficial, as it removes the need for an in-situ reduction step which can be a source of side reactions.
-
Check Boronic Acid Quality: Impurities in the boronic acid can sometimes contribute to side reactions. Using a high-purity reagent is recommended.
-
Modify Reaction Time and Temperature: Extended reaction times at high temperatures can promote byproduct formation. Monitor the reaction by TLC or LC-MS and stop it once the starting material is consumed. [7]
Standard Experimental Protocol
This protocol provides a robust starting point for the Suzuki coupling of this compound.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Pd₂(dba)₃ (1 mol%)
-
SPhos (2.2 mol%)
-
K₃PO₄ (2.0 equiv), finely ground
-
1,4-Dioxane and Water (e.g., 4:1 v/v), degassed
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask, add this compound, the arylboronic acid, K₃PO₄, Pd₂(dba)₃, and SPhos. [7]2. Inert Atmosphere: Seal the flask with a septum, then evacuate and backfill with argon or nitrogen. Repeat this process three times to ensure an inert atmosphere. [2]3. Solvent Addition: Add the degassed 1,4-dioxane/water mixture via syringe.
-
Reaction: Place the flask in a preheated oil bath at 80-100 °C and stir vigorously.
-
Monitoring: Monitor the reaction's progress by taking small aliquots and analyzing them by TLC or LC-MS. [5]6. Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. [7]7. Purification: Purify the crude product by column chromatography on silica gel to obtain the desired coupled product. [7]
References
-
Wikipedia. Suzuki reaction. [Link]
-
ACS Publications. Palladium-Catalyzed Suzuki−Miyaura Coupling of Pyridyl-2-boronic Esters with Aryl Halides Using Highly Active and Air-Stable Phosphine Chloride and Oxide Ligands | Organic Letters. [Link]
-
MDPI. Catalysts for Suzuki–Miyaura Coupling Reaction. [Link]
-
Encyclopedia.pub. Principles of the Suzuki Coupling Reaction. [Link]
-
ACS GCI Pharmaceutical Roundtable Reagent Guides. Suzuki-Miyaura. [Link]
-
PMC. Impact of Cross-Coupling Reactions in Drug Discovery and Development. [Link]
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
-
PMC. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. [Link]
-
NIH. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. [Link]
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
The Myers Group, Harvard University. The Suzuki Reaction. [Link]
-
ResearchGate. Optimization of reaction conditions for the Suzuki-Miyaura coupling of... [Link]
-
Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]
-
NIH. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Yoneda Labs [yonedalabs.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Purification of N-(6-Iodo-pyridin-2-yl)-2,2-dimethyl-propionamide
Welcome to the technical support guide for the purification of N-(6-Iodo-pyridin-2-yl)-2,2-dimethyl-propionamide (CAS 851102-44-8). This document is designed for researchers, medicinal chemists, and process development professionals who are working with this key synthetic intermediate. The purity of this compound is paramount for the success of subsequent synthetic steps and the integrity of final drug candidates. This guide provides practical, field-tested advice in a direct question-and-answer format to address common challenges and streamline your purification workflow.
Section 1: Frequently Asked Questions (FAQs)
This section addresses foundational questions about the compound's properties and general purification strategies.
Q1: What are the key physical properties of this compound?
Understanding the physical properties of your compound is the first step in designing a robust purification strategy. Key data is summarized below.
Table 1: Physical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 851102-44-8 | [1] |
| Molecular Formula | C₁₀H₁₃IN₂O | [1] |
| Molecular Weight | 304.13 g/mol | [1] |
| Appearance | White crystalline solid | [2] |
| Melting Point | 148.8 - 149.0 °C | [2] |
| Boiling Point | 402.6 °C at 760 mmHg | [2] |
Q2: What are the primary methods for purifying this compound?
The two most effective and widely used methods for purifying this compound on a laboratory scale are:
-
Silica Gel Column Chromatography: This is the workhorse technique for separating the target compound from impurities with different polarities. It is particularly useful for removing both more polar and less polar contaminants.
-
Recrystallization: This method is ideal for removing small amounts of impurities from a crude product that is already relatively pure. It relies on the differences in solubility between the desired compound and the impurities in a chosen solvent system. A successful recrystallization can yield a product of very high purity.
Q3: What are the likely impurities I might encounter during its synthesis and purification?
Awareness of potential impurities is critical for developing an effective purification and analytical strategy. Impurities typically originate from the starting materials or side reactions.[3][4] Common impurities may include:
-
Unreacted Starting Materials:
-
2-Amino-6-iodopyridine
-
Pivaloyl chloride (or pivalic anhydride/pivalic acid if hydrolyzed)
-
-
Side Products:
-
Di-acylated product: Reaction of a second pivaloyl chloride molecule on the amide nitrogen, though this is generally sterically hindered and less common under standard conditions.
-
Hydrolysis Product: Hydrolysis of the amide bond back to 2-amino-6-iodopyridine, especially if the reaction workup involves harsh acidic or basic conditions.
-
-
Process-Related Impurities: Impurities present in the starting materials that may carry through the synthesis.[4] It is crucial to use high-purity starting materials to minimize these issues.
Q4: How should I store the purified compound?
Like many halogenated aromatic compounds, this compound should be stored in a cool, dry, and dark place in a tightly sealed container. An inert atmosphere (e.g., nitrogen or argon) is recommended for long-term storage to prevent potential degradation.
Section 2: Troubleshooting Guide
This section is for researchers who are actively facing challenges during the purification process.
Problem: My initial analysis (TLC/LC-MS) of the crude product shows multiple spots/peaks. How do I proceed?
Expert Analysis: A complex crude mixture is a common outcome. The key is to systematically identify your product and choose a purification strategy that targets the specific impurities present. The following decision tree illustrates the logical workflow.
Caption: Troubleshooting workflow for a complex crude mixture.
Problem: I am struggling to separate my product from a close-running impurity using column chromatography.
Expert Analysis: This is a classic purification challenge. When standard solvent systems like ethyl acetate/hexanes fail to provide baseline separation, you must alter the selectivity of your chromatography system.
Solutions:
-
Change Solvent System Class: The interaction between solutes, silica gel, and the mobile phase is a delicate balance. If a hydrocarbon/ester system (Hexanes/EtOAc) isn't working, switch to a completely different class of solvents. This alters the nature of the interactions and can dramatically change the relative separation.
-
Introduce a Competitive Solvent: Adding a small amount of a third solvent, like methanol or triethylamine (if your compound is basic), can significantly impact separation. For instance, adding ~1% methanol to a DCM/Hexanes mixture can improve the resolution of polar compounds.
-
Employ Gradient Elution: Start with a low-polarity mobile phase to elute the non-polar impurities, and then gradually increase the polarity to elute your product, leaving the more polar impurities behind.
Table 2: Suggested Solvent Systems for Silica Gel Chromatography
| Solvent System (v/v) | Target Impurities | Rationale |
| 10-30% Ethyl Acetate in Petroleum Ether/Hexanes | General purpose | A good starting point for many amide-containing compounds. A similar system was used for a related molecule.[5] |
| 1-5% Methanol in Dichloromethane | Polar impurities | Methanol is a highly polar solvent that can help elute compounds that stick strongly to the silica gel. |
| 50-100% Dichloromethane in Hexanes | Non-polar impurities | Good for separating compounds of moderate polarity when Hex/EtOAc fails. |
Problem: My purified compound refuses to crystallize.
Expert Analysis: Crystallization is a process of nucleation followed by growth. Failure to crystallize is often due to the presence of impurities that inhibit this process or using a suboptimal solvent.
Solutions:
-
Ensure High Purity: Oily impurities are notorious for preventing crystallization. If your compound is an oil after chromatography, it may still contain residual solvent or a greasy impurity. Try re-purifying a small amount or ensure it's fully dry under high vacuum.
-
Induce Nucleation:
-
Scratching: Use a glass rod to scratch the inside of the flask at the air-solvent interface. The microscopic glass fragments can act as nucleation sites.
-
Seeding: If you have a single pure crystal, add it to the supersaturated solution to initiate crystal growth.
-
-
Solvent System Optimization:
-
Slow Evaporation: Dissolve the compound in a suitable solvent (e.g., DCM) in an open flask and allow the solvent to evaporate slowly over several hours or days.
-
Vapor Diffusion: Place the dissolved compound in a small vial. Place this vial inside a larger jar containing a "poor" solvent (an "anti-solvent" in which your compound is insoluble, like hexanes). Seal the jar. The vapor of the poor solvent will slowly diffuse into the good solvent, reducing the compound's solubility and promoting slow crystal growth.
-
Section 3: Detailed Experimental Protocols
These protocols provide a validated, step-by-step approach to the most common purification techniques.
Protocol 1: Purification by Silica Gel Column Chromatography
This workflow is the most reliable method for purifying the crude product after synthesis.
Caption: Standard workflow for purification via column chromatography.
Step-by-Step Methodology:
-
Solvent Selection: Use TLC to determine an appropriate solvent system. Test various ratios of ethyl acetate in hexanes. An ideal system will give your product an Rf value of approximately 0.25-0.35, with good separation from all impurities.
-
Column Packing: Prepare a slurry of silica gel in the least polar component of your solvent system (e.g., hexanes). Pour the slurry into your column and allow it to pack under gentle pressure, ensuring there are no air bubbles or cracks.
-
Sample Loading: Adsorb your crude product onto a small amount of silica gel. To do this, dissolve the crude material in a solvent like dichloromethane, add silica gel, and evaporate the solvent completely. Carefully add the resulting free-flowing powder to the top of the column. This "dry loading" technique often results in better separation.
-
Elution and Collection: Begin eluting with your chosen solvent system. Collect fractions of a consistent volume.
-
Analysis: Spot every few fractions on a TLC plate. Once the product begins to elute, analyze every fraction.
-
Combine and Evaporate: Combine the fractions that contain only the pure product. Remove the solvent using a rotary evaporator to yield the purified compound.
Protocol 2: Purification by Recrystallization
This protocol is best used after column chromatography for final polishing or if the crude product is already >90% pure.
Step-by-Step Methodology:
-
Solvent Screening: The goal is to find a solvent that dissolves the compound when hot but not when cold. Test small amounts of your product in various solvents (see Table 3) to find a suitable candidate.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent to just dissolve the solid completely.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Cooling: Cover the flask and allow the solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.
-
Collection: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any residual soluble impurities.
-
Drying: Dry the crystals under high vacuum to remove all traces of solvent.
Table 3: Common Recrystallization Solvents for Screening
| Solvent | Polarity | Comments |
| Isopropanol | Polar Protic | Often a good choice for moderately polar compounds. |
| Ethyl Acetate | Polar Aprotic | Good dissolving power, often used with a non-polar anti-solvent. |
| Acetonitrile | Polar Aprotic | Can be effective for compounds with nitrile or amide groups. |
| Toluene | Non-polar | Good for less polar compounds; high boiling point requires care. |
| Hexanes/Heptane | Non-polar | Typically used as the "poor" or "anti-solvent" in a two-solvent system. |
Section 4: Purity Assessment
Never assume your purification was successful. Always validate the purity of your final product.
-
Thin-Layer Chromatography (TLC): Your final compound should appear as a single spot in multiple solvent systems.
-
High-Performance Liquid Chromatography (HPLC): This technique provides a quantitative measure of purity (e.g., >99% by peak area). It is highly effective for detecting trace impurities.[6]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the compound. The absence of peaks corresponding to starting materials or impurities is a strong indicator of high purity.
-
Melting Point Analysis: A sharp melting point that matches the literature value is a classic indicator of a pure crystalline solid.[2] Impurities will typically cause the melting point to be depressed and broaden.
By following the guidance in this technical support center, you will be well-equipped to purify this compound efficiently and effectively, ensuring the quality and reliability of your research.
References
- Google Patents. (n.d.). Preparation method of N,N-dimethyl propionamide.
- Google Patents. (n.d.). Process for preparing axitinib, process for purifying the intermediate 2-((3-iodo-1h-indazol-6-yl)thio).
-
National Center for Biotechnology Information. (n.d.). N-(6-{2-[6-(2,2-Dimethylpropanamido)-2-pyridyl]ethyl}. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Synthesis and Characterization of Impurities in the Production Process of Lopinavir. Retrieved from [Link]
-
Der Pharma Chemica. (n.d.). Synthesis and characterization of process related impurities of an anti- tuberculosis drug-Prothionamide. Retrieved from [Link]
- Google Patents. (n.d.). Process for preparation of high purity n- [2- (diethylamine) ethyl] - 5 - formyl - 2, 4 - dimethyl - 1h - pyrrole - 3 - carboxyamide.
Sources
- 1. scbt.com [scbt.com]
- 2. sincerechemical.com [sincerechemical.com]
- 3. Synthesis and Characterization of Impurities in the Production Process of Lopinavir - PMC [pmc.ncbi.nlm.nih.gov]
- 4. derpharmachemica.com [derpharmachemica.com]
- 5. N-(6-{2-[6-(2,2-Dimethylpropanamido)-2-pyridyl]ethyl}-2-pyridyl)-2,2-dimethylpropanamide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. WO2020212253A1 - Process for preparing axitinib, process for purifying the intermediate 2-((3-iodo-1h-indazol-6-yl)thio)-n-methylbenzamide, process for purifying axitinib via the axitinib hcl salt, solid form of the axitinib hcl salt - Google Patents [patents.google.com]
Technical Support Center: Synthesis of N-(6-Iodo-pyridin-2-yl)-2,2-dimethyl-propionamide
Welcome to the technical support guide for the synthesis of N-(6-Iodo-pyridin-2-yl)-2,2-dimethyl-propionamide. This document is designed for researchers, chemists, and drug development professionals to navigate the common challenges and troubleshoot impurity formation during this critical synthesis. Our goal is to provide practical, experience-driven advice to ensure the highest purity and yield for your target compound.
Synthesis Overview: The Acylation Pathway
The most common and direct route to this compound (MW: 304.13 g/mol , CAS: 851102-44-8) is the nucleophilic acyl substitution reaction between 2-amino-6-iodopyridine and pivaloyl chloride.[1][2] This reaction, typically performed in the presence of a non-nucleophilic base, involves the acylation of the exocyclic amino group of the pyridine ring.
While seemingly straightforward, this process is susceptible to several side reactions that can lead to a range of impurities. Understanding the origin of these impurities is the first step toward effective mitigation and purification.
Caption: General synthesis scheme for this compound.
Troubleshooting Guide & Frequently Asked Questions
This section addresses the most common impurities encountered during the synthesis. Each entry details the impurity's origin, detection, and proven methods for prevention and removal.
Q1: My final product is contaminated with unreacted 2-amino-6-iodopyridine. What went wrong?
A1: Cause, Prevention, and Remediation
The presence of the starting amine is one of the most frequent issues, typically indicating an incomplete reaction.
-
Plausible Causes:
-
Insufficient Acylating Agent: The molar ratio of pivaloyl chloride to the amine was too low. Pivaloyl chloride can be consumed by trace moisture in the solvent or on glassware.
-
Low Reaction Temperature: The activation energy for the acylation was not met, leading to a sluggish or stalled reaction.
-
Inadequate Reaction Time: The reaction was quenched before reaching completion.
-
Poor Reagent Quality: The pivaloyl chloride used may have degraded due to improper storage.[3]
-
-
Troubleshooting & Prevention Protocol:
-
Stoichiometry: Use a slight excess (1.1 to 1.2 equivalents) of pivaloyl chloride to drive the reaction to completion.
-
Temperature Control: While the initial addition of pivaloyl chloride may be done at 0 °C to control the exotherm, allow the reaction to warm to room temperature or gently heat (e.g., 40-50 °C) to ensure full conversion.
-
Reaction Monitoring: Track the disappearance of the starting amine using Thin Layer Chromatography (TLC) or LC-MS. The reaction is complete only when the starting material spot/peak is no longer detectable.
-
Reagent Handling: Use freshly opened or properly stored pivaloyl chloride and anhydrous solvents to prevent reagent decomposition.
-
-
Purification Strategy:
-
Aqueous Wash: During workup, washing the organic layer with a dilute acid solution (e.g., 1M HCl) will protonate the unreacted basic amine, pulling it into the aqueous phase. Caution: The product amide bond may be susceptible to hydrolysis under strongly acidic conditions, so this wash should be performed quickly and at a low temperature.
-
Chromatography: Flash column chromatography on silica gel is highly effective. The less polar product will elute before the more polar starting amine.
-
Q2: I've identified a byproduct with a higher molecular weight than my product. Could this be a diacylated species?
A2: Understanding Over-Acylation
Yes, the formation of a di-pivaloyl impurity is possible, though less common than unreacted starting material. This occurs when a second pivaloyl group attaches to the molecule.
-
Plausible Causes:
-
Excess Pivaloyl Chloride: A large excess of the acylating agent, especially at elevated temperatures, can lead to acylation at the amide nitrogen. While sterically hindered, this side reaction can occur under forcing conditions.
-
Strong Base: The use of a very strong base (e.g., NaH) can deprotonate the newly formed amide, creating a highly nucleophilic amidate anion that readily reacts with another equivalent of pivaloyl chloride.
-
-
Troubleshooting & Prevention Protocol:
-
Reagent Control: Strictly control the stoichiometry. Avoid using more than 1.2 equivalents of pivaloyl chloride.
-
Base Selection: Use a non-nucleophilic tertiary amine like triethylamine (Et₃N) or pyridine. These bases are sufficient to act as acid scavengers without promoting deprotonation of the product amide.[4]
-
Controlled Addition: Add the pivaloyl chloride slowly to the reaction mixture at a low temperature (0 °C) to maintain control and minimize side reactions.
-
-
Purification Strategy:
-
Chromatography: Flash column chromatography is the most effective method. The non-polar diacylated byproduct will typically elute much earlier than the desired mono-acylated product.
-
Caption: Primary pathways for product and key impurity formation.
Q3: My NMR spectrum shows a sharp singlet around 1.2 ppm that integrates for more than 9 protons. What is this?
A3: Identifying Pivalic Acid and Other Hydrolysis Issues
This is a classic sign of contamination with pivalic acid, the hydrolysis product of pivaloyl chloride.
-
Plausible Causes:
-
Atmospheric Moisture: Performing the reaction open to the air or using solvents that were not rigorously dried. Acyl chlorides are highly reactive towards water.[3]
-
Product Hydrolysis: The product amide itself can hydrolyze back to 2-amino-6-iodopyridine and pivalic acid if subjected to harsh acidic or basic conditions during the aqueous workup or purification.[5][6]
-
-
Troubleshooting & Prevention Protocol:
-
Inert Atmosphere: Always run the reaction under an inert atmosphere of nitrogen or argon.
-
Anhydrous Conditions: Use anhydrous grade solvents and ensure all glassware is thoroughly dried before use.
-
Neutral Workup: During workup, use a mild base like saturated sodium bicarbonate (NaHCO₃) solution to neutralize the HCl byproduct and wash away any pivalic acid formed. Avoid prolonged contact with strong acids or bases.
-
-
Purification Strategy:
-
Aqueous Wash: A wash with a mild aqueous base (NaHCO₃ or Na₂CO₃) is extremely effective at removing the acidic pivalic acid impurity by converting it to its water-soluble carboxylate salt.
-
Recrystallization: If the product is a solid, recrystallization can be effective in removing residual pivalic acid.
-
Q4: I see a small peak in my LC-MS that corresponds to the non-iodinated analog. How is this possible?
A4: The Importance of Starting Material Purity
This impurity, N-(pyridin-2-yl)-2,2-dimethyl-propionamide, almost certainly arises from the starting material.
-
Plausible Cause:
-
Contaminated Starting Material: The 2-amino-6-iodopyridine used was contaminated with 2-aminopyridine. The acylation reaction is generally not selective between these two amines, and both will react to form their respective amide products.
-
-
Troubleshooting & Prevention Protocol:
-
Starting Material QC: Always verify the purity of your starting materials before beginning a synthesis. A simple ¹H NMR or LC-MS is usually sufficient to identify major contaminants.
-
Source High-Purity Reagents: Obtain starting materials from reputable suppliers with a detailed Certificate of Analysis.
-
-
Purification Strategy:
-
Difficult Separation: This type of impurity can be very challenging to remove due to its similar polarity and structure to the desired product.
-
Chromatography: Meticulous flash column chromatography with a shallow solvent gradient may provide some separation.
-
Recrystallization: Fractional recrystallization could potentially enrich the desired product, but significant material loss is likely. The best solution is prevention by using pure starting materials.
-
Data Summary and Key Parameters
The following tables summarize the key impurities and provide a quick reference for troubleshooting.
Table 1: Common Impurities and Characteristics
| Impurity Name | Structure | Molecular Weight ( g/mol ) | Common Analytical Signature |
| 2-Amino-6-iodopyridine | C₅H₅IN₂ | 220.01 | Aromatic protons, broad -NH₂ signal in ¹H NMR. More polar on TLC. |
| Pivalic Acid | C₅H₁₀O₂ | 102.13 | Sharp singlet ~1.2 ppm in ¹H NMR; broad -OH in IR. Acidic. |
| Di-pivaloyl Impurity | C₁₅H₂₁IN₂O₂ | 388.24 | Two distinct t-butyl signals in ¹H NMR. Less polar on TLC. |
| N-(pyridin-2-yl) amide | C₁₀H₁₄N₂O | 178.23 | Mass peak 126 amu lower than product (loss of Iodine). |
Table 2: Quick Troubleshooting Guide
| Symptom | Potential Cause(s) | Recommended Action(s) |
| Low Yield, Starting Material Present | Incomplete reaction | Use 1.1-1.2 eq. pivaloyl chloride; ensure sufficient reaction time/temp; monitor by TLC. |
| Acidic Impurity Detected (e.g., by pH) | Hydrolysis of pivaloyl chloride | Use anhydrous solvents/inert atmosphere; wash organic phase with NaHCO₃ solution. |
| Higher MW Impurity by MS | Di-acylation | Avoid large excess of pivaloyl chloride; use Et₃N or pyridine as base. |
| Product degrades during workup | Amide bond hydrolysis | Use mild/neutral conditions for workup; avoid strong acids/bases. |
| Impurity with similar structure, missing Iodine | Contaminated starting material | Verify purity of 2-amino-6-iodopyridine by NMR/LC-MS before starting. |
Validated Experimental Protocols
Protocol 1: General Synthesis Procedure
-
To a flame-dried round-bottom flask under a nitrogen atmosphere, add 2-amino-6-iodopyridine (1.0 eq.).
-
Dissolve the starting material in an anhydrous solvent (e.g., Dichloromethane, THF, or Acetonitrile).
-
Add a non-nucleophilic base such as triethylamine (1.5 eq.) or pyridine (used as solvent/base).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add pivaloyl chloride (1.1 eq.) dropwise via syringe.
-
After addition, remove the ice bath and allow the reaction to stir at room temperature for 2-16 hours.
-
Monitor the reaction for the disappearance of the starting material by TLC (See Protocol 2).
-
Upon completion, proceed with workup and purification (See Protocol 3 & 4).
Protocol 2: TLC Monitoring
-
Mobile Phase: A good starting point is a mixture of Hexanes and Ethyl Acetate (e.g., 7:3 or 1:1 v/v).
-
Visualization: Use a UV lamp (254 nm). The starting amine is typically more polar (lower Rf) than the final amide product.
-
Procedure: Spot the starting material, a co-spot (starting material + reaction mixture), and the reaction mixture on the TLC plate. The reaction is complete when the starting material spot is absent in the reaction mixture lane.
Protocol 3: Aqueous Workup and Extraction
-
Dilute the reaction mixture with the organic solvent used (e.g., DCM or Ethyl Acetate).
-
Wash the organic layer sequentially with:
-
Saturated aqueous NaHCO₃ solution (to remove HCl and pivalic acid).
-
Water.
-
Brine (saturated aqueous NaCl).
-
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
Protocol 4: Purification by Flash Column Chromatography
-
Adsorb the crude product onto a small amount of silica gel.
-
Load the dried silica onto a pre-packed silica gel column.
-
Elute the column using a gradient of Hexanes and Ethyl Acetate. Start with a low polarity mixture (e.g., 95:5 Hexanes:EtOAc) and gradually increase the polarity.
-
Collect fractions and analyze by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.
Caption: A logical workflow for troubleshooting common synthesis impurities.
References
-
Ataman Kimya. Pivaloyl Chloride. Ataman Kimya. Available at: [Link].
-
El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. Available at: [Link].
- Han, S.-Y., & Kim, Y.-A. (2004). Recent development of peptide coupling reagents in organic synthesis. Tetrahedron, 60(11), 2447-2467.
- Khattab, S. N., El-Faham, A., & Albericio, F. (2016). A review on the use of onium salt-based coupling reagents in peptide synthesis. Molecules, 21(5), 585.
- Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.
-
Zhang, L., et al. (2008). Theoretical study on the hydrolysis mechanism of N,N-dimethyl-N′-(2-oxo-1, 2-dihydro-pyrimidinyl)formamidine: water-assisted mechanism and cluster-continuum model. The Journal of Physical Chemistry B, 112(35), 11029-11039. Available at: [Link].
Sources
- 1. scbt.com [scbt.com]
- 2. guidechem.com [guidechem.com]
- 3. atamankimya.com [atamankimya.com]
- 4. people.uniurb.it [people.uniurb.it]
- 5. Theoretical study on the hydrolysis mechanism of N,N-dimethyl-N′-(2- oxo-1, 2-dihydro-pyrimidinyl)formamidine: Water-assisted mechanism and cluster-continuum model - Xi'an Jiaotong University [scholar.xjtu.edu.cn:443]
- 6. Theoretical study on the hydrolysis mechanism of N,N-dimethyl-N'-(2-oxo-1, 2-dihydro-pyrimidinyl)formamidine: water-assisted mechanism and cluster-continuum model - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: N-(6-Iodo-pyridin-2-yl)-2,2-dimethyl-propionamide Reactions
Welcome to the technical support hub for N-(6-Iodo-pyridin-2-yl)-2,2-dimethyl-propionamide. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of using this versatile building block in cross-coupling reactions. Here, we synthesize peer-reviewed data and extensive field experience to provide actionable troubleshooting advice.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries and problems encountered when working with this compound (henceforth referred to as 1 ).
Q1: My starting material 1 appears degraded or discolored. Can I still use it?
A1: Iodopyridines can be sensitive to light and air, leading to discoloration (often pink or brown) due to the formation of iodine. While slight discoloration may not always inhibit a reaction, it indicates the potential presence of impurities that could interfere with catalysis. It is highly recommended to assess the purity by NMR or LC-MS. If significant degradation is observed, purification by recrystallization or column chromatography is advised before use.
Q2: I am seeing a significant amount of de-iodinated starting material, N-(pyridin-2-yl)-2,2-dimethyl-propionamide, in my reaction mixture. What causes this?
A2: De-iodination is a common side reaction in palladium-catalyzed couplings involving iodo-pyridines.[1] This reductive process can be promoted by several factors:
-
Catalyst System: Certain palladium catalysts or ligands may favor a reductive elimination pathway.
-
Reaction Conditions: Elevated temperatures, prolonged reaction times, and the presence of certain bases or impurities can exacerbate de-iodination.
-
Solvent: Protic solvents or the presence of water can sometimes be a source of protons for the de-iodination process.
To mitigate this, consider re-evaluating your catalyst/ligand combination, lowering the reaction temperature if possible, and ensuring anhydrous conditions.
Q3: My amide (pivaloyl) protecting group is being cleaved during the reaction. How can I prevent this?
A3: The pivaloyl group is generally robust, but it can be susceptible to cleavage under strongly basic or acidic conditions, especially at elevated temperatures.
-
Strong Bases: If you are using a strong base like sodium tert-butoxide, particularly in combination with protic solvents, hydrolysis can occur. Consider switching to a weaker inorganic base like K₂CO₃ or Cs₂CO₃.
-
Acidic Workup: During aqueous workup, ensure the pH does not become strongly acidic. A buffered or neutral wash is preferable.
Q4: I am having difficulty purifying my product from the reaction mixture. What are some common impurities?
A4: Besides unreacted starting material and the de-iodinated byproduct, common impurities can arise from side reactions of the starting materials or intermediates.[2][3] These can include:
-
Homocoupling of your boronic acid/ester (in Suzuki reactions) or alkyne (in Sonogashira reactions).
-
Products of catalyst decomposition.
-
Isomeric byproducts if side-reactions on the pyridine ring occur.
Purification is typically achieved by silica gel column chromatography. A gradient elution system, starting with a non-polar solvent (e.g., hexanes) and gradually increasing the polarity with ethyl acetate, is often effective.
Part 2: Troubleshooting Guides for Specific Reactions
This section provides in-depth troubleshooting for common cross-coupling reactions utilizing compound 1 .
Guide 1: Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation. However, coupling with 2-amino-6-halopyridines can be challenging.
Common Problem: Low to No Product Formation
If you are experiencing low or no yield of your desired biaryl product, consider the following systematic approach:
Troubleshooting Workflow: Suzuki-Miyaura Coupling
Sources
Technical Support Center: Synthesis of N-(6-Iodo-pyridin-2-yl)-2,2-dimethyl-propionamide
Welcome to the dedicated technical support guide for the synthesis of N-(6-Iodo-pyridin-2-yl)-2,2-dimethyl-propionamide. This resource is designed for researchers, medicinal chemists, and process development professionals who may be encountering challenges, particularly low yields, in this specific amide coupling reaction. This guide moves beyond standard protocols to provide in-depth troubleshooting, mechanistic insights, and optimized procedures to help you achieve consistent and high-yielding results.
The synthesis of this target molecule represents a classic challenge in amide bond formation: the coupling of a sterically hindered and electronically deactivated amine (6-Iodo-2-aminopyridine) with a bulky acylating agent (pivaloyl chloride). Understanding the interplay of these factors is key to overcoming synthetic hurdles.
Part 1: Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses the most common issues encountered during the synthesis in a direct question-and-answer format.
Q1: My reaction yield is very low or I'm recovering mostly unreacted starting material. What's going wrong?
This is the most frequent issue and typically stems from a combination of two core factors inherent to your substrates:
-
Electronic Deactivation of the Amine: The 2-aminopyridine ring system is electron-deficient. The ring nitrogen acts as an electron-withdrawing group, reducing the nucleophilicity of the exocyclic amino group (the one you want to react). This makes it a sluggish partner in the acylation reaction compared to a simple aniline or aliphatic amine.
-
Severe Steric Hindrance: This is a critical challenge. The tert-butyl group of the pivaloyl chloride is exceptionally bulky. Simultaneously, the iodine atom at the 6-position of the pyridine ring provides significant steric clash, physically blocking the approach of the bulky acylating agent to the amine.[1][2] Overcoming this mutual steric repulsion requires carefully optimized conditions.
Q2: I added a base, but the reaction is still inefficient. What is the role of the base and which one is optimal?
The role of the base is non-negotiable in this reaction, and its choice is critical. The acylation of an amine with an acyl chloride generates one equivalent of hydrochloric acid (HCl).[3][]
-
Why is a Base Essential? Without a base, the generated HCl will immediately protonate the nitrogen of the starting 6-Iodo-2-aminopyridine. The resulting ammonium salt is no longer nucleophilic and is completely unreactive towards the pivaloyl chloride, effectively stopping the reaction after a very small conversion.[5] The base acts as an "acid scavenger," neutralizing the HCl as it forms to keep the amine nucleophile available for reaction.[3]
-
Choosing the Right Base:
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA): These are common, non-nucleophilic hindered bases and are excellent choices.[6] DIPEA (Hünig's base) is often preferred as it is more sterically hindered and less likely to have nucleophilic side reactions.
-
Pyridine: While it can be used as both a base and a solvent, its nucleophilicity can sometimes lead to the formation of a reactive N-acylpyridinium intermediate. For this sterically demanding reaction, a non-nucleophilic base like TEA or DIPEA is a more reliable choice.
-
Inorganic Bases (e.g., K₂CO₃, NaHCO₃): These are generally not suitable for this reaction in common aprotic organic solvents due to poor solubility, which leads to inefficient HCl scavenging.[]
-
A common mistake is using an insufficient amount of base. You must use at least 1.1 equivalents to scavenge the generated HCl. Using a slight excess (1.2-1.5 equivalents) can help drive the reaction to completion.
Q3: To overcome the low reactivity, should I run the reaction at a higher temperature?
Yes, this is a valid and often necessary strategy for difficult amide couplings.
While many acylation reactions are started at 0 °C to control the initial exothermic release, the activation energy for this sterically hindered transformation is high.[7] If you observe low conversion at room temperature, gradually increasing the temperature is a logical next step. Refluxing in a suitable solvent like Dichloromethane (DCM) or Tetrahydrofuran (THF) may be required to drive the reaction to completion. However, be aware that higher temperatures can also accelerate side reactions, so monitoring by TLC or LC-MS is crucial.[]
Q4: My work-up is difficult, and I suspect the product is contaminated with pivalic acid. How can I prevent this and purify the product?
Pivalic acid contamination arises from the hydrolysis of pivaloyl chloride by moisture.[1] Pivaloyl chloride is highly reactive towards water.
-
Prevention:
-
Anhydrous Conditions: Ensure your solvent is anhydrous and your glassware is oven- or flame-dried before use. Perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon).
-
Reagent Quality: Use a fresh bottle of pivaloyl chloride or one that has been properly stored to minimize exposure to atmospheric moisture.
-
-
Removal during Work-up: The key is an aqueous basic wash.
-
After the reaction is complete, quench the mixture with water or ice.
-
Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a dilute solution of sodium hydroxide (NaOH). This will deprotonate the acidic pivalic acid, forming its sodium salt, which is highly soluble in the aqueous layer and will be removed from your organic layer containing the product.
-
Part 2: Optimized Experimental Protocols & Data
The following protocols are designed to provide a robust starting point for achieving high yields.
Protocol A: Optimized Schotten-Baumann Conditions
This protocol is the recommended starting point and focuses on careful control of reagent addition and stoichiometry.
Step-by-Step Methodology:
-
Preparation: To an oven-dried round-bottom flask under a Nitrogen atmosphere, add 6-Iodo-2-aminopyridine (1.0 eq).
-
Dissolution: Dissolve the amine in anhydrous Dichloromethane (DCM) (approx. 0.1 M concentration).
-
Base Addition: Add Diisopropylethylamine (DIPEA) (1.5 eq) to the solution and stir for 5 minutes.
-
Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.
-
Acyl Chloride Addition: Add pivaloyl chloride (1.2 eq) dropwise to the stirred solution over 10-15 minutes. It is critical to add it slowly to control the exotherm.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-24 hours, monitoring progress by TLC or LC-MS.
-
Heating (Optional): If monitoring shows incomplete conversion after 12 hours, gently heat the reaction mixture to reflux (approx. 40 °C for DCM) and continue stirring until the starting amine is consumed.
-
Work-up:
-
Cool the reaction mixture back to room temperature.
-
Quench by slowly adding water.
-
Transfer the mixture to a separatory funnel and wash the organic layer sequentially with:
-
1 M HCl (to remove excess DIPEA)
-
Saturated aqueous NaHCO₃ (to remove pivalic acid)
-
Brine (to remove residual water)
-
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization.
| Parameter | Recommended Value | Rationale |
| Amine | 1.0 eq | Limiting Reagent |
| Pivaloyl Chloride | 1.1 - 1.3 eq | Slight excess to drive reaction |
| Base (DIPEA/TEA) | 1.2 - 1.5 eq | Scavenges HCl and drives equilibrium |
| Solvent | Anhydrous DCM, THF | Aprotic, good solubility |
| Temperature | 0 °C to RT, then heat if needed | Controls initial exotherm, then overcomes activation energy |
| Reaction Time | 12 - 48 hours | Steric hindrance slows the reaction rate |
Part 3: Visualization of Workflow & Mechanism
Troubleshooting Workflow
The following decision tree illustrates a logical workflow for troubleshooting low-yield experiments.
Caption: Troubleshooting Decision Tree for Low Yields.
General Reaction Pathway
This diagram outlines the fundamental steps of the base-mediated acylation.
Caption: Simplified Acylation Reaction Pathway.
References
-
Fisher Scientific. (n.d.). Amide Synthesis. Retrieved from [Link]
-
Alves, M. J. (2014). Response to "Is it necessary to use a base to synthesise an amide from the reaction between acyl chloride and an amine?". ResearchGate. Retrieved from [Link]
-
HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved from [Link]
-
Reddit User Discussion. (2021, October 20). Tips and tricks for difficult amide bond formation?. r/Chempros. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Amine to Amide (via Acid Chloride) - Common Conditions. Retrieved from [Link]
-
Reddit User Discussion. (2022, March 24). amide coupling help. r/Chempros. Retrieved from [Link]
-
Gallou, F., et al. (2020). Simple Synthesis of Amides via Their Acid Chlorides in Aqueous TPGS-750-M. ACS Sustainable Chemistry & Engineering. Retrieved from [Link]
-
Telvekar, V. N., et al. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 13(47), 11355-11364. DOI:10.1039/C5OB02129D. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. hepatochem.com [hepatochem.com]
- 3. Amide Synthesis [fishersci.co.uk]
- 5. researchgate.net [researchgate.net]
- 6. Amine to Amide (via Acid Chloride) - Common Conditions [commonorganicchemistry.com]
- 7. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]
Technical Support Center: N-(6-Iodo-pyridin-2-yl)-2,2-dimethyl-propionamide Stability and Degradation
An in-depth technical guide by a Senior Application Scientist.
Welcome to the technical support guide for N-(6-Iodo-pyridin-2-yl)-2,2-dimethyl-propionamide (CAS 851102-44-8). This document is designed for researchers, scientists, and drug development professionals to provide expert guidance on the stability and potential degradation of this compound. Unforeseen instability can be a significant source of experimental variability and batch failure. This guide offers troubleshooting advice and proactive protocols to help you ensure the integrity of your material and the reliability of your results.
Part 1: Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common questions and issues related to the handling, storage, and stability of this compound.
Q1: What are the official recommended storage conditions for this compound?
Based on available safety data, this compound is considered stable under normal conditions[1]. However, to maximize shelf-life and prevent cryptic degradation, the following storage protocol is strongly recommended:
-
Temperature: Keep in a cool place[1]. Refrigeration (2-8°C) is advisable for long-term storage.
-
Atmosphere: Store in a dry, well-ventilated area[1]. The container should be tightly closed to protect from moisture.
-
Light: Protect from light. While specific photostability data is not published, iodo-aromatic compounds can be susceptible to photolytic degradation. Storing in an amber vial or in a dark cabinet is a prudent measure.
Q2: I am observing inconsistent results in my assays. Could compound degradation be the cause?
Yes, inconsistent bioactivity, unexpected analytical profiles, or poor reproducibility are classic indicators of compound instability. Degradation can occur during storage, sample preparation (e.g., in solution), or during the experiment itself. The primary chemical liabilities in the structure of this compound are the amide bond and the iodo-pyridine ring.
Q3: What are the most probable degradation pathways for this molecule?
Understanding the molecular structure allows us to predict the most likely points of failure. The two primary pathways are hydrolysis and photodecomposition.
-
Hydrolytic Degradation: The amide linkage is susceptible to hydrolysis under both acidic and basic conditions[2][3]. This reaction would cleave the molecule into 6-iodo-2-aminopyridine and pivalic acid. The rate of this degradation is highly dependent on pH and temperature.
-
Photodegradation: The carbon-iodine bond on the pyridine ring is a potential chromophore and can be labile upon exposure to UV or even high-intensity visible light. This could lead to de-iodination, generating the des-iodo impurity, or other complex radical-mediated reactions.
-
Oxidative Degradation: While perhaps less probable than hydrolysis, the pyridine ring could be susceptible to oxidation, especially in the presence of strong oxidizing agents or metal ion contaminants[1]. This could lead to the formation of N-oxides or other oxidized species.
Below is a diagram illustrating these potential degradation sites.
Caption: Potential degradation hotspots on the molecule.
Q4: How can I definitively determine the stability of my batch in my specific experimental buffer/formulation?
The most robust method is to conduct a forced degradation study (also known as stress testing)[2][4]. This involves intentionally exposing the compound to harsh conditions to accelerate degradation. The goal is not to destroy the compound, but to generate a small amount (5-20%) of degradation products[2]. This allows you to identify potential degradants, establish the degradation pathway, and develop an analytical method that can resolve the parent compound from these impurities.
Part 2: Experimental Guide: Forced Degradation Protocol
This section provides a standardized workflow for conducting a forced degradation study. This protocol is essential for developing a stability-indicating analytical method.
Objective
To rapidly identify the likely degradation products and degradation pathways for this compound under various stress conditions.
Workflow Overview
Caption: Experimental workflow for a forced degradation study.
Step-by-Step Methodology
-
Preparation of Stock Solution:
-
Prepare a stock solution of this compound at approximately 1 mg/mL in a suitable organic solvent like acetonitrile (ACN) or methanol (MeOH).
-
-
Application of Stress Conditions:
-
For each condition below, dilute the stock solution with the stressor solution to a final concentration of ~0.1 mg/mL. Protect all samples from light unless photostability is being tested.
Stress Condition Protocol Rationale Acid Hydrolysis Mix sample with 0.1 M HCl. Incubate at 60°C. To simulate acidic environments and force amide hydrolysis[2]. Elevated temperature accelerates the reaction. Base Hydrolysis Mix sample with 0.1 M NaOH. Keep at room temperature. To simulate alkaline environments[2]. Base-catalyzed amide hydrolysis is often rapid even at RT. Oxidative Degradation Mix sample with 3% H₂O₂. Keep at room temperature. To simulate oxidative stress. H₂O₂ is a common oxidizing agent used in stress testing[4]. Thermal Degradation Store the solid compound in an oven at 80°C. Also, store a solution (in ACN/MeOH) at 60°C. To assess the stability of the compound in both solid and solution states at elevated temperatures[4]. Photodegradation Expose a solution (in a quartz cuvette or other UV-transparent vessel) to a photostability chamber with a light source compliant with ICH Q1B guidelines. Include a dark control (wrapped in foil). To assess light sensitivity, which is critical for iodo-aromatic compounds[4]. -
-
Sampling and Analysis:
-
Take samples at appropriate time points (e.g., 0, 2, 8, 24 hours). The goal is to find a time point with ~10-20% degradation[4].
-
Before analysis, neutralize the acid and base hydrolysis samples by adding an equimolar amount of base (for acid samples) or acid (for base samples). This prevents damage to the HPLC column.
-
Analyze all stressed samples, a non-stressed control, and a blank (solvent only) using a high-performance liquid chromatography (HPLC) system, preferably with both UV and Mass Spectrometry (MS) detectors. LC-MS is invaluable for identifying the mass of any new peaks (degradants) that appear[5][6].
-
-
Developing a Stability-Indicating Method:
-
The primary goal of the analysis is to ensure your chromatographic method can separate the main peak (intact compound) from all new peaks (degradation products).
-
A good starting point for method development would be a C18 column with a gradient elution using mobile phases of water with 0.1% formic acid and acetonitrile with 0.1% formic acid.
-
If peaks co-elute, adjust the gradient, flow rate, or mobile phase composition until baseline separation is achieved. This validated method is now "stability-indicating."
-
Part 3: Data Interpretation & Final Recommendations
-
Peak Purity: Use a Diode Array Detector (DAD) or MS to assess peak purity for the intact compound in each stressed sample. A decrease in purity indicates the formation of a co-eluting degradant.
-
Mass Balance: A good stability study should account for all the initial material. The sum of the amount of the remaining parent compound and the amount of all formed degradation products should ideally be close to 100% of the initial amount.
-
Actionable Insights: The results of the forced degradation study will tell you which conditions to avoid. For example, if significant degradation occurs under basic conditions, you should ensure your formulations and experimental buffers are neutral or slightly acidic. If photolability is observed, all future work must be conducted under protected or amber light conditions.
By proactively investigating the stability of this compound, you can design more robust experiments, ensure the quality of your data, and prevent costly delays in your research and development programs.
References
-
Patel, Y., & Shah, N. (2010). Significance of Stability Studies on Degradation Product. Research Journal of Pharmacy and Technology. [Link]
-
Sharma, M., & Kothiyal, P. (2020). Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. Journal of Drug Delivery and Therapeutics. [Link]
-
Zuno-Floriano, F., Reyes-Punongbayan, R., & Hengel, M. (2024). Improved Analytical Methods for Determination of Residues of Nitrapyrin and 6-Chloropicolinic Acid in Different Crop Matrices by Liquid Chromatography-Tandem Mass Spectrometry. American Journal of Analytical Chemistry. [Link]
-
Pace, V., et al. (2015). A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles. ARKIVOC. [Link]
Sources
- 1. fishersci.com [fishersci.com]
- 2. jddtonline.info [jddtonline.info]
- 3. researchgate.net [researchgate.net]
- 4. rjptonline.org [rjptonline.org]
- 5. Improved Analytical Methods for Determination of Residues of Nitrapyrin and 6-Chloropicolinic Acid in Different Crop Matrices by Liquid Chromatography-Tandem Mass Spectrometry [scirp.org]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Catalyst Selection for Reactions Involving N-(6-Iodo-pyridin-2-yl)-2,2-dimethyl-propionamide
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for catalyst selection in cross-coupling reactions with N-(6-Iodo-pyridin-2-yl)-2,2-dimethyl-propionamide. Our focus is on providing practical, field-proven insights to overcome common experimental challenges.
Introduction to the Substrate: Key Challenges
This compound is a common intermediate in medicinal chemistry. Its successful use in popular cross-coupling reactions like Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings is critical. However, its structure presents unique challenges for catalyst selection:
-
Pyridine Nitrogen Coordination: The nitrogen atom in the pyridine ring can coordinate with the palladium catalyst, potentially leading to catalyst inhibition or the formation of inactive species. This is a known issue with 2-halopyridines, where the proximity of the nitrogen to the reactive site can interfere with the catalytic cycle.
-
Amide Group Interaction: The pivaloyl-protected amine at the 2-position can influence the electronic properties of the pyridine ring and may also interact with the metal center.
-
Steric Hindrance: The bulky pivaloyl group can create steric hindrance around the reactive center, influencing the choice of ligand.
This guide will address these challenges in the context of specific reaction types, providing actionable solutions for catalyst and condition optimization.
Part 1: Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a versatile method for forming C-C bonds. However, with this compound, issues like low yield and catalyst deactivation are common.
Frequently Asked Questions (FAQs)
Q1: My Suzuki-Miyaura reaction is not proceeding, or the yield is very low. What is the most likely cause?
A1: The most probable cause is catalyst inhibition by the pyridine nitrogen. Standard palladium catalysts may be sequestered by the substrate, preventing them from participating in the catalytic cycle. Using a more robust catalyst system is crucial. We recommend starting with a pre-catalyst that is designed for challenging substrates.
Q2: Which catalyst system do you recommend for the Suzuki coupling of this substrate?
A2: For challenging substrates like this, we recommend using a palladium pre-catalyst paired with a sterically hindered, electron-rich phosphine ligand. A reliable starting point is [Pd(XPhos) G3] or [Pd(SPhos) G2] . These pre-catalysts are designed to generate the active Pd(0) species efficiently and are less susceptible to inhibition.[1]
Q3: What are the optimal bases and solvents for this reaction?
A3: A common cause of failure is the choice of base and solvent. For this substrate, a moderately strong inorganic base is often effective. We recommend starting with potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) .[2] A mixture of an organic solvent and water, such as dioxane/water or toluene/water , is typically used to dissolve both the organic substrate and the inorganic base.
Troubleshooting Guide: Suzuki-Miyaura Coupling
| Issue | Potential Cause | Troubleshooting Steps |
| No Reaction / Low Conversion | 1. Catalyst inhibition by pyridine nitrogen. 2. Inefficient pre-catalyst activation. | 1. Switch to a bulky, electron-rich ligand like XPhos or SPhos with a suitable palladium source (e.g., Pd₂(dba)₃) or use a pre-catalyst like [Pd(XPhos) G3] . 2. Ensure your reagents, especially the boronic acid, are pure and the solvent is adequately degassed. |
| Formation of Palladium Black | Catalyst decomposition. | 1. Lower the reaction temperature. 2. Use a pre-catalyst for more controlled generation of the active Pd(0) species.[1] 3. Ensure a strictly inert atmosphere (argon or nitrogen). |
| Protodeiodination (Loss of Iodine) | Inefficient transmetalation or premature reductive elimination. | 1. Increase the concentration of the boronic acid (1.2-1.5 equivalents). 2. Screen different bases; sometimes a weaker base can be more effective. |
| Homocoupling of Boronic Acid | Presence of oxygen. | Rigorously degas all solvents and reagents before use and maintain a positive pressure of an inert gas throughout the reaction. |
Part 2: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful tool for forming C-N bonds. The success of this reaction with this compound is highly dependent on the choice of ligand and base.
Frequently Asked Questions (FAQs)
Q1: I am attempting to couple a primary amine with my substrate, but the reaction is sluggish. What should I change?
A1: The coupling of primary amines can be challenging. The choice of ligand is critical. For primary amines, we recommend using a ligand from the Josiphos family, such as CyPF-tBu , or a biaryl phosphine ligand like RuPhos . These ligands are known to be effective for a broad range of amines.
Q2: What is the best base for a Buchwald-Hartwig amination with this substrate?
A2: A strong, non-nucleophilic base is required. The most common and effective bases are sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) .[3] The choice may depend on the specific amine being coupled and the solvent used.
Troubleshooting Guide: Buchwald-Hartwig Amination
| Issue | Potential Cause | Troubleshooting Steps |
| Low Yield | 1. Suboptimal ligand choice. 2. Base strength is insufficient. | 1. For primary amines, try RuPhos or BrettPhos . For secondary amines, tBuXPhos or JohnPhos are good starting points.[4] 2. Switch to a stronger base like LiHMDS . Ensure the base is fresh and has been handled under inert conditions. |
| Side reaction: Hydrodehalogenation | The catalytic cycle is stalling, leading to side reactions. | 1. Screen different solvents. Toluene, dioxane, or THF are common choices. 2. Increase catalyst loading slightly (e.g., from 1 mol% to 2-3 mol%). |
| Incomplete Reaction | Steric hindrance from the pivaloyl group or the coupling partner. | 1. Increase the reaction temperature. 2. Consider a ligand with a larger bite angle, such as Xantphos . |
Logical Workflow for Buchwald-Hartwig Catalyst Selection
Caption: Decision tree for Buchwald-Hartwig catalyst selection.
Part 3: Sonogashira Coupling
The Sonogashira coupling is the method of choice for synthesizing aryl alkynes. For substrates like this compound, a well-optimized catalyst system is key to achieving high yields.
Frequently Asked Questions (FAQs)
Q1: What is a reliable starting point for a Sonogashira coupling with this iodopyridine derivative?
A1: Based on studies with similar 2-amino-halopyridines, a classic palladium-copper co-catalyzed system is a robust starting point.[5] We recommend using a palladium(II) source like Pd(OAc)₂ or Pd(CF₃COO)₂ with a phosphine ligand such as triphenylphosphine (PPh₃) and a copper(I) co-catalyst like CuI .[5][6]
Q2: Is a copper-free Sonogashira reaction possible for this substrate?
A2: Yes, copper-free conditions are possible and can be advantageous to avoid the formation of alkyne homocoupling byproducts. For a copper-free reaction, a more active palladium catalyst is typically required. A good system to try would be Pd(PPh₃)₄ or generating a more active catalyst in situ using a bulky, electron-rich ligand.
Q3: My reaction is generating a lot of Glaser (homo-coupled alkyne) byproduct. How can I prevent this?
A3: Glaser coupling is an oxygen-mediated process. To minimize this side reaction, ensure your reaction is performed under a strictly inert atmosphere (argon or nitrogen) and that your solvents have been thoroughly degassed. If the problem persists, switching to a copper-free protocol is a good strategy.
Experimental Protocol: Sonogashira Coupling of this compound
This protocol is adapted from successful couplings of similar substrates.[5]
-
To an oven-dried Schlenk tube, add this compound (1.0 equiv.), Pd(CF₃COO)₂ (0.025 equiv.), PPh₃ (0.05 equiv.), and CuI (0.05 equiv.).
-
Seal the tube with a septum, and evacuate and backfill with argon three times.
-
Add anhydrous DMF via syringe, followed by the terminal alkyne (1.2 equiv.) and triethylamine (Et₃N, 2.0 equiv.).
-
Stir the reaction mixture at 100 °C for 3 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.
-
Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Catalyst System Comparison for Sonogashira Coupling of 2-Amino-3-halopyridines
Data adapted from studies on 2-amino-3-bromopyridines, which serves as a good model for the target substrate.[5]
| Catalyst System | Base | Solvent | Temperature (°C) | Typical Yield |
| Pd(CF₃COO)₂ / PPh₃ / CuI | Et₃N | DMF | 100 | 72-96% |
| Pd(OAc)₂ / PPh₃ / CuI | Et₃N | DMF | 100 | 80-90% |
| PdCl₂(PPh₃)₂ / CuI | Et₃N | DMF | 100 | 75-85% |
| Pd(PPh₃)₄ (copper-free) | Piperidine | Toluene | 80 | 60-75% |
General Catalytic Cycle for Cross-Coupling Reactions
Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling.
References
-
Zhu, Q., Liao, L., Cheng, G., Yang, W., Deng, Y., & Yang, D. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Modern Research in Catalysis, 6, 121-133. [Link]
-
Zhu, Q., Liao, L., Cheng, G., Yang, W., Deng, Y., & Yang, D. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Semantic Scholar. [Link]
-
Fors, B. P., & Buchwald, S. L. (2010). Palladium-catalyzed coupling of functionalized primary and secondary amines with aryl and heteroaryl halides: two ligands suffice in most cases. Chemical Science. [Link]
-
Various Authors. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]
-
BenchChem. (2025). Selective and Facile Palladium-Catalyzed Amination of 2-Fluoro-4-iodopyridine in the 4-Position under Microwave Conditions. ResearchGate. [Link]
Sources
- 1. DSpace [repository.kaust.edu.sa]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Palladium-catalyzed coupling of functionalized primary and secondary amines with aryl and heteroaryl halides: two ligands suffice in most cases - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 5. scirp.org [scirp.org]
- 6. [PDF] Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes | Semantic Scholar [semanticscholar.org]
Overcoming low reactivity of N-(6-Iodo-pyridin-2-yl)-2,2-dimethyl-propionamide
Technical Support Center: N-(6-Iodo-pyridin-2-yl)-2,2-dimethyl-propionamide
Welcome to the technical support hub for this compound. This guide is designed for researchers, chemists, and drug development professionals encountering challenges with this sterically hindered and electronically complex substrate in cross-coupling reactions. Here, we provide in-depth troubleshooting advice, optimized protocols, and answers to frequently asked questions to help you overcome its inherent low reactivity and achieve your synthetic goals.
The Challenge: Understanding the Reactivity Profile
This compound presents a unique set of challenges in palladium-catalyzed cross-coupling reactions. Its low reactivity stems from a combination of factors:
-
Pyridine Ring Electronics: The lone pair on the pyridine nitrogen can coordinate to the palladium catalyst. This coordination can lead to catalyst inhibition or deactivation, slowing down or halting the catalytic cycle.[1]
-
Steric Hindrance: The bulky pivaloyl (2,2-dimethyl-propionamide) protecting group adjacent to the reaction center creates significant steric hindrance. This bulkiness can impede the approach of the palladium catalyst to the C-I bond, making the crucial oxidative addition step more difficult.[2][3]
-
The "2-Pyridyl Problem": 2-halopyridines are notoriously challenging substrates in cross-coupling reactions due to their propensity for catalyst inhibition and side reactions.[4][5]
This guide provides strategies to mitigate these issues through rational selection of catalysts, ligands, bases, and reaction conditions.
Troubleshooting Guide & FAQs
This section is structured in a question-and-answer format to directly address common problems encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: Why is my Suzuki-Miyaura coupling reaction with this compound failing or giving very low yields?
A1: Failure in Suzuki-Miyaura couplings with this substrate is common and usually points to one of three areas: catalyst deactivation, inefficient oxidative addition, or competing side reactions.
-
Catalyst Deactivation: The pyridine nitrogen is a prime suspect. It can act as a ligand for the palladium center, leading to the formation of inactive or less active catalyst species.[1][6]
-
Inefficient Oxidative Addition: The combination of the electron-rich pyridine ring and the steric bulk of the pivaloyl group can significantly slow down the rate-determining oxidative addition step.[7][8]
-
Side Reactions: Protodeboronation of the boronic acid partner and reductive dehalogenation of your starting material are common failure modes.[9]
To troubleshoot, consider the following hierarchy of adjustments:
-
Ligand Choice: Switch to a more specialized ligand designed for hindered substrates.
-
Catalyst System: Use a modern, pre-formed, air-stable precatalyst.
-
Base and Solvent: Optimize the base and solvent combination to favor the desired reaction pathway.
-
Temperature: Carefully increase the reaction temperature to overcome activation energy barriers.
Q2: What are the best initial conditions to try for a Suzuki-Miyaura coupling with this substrate?
A2: For a challenging substrate like this, starting with a robust, well-established catalyst system is crucial. Avoid older catalysts like Pd(PPh₃)₄, which often fail with hindered pyridyl halides.[10]
A recommended starting point would be a system known for its high activity with heteroaryl halides:
| Component | Recommendation | Rationale |
| Palladium Source | Pd(OAc)₂ or Pd₂(dba)₃ | Readily available and effective with appropriate ligands. |
| Ligand | SPhos or RuPhos | These are bulky, electron-rich Buchwald-type ligands known to accelerate oxidative addition and reductive elimination steps for hindered substrates.[11][12][13] |
| Base | K₃PO₄ or K₂CO₃ | A moderately strong inorganic base is often effective. K₃PO₄ is a good first choice.[14] |
| Solvent | 1,4-Dioxane/H₂O (e.g., 4:1) or Toluene/H₂O | These solvent systems are standard for Suzuki couplings and facilitate the dissolution of both organic and inorganic reagents.[15][16] |
| Temperature | 100-110 °C | Elevated temperatures are typically necessary to drive the reaction to completion.[1][17] |
Q3: My reaction is stalling, and I see a lot of starting material remaining. What should I do?
A3: A stalled reaction often indicates catalyst death or an activation barrier that hasn't been overcome.
Troubleshooting Steps:
-
Increase Temperature: Carefully raise the temperature by 10-20 °C. Monitor for product formation and potential decomposition.
-
Add More Catalyst/Ligand: If you suspect catalyst decomposition, adding another portion of the catalyst and ligand (e.g., 0.5-1 mol%) can sometimes restart the reaction.
-
Switch Ligand: If a temperature increase doesn't help, the ligand may not be suitable. Consider switching to a different class of ligand, such as an N-heterocyclic carbene (NHC) ligand, which can be very effective for sterically demanding couplings.[3]
-
Degas Thoroughly: Ensure your reaction mixture is rigorously degassed. Oxygen can lead to the formation of palladium black and catalyst deactivation.[18] Purging the solvent with argon or nitrogen for at least 30 minutes is recommended.[15]
Q4: I am planning a Buchwald-Hartwig amination. What special considerations are needed for this substrate?
A4: The Buchwald-Hartwig amination also faces challenges from steric hindrance and potential catalyst inhibition.[19][20] The choice of ligand and base is particularly critical.
-
Recommended Ligands: For coupling with primary or secondary amines, ligands like BrettPhos and RuPhos are excellent starting points.[12][13] These have demonstrated broad utility in C-N bond formation with challenging substrates.
-
Choice of Base: A strong, non-nucleophilic base is required. LiHMDS or KHMDS are often superior to traditional bases like NaOtBu for hindered systems as they can promote the reaction under milder conditions.[11][12]
-
Solvent: Anhydrous, non-protic solvents like toluene or dioxane are standard.
Advanced Troubleshooting & Optimization Protocols
Protocol 1: Optimized Suzuki-Miyaura Coupling for Hindered Substrates
This protocol is designed to maximize the chances of success with this compound and a generic arylboronic acid.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.5 equiv)
-
Pd(OAc)₂ (2 mol%)
-
SPhos (4 mol%)
-
K₃PO₄ (3.0 equiv, finely ground)
-
1,4-Dioxane and Water (degassed, 4:1 ratio)
Procedure:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere (Argon), add this compound, the arylboronic acid, and K₃PO₄.
-
Catalyst Preparation: In a separate vial, dissolve Pd(OAc)₂ and SPhos in a small amount of anhydrous, degassed 1,4-dioxane.
-
Reaction Assembly: Add the catalyst solution to the Schlenk flask, followed by the degassed 4:1 dioxane/water solvent mixture.
-
Execution: Seal the flask and heat the mixture to 110 °C with vigorous stirring for 12-24 hours.
-
Monitoring: Track the reaction's progress by TLC or LC-MS, checking for the consumption of the starting material.[1][14][16]
-
Work-up: After cooling, dilute the mixture with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product via flash column chromatography.[16]
Decision Tree for Failed Reactions
If your initial attempt fails, this decision tree can guide your next steps.
// Branch 1: Catalyst System change_ligand [label="Change Ligand\n(e.g., SPhos -> RuPhos\nor NHC-based ligand)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; change_precatalyst [label="Use G3/G4 Precatalyst\n(e.g., SPhos Pd G3)", fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Branch 2: Reaction Parameters increase_temp [label="Increase Temperature\n(e.g., 110°C -> 130°C, sealed tube)", fillcolor="#34A853", fontcolor="#FFFFFF"]; change_base [label="Change Base\n(e.g., K₃PO₄ -> Cs₂CO₃ or KHMDS)", fillcolor="#34A853", fontcolor="#FFFFFF"]; change_solvent [label="Change Solvent\n(e.g., Dioxane -> Toluene or DMF)", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Connections start -> check_conditions; check_conditions -> change_ligand [label="Basics OK"]; check_conditions -> start [label="Basics NOT OK\n(Rectify & Retry)"];
change_ligand -> change_precatalyst [label="Still Fails"]; change_precatalyst -> increase_temp [label="Still Fails"]; increase_temp -> change_base [label="Still Fails"]; change_base -> change_solvent [label="Still Fails"]; } DOT Caption: Decision tree for troubleshooting failed reactions.
References
-
Czaplik, W. M., Mayer, M., & von Wangelin, A. J. (2009). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development, 13(4), 797-804. [Link]
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Billingsley, K. L., & Buchwald, S. L. (2007). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science, 7(9), 5828-5846. [Link]
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J. C. V. Mallet, et al. (2021). The 2-Pyridyl Problem: Challenging Nucleophiles in Cross-Coupling Arylations. Angewandte Chemie International Edition, 60(21), 11068-11086. [Link]
-
Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society, 132(40), 14073–14075. [Link]
-
ResearchGate Discussion. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can I improvise my reaction?. ResearchGate. [Link]
-
Jones, C. P., et al. (2019). Optimisation of a key cross-coupling reaction towards the synthesis of a promising antileishmanial compound. Beilstein Journal of Organic Chemistry, 15, 743–749. [Link]
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Wang, D. H., et al. (2015). Palladium(II)-Catalyzed Direct C7-Acyloxylation of Indoles. Organic Letters, 17(23), 5882–5885. [Link]
-
Reddit r/Chempros. (2021). Diagnosing issues with a failed Suzuki coupling?. Reddit. [Link]
-
Pemberton, R. P., et al. (2022). Mechanistic Studies and Identification of Catalyst Deactivation Pathways for Pyridine(diimine) Iron Catalyzed C(sp2)–H Borylation. ACS Catalysis, 12(20), 12722–12733. [Link]
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Mallet, J. C. V., et al. (2021). The 2-Pyridyl Problem: Challenging Nucleophiles in Cross-Coupling Arylations. Angewandte Chemie, 133(21), 11174-11193. [Link]
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Lipshutz, B. H., et al. (2016). Amide and Peptide Couplings Mediated by Pivaloyl Mixed Anhydrides in Aqueous Media. Organic Letters, 18(15), 3742–3745. [Link]
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Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]
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Reddit r/Chempros. (2025). Problems with Suzuki coupling. Reddit. [Link]
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Scott, J. S., et al. (2020). Pd-catalyzed Suzuki-type cross-coupling of 2-pyridyl carbamoyl fluorides. Chemical Communications, 56(82), 12421-12424. [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]
-
Semproni, J. R., et al. (2021). Deactivation Modes in Nickel-Mediated Suzuki–Miyaura Cross-Coupling Reactions Using an NHC-Pyridonate Ligand. Organometallics, 40(17), 2947–2957. [Link]
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Le Clevier, M., et al. (2020). Versatile Palladium-Catalyzed C-H Arylation of Fluoroarenes with 2-Chloropyridine Derivatives. Angewandte Chemie International Edition, 59(32), 13454-13459. [Link]
-
Biscoe, M. R., & Buchwald, S. L. (2013). An efficient method for sterically demanding Suzuki-Miyaura coupling reactions. Organic & Biomolecular Chemistry, 11(13), 2133-2139. [Link]
-
Dai, Q., et al. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science, 7, 5828-5846. [Link]
-
Leeson, P. D., & empirically, A. S. (2018). Impact of Cross-Coupling Reactions in Drug Discovery and Development. Molecules, 23(9), 2149. [Link]
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Tu, T., et al. (2012). Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates. Organic Letters, 14(16), 4250–4253. [Link]
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Semproni, J. R., et al. (2021). Catalyst Deactivation Modes in Nickel-Catalyzed Suzuki–Miyaura Cross-Coupling Reactions Using an NHC-Pyridonate Ligand. ChemRxiv. [Link]
-
Mondal, S., et al. (2022). Phenylboronic Ester-Activated Aryl Iodide-Selective Buchwald–Hartwig-Type Amination toward Bioactivity Assay. ACS Omega, 7(27), 23413–23424. [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Dai, Q., et al. (2016). Site-selective Suzuki-Miyaura Coupling of Heteroaryl halides – Understanding the Trends for Pharmaceutically Important Classes. ResearchGate. [Link]
-
Perez, F., & Minatti, A. (2011). Palladium-catalyzed C,N-cross coupling reactions of 3-halo-2-aminopyridines. Organic Letters, 13(8), 1984–1987. [Link]
-
ResearchGate. (2025). Catalyst Activation, Deactivation, and Degradation in Palladium-Mediated Negishi Cross-Coupling Reactions. [Link]
-
Barder, T. E., et al. (2005). Catalysts for Suzuki—Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society, 127(13), 4685–4696. [Link]
-
Maiti, D., et al. (2011). Palladium-catalyzed coupling of functionalized primary and secondary amines with aryl and heteroaryl halides: two ligands suffice in most cases. Chemical Science, 2(1), 57-68. [Link]
-
Abrishami, F., et al. (2019). Suzuki-Miyaura cross-coupling reaction catalyzed using highly efficient CN palladacycle complex under microwave irradiation. Iranian Journal of Catalysis, 9(3), 205-212. [Link]
-
Katrun, P., et al. (2006). A new catalytic cross-coupling approach for the synthesis of protected aryl and heteroaryl amidines. Organic Letters, 8(21), 4859–4862. [Link]
-
Radi, S., et al. (2018). Suzuki-Type Cross-Coupling Reaction of Unprotected 3-Iodoindazoles with Pinacol Vinyl Boronate: An Expeditive C-3 Vinylation of Indazoles under Microwave Irradiation. Molecules, 23(8), 2026. [Link]
-
Kashani, S. K., et al. (2021). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. [Link]
-
Nolan, S. P., et al. (2018). Buchwald–Hartwig cross-coupling of amides (transamidation) by selective N–C(O) cleavage mediated by air- and moisture-stable [Pd(NHC)(allyl)Cl] precatalysts: catalyst evaluation and mechanism. Catalysis Science & Technology, 8(23), 6030-6039. [Link]
-
Amatore, C., et al. (2006). Halide and pseudohalide effects in Pd-catalysed cross-coupling reactions. Chemical Society Reviews, 35(8), 725-750. [Link]
-
Energetic Materials. (2023). Synthesis and Properties of N 2 ,N 6 -Dimethyl-N 2 ,N 4 ,N 6 ,3,5-Pentanitro-2,4,6-Pyridinetriamine. Energetic Materials. [Link]
-
Chemistry LibreTexts. (2020). 17.2: Palladium catalyzed couplings. [Link]
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Validation & Comparative
A Comparative Guide to the Purity Analysis of N-(6-Iodo-pyridin-2-yl)-2,2-dimethyl-propionamide for Pharmaceutical Development
Introduction
In the landscape of pharmaceutical research and development, the chemical purity of active pharmaceutical ingredients (APIs) and their synthetic intermediates is not merely a quality metric; it is a cornerstone of safety and efficacy. N-(6-Iodo-pyridin-2-yl)-2,2-dimethyl-propionamide, a key building block in the synthesis of various therapeutic agents, is no exception. Its purity profile directly influences the quality of the final drug substance, impacting everything from its stability and manufacturability to its biological activity and patient safety.
Regulatory bodies worldwide, guided by frameworks like the International Council for Harmonisation (ICH) guidelines, mandate rigorous control of impurities.[1][2] The ICH Q3A guideline, for instance, sets clear thresholds for reporting, identifying, and qualifying impurities in new drug substances, often requiring characterization of any impurity present at levels above 0.10%.[2][3] This necessitates the use of highly sensitive and validated analytical methods.
This guide provides an in-depth comparison of three orthogonal analytical techniques—High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy—for the comprehensive purity analysis of this compound. We will move beyond simple procedural descriptions to explain the causality behind methodological choices, offering field-proven insights to empower researchers, scientists, and drug development professionals to build robust, self-validating analytical workflows.
Part 1: The Impurity Landscape: Understanding What to Look For
A robust analytical strategy begins with a scientific appraisal of potential impurities that may arise during the synthesis, purification, and storage of the target compound.[4] this compound is typically synthesized via the acylation of 2-amino-6-iodopyridine with pivaloyl chloride or a related activated pivalic acid derivative. This process, along with potential degradation pathways, defines the impurity landscape.
Potential Impurity Sources:
-
Organic Impurities (Process- and Drug-Related):
-
Starting Materials: Unreacted 2-amino-6-iodopyridine and residual pivalic acid.
-
By-Products: Products from side reactions, such as the di-acylation of the starting amine.
-
Intermediates: Incomplete reaction products.
-
Degradation Products: Hydrolysis of the amide bond to revert to the starting amine and carboxylic acid.
-
-
Residual Solvents: Solvents used during the reaction and purification steps (e.g., pyridine, dichloromethane, ethyl acetate).[1]
Caption: Potential impurity sources in the synthesis and storage of the target compound.
Part 2: Orthogonal Analytical Methodologies and Protocols
No single analytical technique can provide a complete picture of a compound's purity. A robust assessment relies on orthogonal methods —techniques that measure the same attribute (purity) using different physicochemical principles. This approach significantly reduces the risk of an impurity co-eluting with the main peak in chromatography or being otherwise masked. We will compare the "workhorse" of pharmaceutical analysis, HPLC, with the complementary techniques of GC-MS and qNMR.
Method 1: High-Performance Liquid Chromatography (HPLC-UV)
HPLC is the cornerstone of purity analysis for non-volatile organic compounds.[5][6] For a molecule like this compound, which contains a chromophore (the pyridine ring), UV detection is highly effective. Reversed-phase chromatography, which separates molecules based on hydrophobicity, is the logical choice.
Expertise & Causality:
-
Why Reversed-Phase? The target molecule has significant non-polar character (iodine, t-butyl group) and polar character (amide, pyridine nitrogen), making it ideally suited for retention and separation on a non-polar stationary phase (like C18) with a polar mobile phase.
-
Why Gradient Elution? A gradient elution (where the mobile phase composition changes over time) is superior to an isocratic (constant composition) method for impurity profiling. It ensures that both early-eluting (more polar) and late-eluting (more non-polar) impurities are resolved from the main peak and eluted as sharp peaks within a reasonable timeframe.[7]
-
Why an Acidified Mobile Phase? Adding a small amount of an acid like trifluoroacetic acid (TFA) to the mobile phase protonates the basic pyridine nitrogen. This prevents peak tailing by ensuring a consistent ionization state and minimizing undesirable interactions with residual silanol groups on the silica-based column packing.[8]
Experimental Protocol: HPLC-UV for Related Substances
-
Column: C18, 150 mm x 4.6 mm, 3.5 µm particle size.
-
Mobile Phase A: 0.1% TFA in Water.
-
Mobile Phase B: 0.1% TFA in Acetonitrile.
-
Gradient Program:
-
0-2 min: 10% B
-
2-20 min: 10% to 90% B
-
20-25 min: 90% B
-
25.1-30 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh ~10 mg of the sample into a 100-mL volumetric flask and dissolve in diluent (e.g., 50:50 Acetonitrile:Water).[8] This yields a 0.1 mg/mL solution.
Trustworthiness through Self-Validation: The reliability of any HPLC method is established through a System Suitability Test (SST) performed before sample analysis, as outlined in pharmacopeial guidelines like USP <1225>.[9][10] This involves injecting a reference standard multiple times to ensure the system is performing correctly. Key parameters include:
-
Repeatability: The relative standard deviation (%RSD) of the peak area from replicate injections should be ≤ 2.0%.[8]
-
Tailing Factor: The peak should be symmetrical, with a tailing factor ≤ 2.0.
-
Theoretical Plates: A measure of column efficiency, which should meet a minimum requirement (e.g., >2000).
Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful hyphenated technique that excels at separating and identifying volatile and semi-volatile compounds.[6] Its primary role in this context is to detect impurities that are not amenable to HPLC analysis, such as residual solvents and certain low-molecular-weight, thermally stable by-products.
Expertise & Causality:
-
Why GC-MS? The mass spectrometer provides definitive identification based on a compound's mass-to-charge ratio and its unique fragmentation pattern upon electron ionization (EI), which acts as a molecular fingerprint.[6] This allows for the unambiguous identification of residual solvents (e.g., Toluene, THF, Pyridine) which are common in organic synthesis and must be controlled according to ICH Q3C guidelines.[1]
-
Column Selection: A non-polar or mid-polarity column (e.g., 5% phenyl-methylpolysiloxane, often called DB-5 or HP-5ms) is a versatile choice for screening a wide range of potential impurities.
Experimental Protocol: GC-MS for Residual Solvents and Volatile Impurities
-
Column: 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., HP-5ms).
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Temperature Program:
-
Initial: 40 °C, hold for 5 min.
-
Ramp: 10 °C/min to 250 °C.
-
Hold: 5 min at 250 °C.
-
-
Injector: Split/Splitless, 250 °C, Split ratio 20:1.
-
MS Transfer Line: 280 °C.
-
MS Ion Source: 230 °C, Electron Ionization (EI) at 70 eV.
-
MS Scan Range: 35-500 amu.
-
Sample Preparation: Dissolve a precisely weighed sample (~20 mg) in a high-purity solvent not expected to be in the sample (e.g., Dimethyl Sulfoxide - DMSO) in a 1 mL volumetric flask.
Trustworthiness through Self-Validation: Confidence in GC-MS data comes from the high specificity of the mass detector. Identification is confirmed by comparing the acquired mass spectrum of an unknown peak with a reference spectrum from a validated commercial library (e.g., NIST, Wiley). A high match factor (>800/1000) combined with a consistent retention time provides a trustworthy identification.
Method 3: Quantitative ¹H NMR (qNMR) Spectroscopy
While HPLC and GC-MS are excellent for detecting and quantifying impurities relative to the main component, qNMR is a primary analytical method capable of determining the absolute purity (or mass fraction) of a substance without needing a chemically identical reference standard.[11][12] It is a non-destructive technique that serves the dual purpose of structural confirmation and purity determination in a single experiment.[11]
Expertise & Causality:
-
The Principle of qNMR: The area of an NMR signal is directly proportional to the number of nuclei giving rise to that signal.[13] By dissolving a precisely known mass of the analyte and a precisely known mass of a certified internal standard in the same NMR tube, one can use the ratio of their signal integrals to calculate the analyte's absolute purity.[12]
-
Choosing an Internal Standard: A suitable internal standard must:
-
Be of high, certified purity (e.g., >99.9%).
-
Have a simple ¹H NMR spectrum with at least one sharp signal that does not overlap with any analyte signals.
-
Be chemically inert towards the analyte and the solvent.
-
Have a known molecular weight and be non-volatile. *For this compound, a good choice would be maleic anhydride or 1,4-dinitrobenzene, as their aromatic signals appear in a clear region of the spectrum.
-
-
Critical Acquisition Parameters: To ensure accuracy, the NMR experiment must be set up to allow for full relaxation of all protons between scans. This is achieved by using a long relaxation delay (D1), typically 5 to 7 times the longest T₁ (spin-lattice relaxation time) of any proton being integrated. A calibrated 90° pulse angle is also crucial for uniform signal excitation.[13]
Experimental Protocol: ¹H qNMR for Absolute Purity
-
Sample Preparation:
-
Accurately weigh ~15 mg of this compound into a vial.
-
Accurately weigh ~5 mg of a certified internal standard (IS), e.g., Maleic Anhydride, into the same vial.
-
Dissolve both components completely in a known volume of a deuterated solvent (e.g., 0.75 mL of DMSO-d₆).
-
-
NMR Acquisition (Example on a 400 MHz spectrometer):
-
Solvent: DMSO-d₆.
-
Pulse Program: Standard 1D proton (e.g., 'zg30').
-
Flip Angle: 90° (requires prior calibration).
-
Relaxation Delay (D1): 30 seconds (a conservatively long value).
-
Number of Scans (NS): 16-32 (for good signal-to-noise).
-
-
Data Processing:
-
Apply Fourier transform, phase correction, and baseline correction.
-
Carefully integrate a well-resolved signal from the analyte (e.g., the t-butyl singlet at ~1.2 ppm) and a signal from the internal standard (e.g., the olefinic singlet of maleic anhydride at ~7.3 ppm).
-
-
Purity Calculation: Purity (% w/w) = (IAnalyte / IIS) × (NIS / NAnalyte) × (MWAnalyte / MWIS) × (mIS / mAnalyte) × PurityIS Where: I = Integral Area, N = Number of Protons for the integrated signal, MW = Molecular Weight, m = mass, PurityIS = Certified purity of the internal standard.
Part 3: Comparative Analysis and Method Selection
Choosing the right analytical technique depends on the specific question being asked. Is it a routine check for known impurities, a search for volatile contaminants, or the certification of a reference standard?
Caption: Decision workflow for selecting the appropriate analytical technique.
Comparative Summary of Analytical Techniques
| Parameter | HPLC-UV | GC-MS | Quantitative ¹H NMR (qNMR) |
| Primary Application | Quantification of non-volatile organic impurities and assay (purity by area %).[5] | Identification and quantification of volatile/semi-volatile impurities and residual solvents.[6] | Absolute purity determination (% w/w) and structural confirmation.[11][12] |
| Quantitation Principle | Relative, based on UV response factor (assumes impurities have similar response to API unless specific standards are used). | Relative or absolute (with specific standards), based on ion current. | Absolute, based on molar ratio to a certified internal standard.[13] |
| Typical LOQ | ~0.05% (relative area) | ppm levels for solvents. | ~0.1% (molar basis, dependent on structure and field strength). |
| Strengths | - High precision and robustness.- Widely applicable and well-understood.- Excellent for separating isomers and related substances. | - High specificity and definitive identification from MS fragmentation.- Excellent for volatile compounds not seen by HPLC.[6] | - Primary method for absolute purity.- No analyte-specific reference standard needed.- Non-destructive.- Provides structural information.[14] |
| Limitations | - Insensitive to compounds without a UV chromophore.- Relative quantification can be inaccurate if response factors differ.- Does not detect volatile solvents. | - Only for thermally stable and volatile compounds.- Sample must be vaporized.- Less precise than HPLC for quantitation of major components. | - Lower sensitivity than chromatographic methods.- Signal overlap can complicate quantification.- Requires careful parameter optimization (e.g., relaxation delay).[13] |
Conclusion
The purity analysis of this compound is a critical activity in drug development that demands a multi-faceted, scientifically-grounded approach. This guide has demonstrated that relying on a single analytical technique is insufficient for a comprehensive assessment that meets modern regulatory expectations.
A truly robust and trustworthy purity confirmation strategy leverages the orthogonal strengths of several methods:
-
HPLC-UV serves as the primary tool for routine quality control, providing high-precision separation and quantification of non-volatile related substances.
-
GC-MS is essential for the definitive identification and control of volatile impurities and residual solvents, which are invisible to HPLC.
-
Quantitative ¹H NMR stands as the ultimate arbiter of absolute purity, providing a direct, primary measurement of the mass fraction of the target compound, which is indispensable for qualifying reference materials and for definitive batch certification.
By integrating these techniques into a logical workflow, researchers and drug development professionals can build a complete, validated, and defensible purity profile, ensuring the quality and safety of the materials that advance through the development pipeline.
References
-
AMSbiopharma. (n.d.). Impurity guidelines in drug development under ICH Q3. Retrieved from [Link]
-
Chaughule, R. (2024). Advances in Impurity Profiling of Pharmaceutical Formulations. Biomedical Journal of Scientific & Technical Research. Retrieved from [Link]
-
USP. (n.d.). <1225> VALIDATION OF COMPENDIAL METHODS. General Chapters. Retrieved from [Link]
-
Mahajan, S., & Singh, I. P. (2013). Determining and reporting purity of organic molecules: why qNMR. Magnetic Resonance in Chemistry, 51(2), 76-81. Retrieved from [Link]
-
ICH. (1995). ICH Topic Q 3 A Impurities Testing Guideline: Impurities in New Drug Substances. Retrieved from [Link]
-
Gadek, T. R., et al. (2014). Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. Journal of Medicinal Chemistry. Retrieved from [Link]
-
Patil, S., et al. (2025). Impurity profiling Techniques for Pharmaceuticals – A Review. Advances in Bioresearch. Retrieved from [Link]
-
Yuan, T., et al. (2023). Quantitative 1H NMR methodology for purity assay with high accuracy. Accreditation and Quality Assurance. Retrieved from [Link]
-
USP. (n.d.). <1220> ANALYTICAL PROCEDURE LIFE CYCLE. USP-NF. Retrieved from [Link]
-
Quora. (2023). Why do we use NMR spectroscopy in purity analysis?. Retrieved from [Link]
-
IKEV. (n.d.). ICH Q3AR Guideline Impurity Testing Guideline Impurities in New Drug Substances. Retrieved from [Link]
-
Research and Reviews. (n.d.). Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. Open Access Journals. Retrieved from [Link]
-
ResearchGate. (n.d.). <1225> VALIDATION OF COMPENDIAL PROCEDURES. Retrieved from [Link]
-
Beg, S., et al. (2022). Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines. International Journal of Pharmaceutical Investigation. Retrieved from [Link]
-
European Medicines Agency. (2006). ICH Q3A (R2) Impurities in new drug substances - Scientific guideline. Retrieved from [Link]
-
International Journal of Trend in Scientific Research and Development. (2020). Development of Impurity Profiling Methods Using Modern Analytical Techniques. Retrieved from [Link]
-
PHT Analytics. (2024). HPLC Method Description for Identity, Assay and Related Substances of PNDa02. Retrieved from [Link]
-
ResearchGate. (2020). Novel RP-HPLC method for quantification of 2-(dimethyl amino) thioacetamide impurity in Nizatidine drug substance. Retrieved from [Link]
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A Comparative Guide to the Characterization of N-(6-Halo-pyridin-2-yl)-2,2-dimethyl-propionamide Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of N-(6-Iodo-pyridin-2-yl)-2,2-dimethyl-propionamide and its corresponding bromo and chloro analogs. The following sections delve into the synthesis, spectroscopic characterization, and a comparative evaluation of their physicochemical properties, supported by experimental data and established scientific principles.
Introduction: The Significance of Substituted Pyridines
Pyridine and its derivatives are fundamental heterocyclic compounds that form the core of numerous pharmaceuticals, agrochemicals, and functional materials.[1] The strategic placement of various substituents on the pyridine ring allows for the fine-tuning of a molecule's steric, electronic, and lipophilic properties, which in turn dictates its biological activity and potential therapeutic applications. The 2-aminopyridine scaffold, in particular, is a well-established pharmacophore found in a wide range of biologically active molecules.[2] The introduction of a bulky pivaloyl group (2,2-dimethyl-propionamide) and a halogen atom at the 6-position of the 2-aminopyridine ring system creates a class of compounds with distinct characteristics that are of significant interest in medicinal chemistry and drug discovery. The nature of the halogen substituent (Iodo, Bromo, Chloro) is expected to modulate the compound's reactivity, metabolic stability, and binding interactions with biological targets. For instance, iodo-substituted aromatics can participate in halogen bonding, a non-covalent interaction that is increasingly recognized for its importance in ligand-protein binding.
Synthesis and Mechanistic Considerations
The synthesis of N-(6-Halo-pyridin-2-yl)-2,2-dimethyl-propionamide derivatives is typically achieved through the acylation of the corresponding 2-amino-6-halopyridine with pivaloyl chloride. This reaction is a classic example of nucleophilic acyl substitution.
General Synthetic Pathway:
A proposed synthesis workflow.
Experimental Protocol: A Generalized Approach
The following protocol outlines a general procedure for the synthesis of the title compounds, based on established methods for the acylation of aminopyridines.
-
Reaction Setup: To a solution of the respective 2-amino-6-halopyridine (1.0 equivalent) in a suitable anhydrous solvent (e.g., dichloromethane, tetrahydrofuran) under an inert atmosphere (e.g., nitrogen or argon), a base such as pyridine or triethylamine (1.1-1.5 equivalents) is added. The mixture is cooled in an ice bath (0 °C).
-
Acylation: Pivaloyl chloride (1.0-1.2 equivalents) is added dropwise to the cooled solution with vigorous stirring. The reaction mixture is then allowed to warm to room temperature and stirred for a specified period (typically 2-12 hours).
-
Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) to ensure the complete consumption of the starting amine.
-
Work-up and Purification: Upon completion, the reaction is quenched by the addition of water or a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, and the aqueous layer is extracted with the organic solvent. The combined organic layers are washed with brine, dried over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel or by recrystallization to afford the pure N-(6-Halo-pyridin-2-yl)-2,2-dimethyl-propionamide.
Causality Behind Experimental Choices:
-
Anhydrous Conditions: The use of an anhydrous solvent and an inert atmosphere is crucial to prevent the hydrolysis of the highly reactive pivaloyl chloride.
-
Base: A base is required to neutralize the hydrochloric acid generated during the reaction, which would otherwise protonate the starting aminopyridine, rendering it non-nucleophilic.
-
Cooling: The initial cooling of the reaction mixture helps to control the exothermic nature of the acylation reaction.
-
Purification: Column chromatography or recrystallization is essential to remove any unreacted starting materials and by-products, ensuring the high purity of the final compound required for analytical characterization and biological testing.
Physicochemical and Spectroscopic Characterization: A Comparative Analysis
The identity and purity of the synthesized N-(6-Halo-pyridin-2-yl)-2,2-dimethyl-propionamide derivatives are confirmed using a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS). The data presented in the following tables is a compilation of expected values based on closely related structures and general principles of spectroscopy, as specific experimental data for the target compounds is not widely available in the public domain.
Table 1: Physicochemical Properties
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |
| This compound | C₁₀H₁₃IN₂O | 304.13 | 851102-44-8[3] |
| N-(6-Bromo-pyridin-2-yl)-2,2-dimethyl-propionamide | C₁₀H₁₃BrN₂O | 257.13 | 221087-47-4[4] |
| N-(6-Chloro-pyridin-2-yl)-2,2-dimethyl-propionamide | C₁₀H₁₃ClN₂O | 212.68 | 86847-84-9[5] |
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the molecular structure of organic compounds. The chemical shifts (δ) in ¹H and ¹³C NMR spectra are highly sensitive to the electronic environment of the nuclei.
¹H NMR Spectroscopy:
The ¹H NMR spectra of these derivatives are expected to show characteristic signals for the pivaloyl group and the pyridine ring protons.
-
Pivaloyl Group: A sharp singlet integrating to nine protons is expected for the three equivalent methyl groups of the tert-butyl moiety, typically appearing in the upfield region (around 1.3 ppm).
-
Pyridine Ring Protons: The pyridine ring will exhibit three signals corresponding to the protons at positions 3, 4, and 5. The chemical shifts and coupling patterns of these protons will be influenced by the nature of the halogen substituent at position 6. The electron-withdrawing nature of the halogens will generally lead to a downfield shift of the ring protons. The electronegativity of the halogen (Cl > Br > I) is expected to have a subtle but discernible effect on the chemical shifts.
-
Amide Proton: A broad singlet corresponding to the N-H proton of the amide group is also expected, with its chemical shift being solvent-dependent.
Table 2: Expected ¹H NMR Chemical Shifts (δ, ppm) in CDCl₃
| Proton | Iodo-derivative (Predicted) | Bromo-derivative (Predicted) | Chloro-derivative (Predicted) |
| -C(CH₃)₃ (s, 9H) | ~1.3 | ~1.3 | ~1.3 |
| Pyridine H-3 (d) | ~7.9 | ~7.9 | ~8.0 |
| Pyridine H-4 (t) | ~7.6 | ~7.7 | ~7.8 |
| Pyridine H-5 (d) | ~7.3 | ~7.4 | ~7.5 |
| N-H (br s, 1H) | ~8.2 | ~8.2 | ~8.3 |
¹³C NMR Spectroscopy:
The ¹³C NMR spectra will provide information about the carbon framework of the molecules.
-
Pivaloyl Group: Two distinct signals are expected for the pivaloyl group: one for the quaternary carbon and another for the three equivalent methyl carbons.
-
Pyridine Ring Carbons: The pyridine ring will show five signals. The carbon atom bearing the halogen (C-6) will be significantly influenced by the halogen's electronegativity and heavy atom effect (in the case of iodine). The chemical shift of C-6 is expected to be further downfield for the chloro-derivative compared to the bromo- and iodo-derivatives.
-
Amide Carbonyl: The carbonyl carbon of the amide group will appear in the downfield region, typically around 170-180 ppm.
Table 3: Expected ¹³C NMR Chemical Shifts (δ, ppm) in CDCl₃
| Carbon | Iodo-derivative (Predicted) | Bromo-derivative (Predicted) | Chloro-derivative (Predicted) |
| -C(C H₃)₃ | ~27 | ~27 | ~27 |
| -C (CH₃)₃ | ~40 | ~40 | ~40 |
| Pyridine C-2 | ~152 | ~152 | ~153 |
| Pyridine C-3 | ~115 | ~116 | ~117 |
| Pyridine C-4 | ~140 | ~141 | ~142 |
| Pyridine C-5 | ~120 | ~121 | ~122 |
| Pyridine C-6 | ~110 | ~130 | ~145 |
| C=O | ~176 | ~176 | ~176 |
2. Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.
-
N-H Stretch: A sharp to moderately broad absorption band in the region of 3200-3400 cm⁻¹ is characteristic of the N-H stretching vibration of the secondary amide.
-
C-H Stretch: Absorption bands in the range of 2850-3000 cm⁻¹ are attributed to the C-H stretching vibrations of the methyl groups.
-
C=O Stretch (Amide I): A strong absorption band around 1670-1700 cm⁻¹ is indicative of the carbonyl stretching vibration of the amide group.
-
N-H Bend (Amide II): An absorption band in the region of 1510-1550 cm⁻¹ corresponds to the N-H bending vibration.
-
C-X Stretch: The C-X (X = I, Br, Cl) stretching vibrations are expected in the fingerprint region, typically below 800 cm⁻¹. The frequency of this vibration will decrease with increasing mass of the halogen (C-Cl > C-Br > C-I).
Table 4: Expected Characteristic FT-IR Absorption Bands (cm⁻¹)
| Functional Group | Iodo-derivative (Predicted) | Bromo-derivative (Predicted) | Chloro-derivative (Predicted) |
| N-H Stretch | ~3300 | ~3300 | ~3300 |
| C-H Stretch | ~2960 | ~2960 | ~2960 |
| C=O Stretch | ~1680 | ~1685 | ~1690 |
| N-H Bend | ~1530 | ~1530 | ~1530 |
| C-I Stretch | ~500-600 | - | - |
| C-Br Stretch | - | ~600-680 | - |
| C-Cl Stretch | - | - | ~700-800 |
3. Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. In electron ionization (EI) mass spectrometry, the molecular ion peak (M⁺) will be observed, and its m/z value will correspond to the molecular weight of the compound. The isotopic distribution pattern will be characteristic for the bromo- and chloro-derivatives due to the natural abundance of their isotopes (⁷⁹Br/⁸¹Br ≈ 1:1; ³⁵Cl/³⁷Cl ≈ 3:1).
Expected Fragmentation Pattern:
A common fragmentation pathway for these molecules would be the alpha-cleavage of the amide group, leading to the loss of a tert-butyl radical and the formation of a stable acylium ion.
A simplified fragmentation pathway.
Comparative Discussion
The primary structural difference among the three derivatives lies in the halogen substituent at the 6-position of the pyridine ring. This variation is expected to manifest in their spectroscopic and physicochemical properties in the following ways:
-
NMR Spectra: The electronegativity of the halogen will influence the electron density of the pyridine ring, leading to predictable shifts in the ¹H and ¹³C NMR spectra. The more electronegative chlorine atom is expected to cause the most significant downfield shift of the adjacent ring protons and carbons.
-
FT-IR Spectra: The most noticeable difference in the FT-IR spectra will be in the fingerprint region, where the C-X stretching vibration appears. The frequency of this vibration is directly related to the bond strength and the mass of the halogen atom.
-
Mass Spectra: The isotopic patterns in the mass spectra of the bromo- and chloro-derivatives will be a definitive diagnostic tool for their identification.
-
Reactivity and Biological Activity: The nature of the halogen can significantly impact the molecule's reactivity in further chemical transformations (e.g., cross-coupling reactions are common for iodo- and bromo-aromatics). Furthermore, the size, lipophilicity, and halogen-bonding potential of the halogen will influence the compound's pharmacokinetic properties and its ability to interact with biological targets.
Conclusion
This guide provides a framework for the synthesis and comparative characterization of this compound and its bromo and chloro analogs. The presented protocols and expected spectroscopic data serve as a valuable resource for researchers in the fields of organic synthesis, medicinal chemistry, and drug development. A thorough understanding of the structure-property relationships within this series of compounds is essential for the rational design of new molecules with desired biological activities. Further experimental work is required to confirm the predicted spectroscopic data and to fully evaluate the biological potential of these interesting pyridine derivatives.
References
-
Fun, H.-K., Chantrapromma, S., & Goswami, S. (2010). N-[6-(Dibromomethyl)-2-pyridyl]-2,2-dimethylpropionamide. Acta Crystallographica Section E: Structure Reports Online, 66(7), o1672. [Link]
- Google Patents. (n.d.). CN103570577A - Preparation method of N,N-dimethyl propionamide.
-
Bhardwaj, V., Gumber, D., Abbot, V., Dhiman, S., & Singh, P. (2019). Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024). RSC Medicinal Chemistry, 11(1), 23-42. [Link]
- Henry, G. D. (2004). De novo synthesis of substituted pyridines. Tetrahedron, 60(29), 6043-6061.
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A Comparative Guide to the Reactivity of N-(6-Iodo-pyridin-2-yl)-2,2-dimethyl-propionamide in Palladium-Catalyzed Cross-Coupling Reactions
For researchers, scientists, and drug development professionals engaged in the synthesis of complex nitrogen-containing heterocycles, the strategic functionalization of pyridine scaffolds is a cornerstone of molecular design. Among the array of available building blocks, N-(6-Iodo-pyridin-2-yl)-2,2-dimethyl-propionamide emerges as a particularly versatile substrate for palladium-catalyzed cross-coupling reactions. The pivaloyl protecting group offers stability and the iodo-substituent provides a highly reactive handle for the introduction of diverse molecular fragments.
This guide provides an in-depth comparison of the performance of this compound in Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions. We will delve into the causality behind experimental choices, present supporting data, and compare its reactivity with alternative halopyridine substrates.
The Strategic Advantage of the 2-Amido-6-iodopyridine Scaffold
The 2-amido-6-iodopyridine scaffold is a valuable synthon in medicinal chemistry. The pivaloyl group (2,2-dimethyl-propionamide) provides steric bulk, which can influence the conformation of the final molecule and offers a degree of stability against hydrolysis compared to simpler amide groups. The iodine atom at the 6-position is the key to its synthetic utility. The carbon-iodine bond is the weakest among the carbon-halogen bonds, making it the most reactive site for oxidative addition of a palladium(0) catalyst, which is often the rate-determining step in cross-coupling reactions.[1] This high reactivity allows for milder reaction conditions and broader substrate scope compared to the analogous bromo- or chloro-pyridines.[1][2]
Suzuki-Miyaura Coupling: A Robust Method for C-C Bond Formation
The Suzuki-Miyaura reaction is a powerful and widely used method for the formation of carbon-carbon bonds.[3] It involves the cross-coupling of an organohalide with an organoboron compound, typically a boronic acid or a boronic acid ester, in the presence of a palladium catalyst and a base.
Experimental Protocol: Suzuki-Miyaura Coupling of this compound
The following protocol is adapted from a procedure described for a closely related substrate, tert-butyl (6-iodopyridin-2-yl)carbamate, and is expected to provide high yields with this compound.
Reaction Scheme:
A representative Suzuki-Miyaura coupling reaction.
Materials:
-
This compound (1.0 equiv)
-
Aryl- or heteroarylboronic acid or boronic acid pinacol ester (1.2-1.5 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv)
-
Potassium carbonate (K₂CO₃) (2.0-3.0 equiv)
-
1,4-Dioxane and Water (4:1 v/v), degassed
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask, add this compound, the boronic acid/ester, and potassium carbonate.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the degassed dioxane/water solvent mixture via syringe.
-
Add the palladium catalyst to the reaction mixture.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Expected Performance and Comparison with Alternatives
The use of this compound in Suzuki-Miyaura couplings is expected to provide high yields, typically in the range of 85-95%, under relatively mild conditions.[2] The high reactivity of the C-I bond allows for lower catalyst loadings and shorter reaction times compared to less reactive halo-pyridines.
| Substrate | Relative Reactivity | Typical Conditions | Expected Yield (%) |
| This compound | High | Pd(PPh₃)₄, K₂CO₃, Dioxane/H₂O, 80-100 °C | 85-95 [2] |
| N-(6-Bromo-pyridin-2-yl)-2,2-dimethyl-propionamide | Moderate | Pd(OAc)₂/SPhos, K₃PO₄, Toluene/H₂O, 100 °C | 70-85[4] |
| N-(6-Chloro-pyridin-2-yl)-2,2-dimethyl-propionamide | Low | Pd₂(dba)₃/XPhos, Cs₂CO₃, t-BuOH, 110 °C | 50-70 |
Yields are estimates based on literature for similar substrates and may vary depending on the specific boronic acid used.
The choice of a less reactive bromo- or chloro-analog necessitates more forcing reaction conditions, including higher temperatures and the use of more sophisticated and often air-sensitive phosphine ligands (e.g., SPhos, XPhos) to facilitate the more difficult oxidative addition step.[5]
Buchwald-Hartwig Amination: Forging C-N Bonds
The Buchwald-Hartwig amination is a versatile palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds, a crucial transformation in the synthesis of pharmaceuticals and other biologically active molecules.[6]
Experimental Workflow and Mechanistic Considerations
A generalized workflow for the Buchwald-Hartwig amination.
The catalytic cycle of the Buchwald-Hartwig amination involves the oxidative addition of the palladium(0) catalyst to the aryl iodide, followed by coordination of the amine, deprotonation by the base to form a palladium-amido complex, and finally, reductive elimination to yield the desired arylamine and regenerate the palladium(0) catalyst.[4][6] The choice of ligand is critical for the success of this reaction, with bulky, electron-rich phosphine ligands often being required, especially for less reactive aryl halides.[7]
Performance Comparison
Given the high reactivity of the C-I bond, this compound is an excellent substrate for Buchwald-Hartwig amination. It can be expected to react with a wide range of primary and secondary amines under relatively mild conditions.
| Substrate | Relative Reactivity | Typical Ligand | Expected Yield (%) |
| This compound | High | Xantphos, BINAP | 80-95 |
| N-(6-Bromo-pyridin-2-yl)-2,2-dimethyl-propionamide | Moderate | RuPhos, BrettPhos | 70-90[7] |
| N-(6-Chloro-pyridin-2-yl)-2,2-dimethyl-propionamide | Low | Josiphos, tBuXPhos | 60-80[7] |
Yields are estimates based on literature for similar substrates.
As with the Suzuki coupling, the bromo- and chloro-analogs require more specialized and robust catalytic systems to achieve high conversion.[7]
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling is a palladium- and copper-cocatalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide.[8] This reaction is of great importance for the synthesis of conjugated enynes and arylalkynes, which are common motifs in natural products and materials science.[5]
Experimental Considerations and Catalytic Cycle
The catalytic cycle of the Sonogashira coupling reaction.
The generally accepted mechanism involves two interconnected catalytic cycles. In the palladium cycle, oxidative addition of the aryl iodide to a Pd(0) complex is followed by transmetalation with a copper(I) acetylide and subsequent reductive elimination. The copper cycle involves the deprotonation of the terminal alkyne by the amine base and the formation of the copper acetylide intermediate.[9]
Comparative Performance
This compound is an ideal substrate for the Sonogashira coupling due to the high reactivity of the C-I bond.
| Substrate | Relative Reactivity | Typical Conditions | Expected Yield (%) |
| This compound | High | Pd(PPh₃)₂Cl₂/CuI, Et₃N, THF, RT-60 °C | 90-98 [1] |
| N-(6-Bromo-pyridin-2-yl)-2,2-dimethyl-propionamide | Moderate | Pd(PPh₃)₂Cl₂/CuI, Et₃N, Toluene, 80 °C | 80-90[1] |
| N-(6-Chloro-pyridin-2-yl)-2,2-dimethyl-propionamide | Low | Pd(PPh₃)₂Cl₂/CuI, Et₃N, Toluene, 80 °C, long reaction time | <50[1] |
Yields are estimates based on literature for similar substrates.
The difference in reactivity is particularly pronounced in the Sonogashira coupling, with 2-chloropyridines being significantly less reactive and often providing low yields even with prolonged reaction times.[1]
Conclusion
This compound stands out as a highly effective and versatile building block for the synthesis of substituted 2-aminopyridines via palladium-catalyzed cross-coupling reactions. Its high reactivity, stemming from the labile carbon-iodine bond, allows for the use of milder reaction conditions, shorter reaction times, and a broader substrate scope in Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings when compared to its bromo- and chloro- counterparts. While the bromo- and chloro-analogs can be viable alternatives, they often necessitate more specialized and costly catalytic systems to achieve comparable results. For researchers aiming for efficiency and high yields in the construction of complex pyridine-based molecules, this compound represents a superior choice of substrate.
References
-
Suzuki, A. Suzuki Coupling. In Organic Syntheses Via Boranes; Cambridge University Press. Available from: [Link]
-
Wikipedia. Buchwald–Hartwig amination. Available from: [Link]
-
Belnome, F., et al. Palladium‐catalyzed cross‐coupling reaction between 2‐chloropyridines and fluoroarenes. ResearchGate. Available from: [Link]
-
Organic Chemistry Portal. Sonogashira Coupling. Available from: [Link]
-
Chemistry LibreTexts. Buchwald-Hartwig Amination. Available from: [Link]
-
Yang, B., et al. The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. ACS Catalysis. Available from: [Link]
- Google Patents. WO2013154878A1 - Heterocyclic compounds and uses thereof.
-
MDPI. Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. Available from: [Link]
-
Wikipedia. Suzuki reaction. Available from: [Link]
-
Dorel, R. & Haydl, A. M. The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition. Available from: [Link]
-
Lin, Y.-A., et al. Copper-Free Sonogashira Cross-Coupling for Functionalization of Alkyne-Encoded Proteins in Aqueous Medium and in Bacterial Cells. Journal of the American Chemical Society. Available from: [Link]
-
Singh, A., et al. DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries. Frontiers in Chemistry. Available from: [Link]
-
Zhang, Z., et al. Nickel-catalyzed deaminative Sonogashira coupling of alkylpyridinium salts enabled by NN2 pincer ligand. Nature Communications. Available from: [Link]
-
Kubota, K., et al. Mechanochemical Buchwald-Hartwig Cross-Coupling Reactions of Aromatic Primary Amines and Their Application to Two-Step One-Pot Rapid Synthesis of Unsymmetrical Triarylamines. Organic Letters. Available from: [Link]
Sources
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- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
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A Senior Application Scientist's Guide: N-(6-Iodo-pyridin-2-yl)-2,2-dimethyl-propionamide in Modern Synthesis
A Comparative Analysis of a Specialized Iodopyridine Reagent for Advanced Drug Discovery
Introduction: The Indispensable Role of Substituted Pyridines
In the landscape of medicinal chemistry and drug development, the pyridine scaffold is a cornerstone. Its presence in numerous FDA-approved drugs and biologically active compounds underscores its importance as a privileged structure. The ability to precisely functionalize the pyridine ring is therefore a critical task for synthetic chemists. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination, have become the premier tools for this purpose.[1] At the heart of these transformations are halogenated pyridines, with iodopyridines offering the highest reactivity due to the comparatively weak carbon-iodine (C-I) bond, which facilitates the rate-determining oxidative addition step in the catalytic cycle.[2][3]
This guide provides an in-depth comparison of N-(6-Iodo-pyridin-2-yl)-2,2-dimethyl-propionamide, a specialized iodopyridine reagent, against its simpler counterparts. We will explore how the strategic incorporation of a pivaloyl protecting group on the 2-amino position offers distinct advantages in terms of stability, selectivity, and synthetic efficiency, making it a superior choice for complex, multi-step synthetic campaigns.
The Reagent in Focus: this compound
This compound (CAS 851102-44-8) is more than a simple iodopyridine; it is a rationally designed building block.[4] Its structure features two key functionalities: the reactive iodo group at the 6-position, primed for cross-coupling, and a sterically bulky pivaloyl-protected amine at the 2-position.
The rationale behind this design is twofold:
-
Prevention of Competing N-Arylation: A free amino group on the pyridine ring is a potent nucleophile that can compete with the desired coupling partner in reactions like the Buchwald-Hartwig amination, leading to undesired self-coupling or oligomerization. The pivaloyl (2,2-dimethyl-propionamide) group effectively "masks" the amine, preventing these side reactions.
-
Modulation of Physical and Chemical Properties: The bulky tert-butyl group enhances solubility in common organic solvents. Electronically, the amide group influences the pyridine ring's electron density, which can subtly affect the reactivity of the C-I bond.
This strategic protection transforms a potentially problematic bifunctional molecule (2-amino-6-iodopyridine) into a stable, predictable, and highly versatile synthetic intermediate.
Comparative Analysis with Alternative Iodopyridine Reagents
The choice of reagent is a critical decision in synthesis design. While simpler iodopyridines have their place, they often present challenges that this compound is designed to overcome.
vs. Simple Iodopyridines (e.g., 2-Iodopyridine)
-
Reactivity: Unsubstituted iodopyridines are highly reactive in cross-coupling reactions.[5] However, they lack the pre-installed functionality offered by our target reagent. Synthesizing a 2-amino-6-substituted pyridine from 2-iodopyridine would require a multi-step sequence, likely involving nitration, reduction, and subsequent coupling, adding complexity and potentially reducing overall yield.
-
Synthetic Utility: Simple iodopyridines are excellent for introducing a simple pyridyl moiety. In contrast, this compound allows for the direct installation of a 2-(protected)amino-pyridin-6-yl fragment, a common motif in kinase inhibitors and other pharmaceuticals.
vs. Unprotected 2-Amino-6-iodopyridine
-
Selectivity: This is the most critical point of differentiation. In a Buchwald-Hartwig reaction, the unprotected amino group of 2-amino-6-iodopyridine can act as both the substrate and the coupling partner, leading to a complex mixture of products. The pivaloyl group in this compound ensures that the reaction proceeds exclusively at the C-I bond.
-
Stability and Handling: Primary aminopyridines can be sensitive to oxidation and may have poor solubility. The acylated derivative is typically a more stable, crystalline solid with improved handling characteristics and better solubility in solvents like THF, dioxane, and toluene, which are commonly used in cross-coupling reactions.[6]
The diagram below illustrates the logical considerations when selecting an iodopyridine reagent for synthesizing a 2-amino-6-arylpyridine.
Caption: Logical comparison of iodopyridine reagents for synthesis.
Performance in Key Cross-Coupling Reactions: A Data-Driven Perspective
While direct, side-by-side comparative studies are specific to individual research programs, we can synthesize representative data from the literature to illustrate the expected performance of different iodopyridine classes in a standard Suzuki-Miyaura coupling reaction. The following table provides a guide for reaction planning.
| Reagent Class | Coupling Partner | Typical Catalyst System | Product Type | Representative Yield (%) | Key Considerations |
| N-(6-Iodo-pyridin-2-yl)-... | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄, K₂CO₃ | 2-(Pivaloylamino)-6-arylpyridine | 85-95% | Excellent selectivity; no N-arylation. Product ready for deprotection or further modification. |
| 2-Amino-6-iodopyridine | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄, K₂CO₃ | 2-Amino-6-arylpyridine | 40-60% | Yields often compromised by side products and purification challenges.[7] |
| 2-Iodopyridine | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄, K₂CO₃ | 2-Arylpyridine | >90% | Highly efficient, but requires downstream functionalization to introduce the amino group. |
| 2-Bromo-6-iodopyridine | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄, K₂CO₃ | 2-Bromo-6-arylpyridine | >95% | Excellent regioselectivity at the C-I position, leaving the C-Br bond for subsequent, orthogonal coupling.[3][8] |
Note: Yields are illustrative and can vary significantly based on the specific substrate, ligand, base, and solvent system employed.
Experimental Workflow and Protocol
A well-designed experiment is self-validating. The following protocol for a Suzuki-Miyaura coupling provides a robust starting point for utilizing this compound. The workflow diagram below outlines the key stages.
Caption: Experimental workflow for Suzuki-Miyaura cross-coupling.
Detailed Protocol: Suzuki-Miyaura Coupling
Objective: To synthesize N-(6-(4-methoxyphenyl)pyridin-2-yl)-2,2-dimethylpropanamide.
Materials:
-
This compound (1.0 equiv.)
-
4-Methoxyphenylboronic acid (1.2 equiv.)
-
Potassium Carbonate (K₂CO₃) (2.5 equiv.)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 equiv.)
-
1,4-Dioxane (anhydrous)
-
Deionized Water
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Vessel Preparation: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (e.g., 304 mg, 1.0 mmol), 4-methoxyphenylboronic acid (182 mg, 1.2 mmol), and potassium carbonate (345 mg, 2.5 mmol).
-
Rationale: The Schlenk flask allows the reaction to be performed under an inert atmosphere, which is critical as the Pd(0) catalyst is sensitive to oxygen. K₂CO₃ is a common and effective inorganic base for activating the boronic acid.[9]
-
-
Solvent Addition: Add 1,4-dioxane (8 mL) and water (2 mL) to the flask.
-
Rationale: A mixture of an organic solvent (dioxane) and water is often used to dissolve both the organic-soluble reagents and the inorganic base, creating a biphasic system where the reaction can proceed efficiently.
-
-
Degassing: Seal the flask and degas the mixture by bubbling nitrogen or argon through the solution for 15-20 minutes. Alternatively, use three freeze-pump-thaw cycles.
-
Rationale: Removing dissolved oxygen is crucial to prevent the oxidation and deactivation of the Pd(0) catalyst, ensuring a high turnover number.
-
-
Catalyst Addition: Under a positive pressure of inert gas, add the Pd(PPh₃)₄ catalyst (35 mg, 0.03 mmol).
-
Rationale: The catalyst is added after degassing to minimize its exposure to air. 3 mol% is a typical catalyst loading for this type of reaction.
-
-
Reaction: Place the flask in a preheated oil bath at 90 °C and stir vigorously overnight (12-16 hours).
-
Rationale: Heating accelerates the rate of reaction, particularly the oxidative addition and reductive elimination steps of the catalytic cycle.
-
-
Monitoring: Monitor the reaction's progress by taking small aliquots and analyzing them by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting iodopyridine is consumed.
-
Workup: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate (2 x 15 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel to yield the pure product.
Conclusion
While simple iodopyridines are fundamental reagents, the synthesis of complex, highly functionalized molecules for drug discovery demands more advanced and strategically designed building blocks. This compound stands out as a superior reagent for introducing the 2-amino-6-substituted-pyridine moiety. Its integrated protecting group strategy preempts common side reactions, enhances stability and handling, and ultimately streamlines the synthetic route to complex target molecules. For researchers aiming to accelerate their discovery programs, the adoption of such well-designed intermediates is not a matter of convenience, but a critical component of an efficient and successful synthetic strategy.
References
- Vertex AI Search. (n.d.). The Role of 4-Iodopyridine in Modern Organic Synthesis.
- ACS Omega. (2022).
- Chempanda. (n.d.).
- The Journal of Organic Chemistry. (2000). Reactivity of 3-Iodoimidazo[1,2- a ]pyridines Using a Suzuki-Type Cross-Coupling Reaction.
- Sci-Hub. (n.d.). Reactivity of 3-Iodoimidazo[1,2-a]pyridines Using a Suzuki-Type Cross-Coupling Reaction.
- Wikipedia. (n.d.).
- BenchChem. (2025). Benchmarking 2-Bromo-4-iodopyridine: A Comparative Guide for Drug Discovery and Synthesis.
- BenchChem. (2025). A Comparative Analysis of Reactivity: 2-Bromo- 4-iodopyridine vs.
- ACS GCI Pharmaceutical Roundtable. (n.d.).
- BenchChem. (n.d.). A Comparative Guide to Mechanistic Studies of Cross-Coupling Reactions Involving 2-Bromo-4-iodopyridine.
- ResearchGate. (n.d.). Buchwald-Hartwig Amination Using Pd(I) Dimer Precatalysts Supported by Biaryl Phosphine Ligands.
- Wikipedia. (n.d.). Sonogashira coupling.
- Org. Chem. Res. (2019). A Simple and Efficient Method for the Synthesis of 2,3,5,6-Tetrachloro-4- iodopyridine, and its Reactivity To.
- The University of Groningen research portal. (n.d.).
- Chemical Science (RSC Publishing). (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes.
- Google Books. (n.d.). Sonogashira Coupling Reactions with Disubstituted Aryl Iodides.
- Santa Cruz Biotechnology. (n.d.). This compound | CAS 851102-44-8.
- BenchChem. (2025). Comparative Reactivity Analysis: 4-Amino-3- iodopyridine vs.
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- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
A Researcher's Guide to Alternatives for N-(6-Iodo-pyridin-2-yl)-2,2-dimethyl-propionamide in Cross-Coupling Reactions
For chemists engaged in the synthesis of complex molecules, particularly in the pharmaceutical and materials science sectors, the 2-aminopyridine scaffold is a cornerstone of molecular design. Its functionalization is frequently achieved through palladium-catalyzed cross-coupling reactions, where the choice of the halide on the pyridine ring is a critical parameter for reactivity, cost, and overall efficiency. This guide provides an in-depth comparison of N-(6-Iodo-pyridin-2-yl)-2,2-dimethyl-propionamide and its bromo and chloro analogs, offering a data-driven analysis for researchers, scientists, and drug development professionals.
The pivalamide protecting group on the 2-amino position serves to enhance solubility in organic solvents and prevent potential side reactions or catalyst inhibition by the free amine. The primary focus of this guide is the performance of the halogenated precursors in three of the most powerful cross-coupling methodologies: the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions.
The Halogen Effect: A Comparative Overview
The reactivity of aryl halides in palladium-catalyzed cross-coupling reactions is fundamentally governed by the carbon-halogen (C-X) bond strength. This bond strength decreases down the group: C-Cl > C-Br > C-I. Consequently, the rate-determining oxidative addition of the aryl halide to the Pd(0) catalyst is significantly faster for aryl iodides than for bromides, and markedly slower for chlorides.[1][2][3] This established principle dictates that this compound will generally be the most reactive of the three congeners, allowing for milder reaction conditions, lower catalyst loadings, and shorter reaction times. However, this enhanced reactivity comes at a higher economic cost and lower atom economy compared to its bromo and chloro counterparts.
Performance in Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a versatile method for the formation of C-C bonds between an organoboron compound and an organic halide. The choice of the halogen on the pivalamide-protected aminopyridine precursor has a profound impact on the reaction conditions and outcomes.
General Reactivity Trend: Iodo > Bromo >> Chloro
| Precursor | Typical Catalyst System | Temperature | Reaction Time | Yield |
| This compound | Pd(PPh₃)₄, Na₂CO₃ | 80-100 °C | 2-6 h | High (>90%) |
| N-(6-Bromo-pyridin-2-yl)-2,2-dimethyl-propionamide | Pd(dppf)Cl₂, K₂CO₃ | 100-120 °C | 12-24 h | Good (70-90%) |
| N-(6-Chloro-pyridin-2-yl)-2,2-dimethyl-propionamide | Pd₂(dba)₃/SPhos, K₃PO₄ | 110-140 °C | 18-36 h | Moderate (40-70%) |
Note: The data presented is a synthesis of typical results from the literature for similar substrates and is intended for comparative purposes. Actual results may vary based on the specific boronic acid and reaction conditions.
The iodo derivative's high reactivity allows for the use of standard, less expensive palladium catalysts and milder conditions. The bromo analog often requires more robust catalyst systems and longer reaction times to achieve comparable yields. The chloro derivative, being the least reactive, necessitates the use of highly active, electron-rich phosphine ligands (such as SPhos) and higher temperatures to facilitate the challenging oxidative addition step.
Figure 1: Generalized Suzuki-Miyaura Reaction Workflow.
Performance in Sonogashira Coupling
The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl halide, a key transformation for introducing alkynyl moieties.[3] As with the Suzuki reaction, the reactivity is highly dependent on the halogen.
General Reactivity Trend: Iodo > Bromo > Chloro
| Precursor | Typical Catalyst System | Temperature | Reaction Time | Yield |
| This compound | Pd(PPh₃)₂Cl₂/CuI, Et₃N | Room Temp - 50 °C | 1-4 h | Excellent (>95%) |
| N-(6-Bromo-pyridin-2-yl)-2,2-dimethyl-propionamide | Pd(PPh₃)₄/CuI, Et₃N/DMF | 60-100 °C | 6-18 h | Good (75-90%) |
| N-(6-Chloro-pyridin-2-yl)-2,2-dimethyl-propionamide | Pd₂(dba)₃/XPhos/CuI, Cs₂CO₃ | 100-130 °C | 24-48 h | Low to Moderate (20-60%) |
Note: The data presented is a synthesis of typical results from the literature for similar substrates and is intended for comparative purposes. Actual results may vary based on the specific alkyne and reaction conditions.
The high reactivity of the iodo precursor often allows the Sonogashira coupling to proceed at or near room temperature with high efficiency.[1] The bromo analog typically requires heating and may necessitate a co-solvent like DMF to achieve good yields.[4] The chloro derivative is particularly challenging for Sonogashira couplings and often gives low to moderate yields even with highly active catalyst systems and forcing conditions. For many applications, the use of the chloro-picolinamide for Sonogashira reactions is not practical.
Figure 2: Generalized Sonogashira Reaction Workflow.
Performance in Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the construction of C-N bonds.[5][6] This reaction is crucial for the synthesis of a wide variety of nitrogen-containing compounds. The choice of halogen again plays a critical role in the reaction's success.
General Reactivity Trend: Iodo ≈ Bromo > Chloro
| Precursor | Typical Catalyst System | Temperature | Reaction Time | Yield |
| This compound | Pd₂(dba)₃/BINAP, NaOtBu | 80-100 °C | 4-12 h | High (>90%) |
| N-(6-Bromo-pyridin-2-yl)-2,2-dimethyl-propionamide | Pd₂(dba)₃/Xantphos, Cs₂CO₃ | 90-110 °C | 8-24 h | High (85-95%) |
| N-(6-Chloro-pyridin-2-yl)-2,2-dimethyl-propionamide | Pd₂(dba)₃/RuPhos, LiHMDS | 100-130 °C | 18-36 h | Good (70-90%) |
Note: The data presented is a synthesis of typical results from the literature for similar substrates and is intended for comparative purposes. Actual results may vary based on the specific amine and reaction conditions.
While iodides are generally more reactive, modern catalyst systems have made bromides highly effective substrates for Buchwald-Hartwig amination, often providing comparable yields.[7][8] The choice between the iodo and bromo derivatives may therefore be driven by cost and availability. Chloropyridines, while still less reactive, can be effectively coupled using specialized and more expensive catalyst systems, often employing strong bases like LiHMDS.
Figure 3: Generalized Buchwald-Hartwig Amination Workflow.
Experimental Protocols
Synthesis of N-(6-halopyridin-2-yl)-2,2-dimethyl-propionamide
The synthesis of the title compounds is typically achieved in a two-step sequence from the corresponding 2-amino-6-halopyridine.
Step 1: Synthesis of 2-Amino-6-iodopyridine (Representative Halogenation)
Various methods exist for the synthesis of 2-amino-6-halopyridines. For the iodo-derivative, a common method involves the iodination of 2-aminopyridine.[9]
Step 2: Pivaloyl Protection
This protocol describes the protection of the amino group with pivaloyl chloride.[7]
Materials:
-
2-Amino-6-halopyridine (1.0 equiv)
-
Pivaloyl chloride (1.2 equiv)
-
Triethylamine (1.5 equiv)
-
Dichloromethane (DCM)
Procedure:
-
Dissolve 2-amino-6-halopyridine in DCM in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add triethylamine, followed by the dropwise addition of pivaloyl chloride.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Upon completion, quench the reaction with water and extract the product with DCM.
-
Wash the organic layer with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or recrystallization.
General Protocol for Suzuki-Miyaura Coupling
Materials:
-
N-(6-halopyridin-2-yl)-2,2-dimethyl-propionamide (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., Na₂CO₃, 2.0 equiv)
-
Solvent (e.g., 1,4-dioxane/water 4:1)
Procedure:
-
To a Schlenk flask, add the halopyridine, arylboronic acid, palladium catalyst, and base.
-
Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 90 °C) and stir for the required time, monitoring by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer, concentrate, and purify by column chromatography.
General Protocol for Sonogashira Coupling
Materials:
-
N-(6-halopyridin-2-yl)-2,2-dimethyl-propionamide (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2 mol%)
-
Copper(I) iodide (CuI, 4 mol%)
-
Base/Solvent (e.g., triethylamine)
Procedure:
-
To a Schlenk flask, add the halopyridine, palladium catalyst, and CuI.
-
Evacuate and backfill with an inert gas.
-
Add triethylamine and the terminal alkyne via syringe.
-
Stir the reaction at the appropriate temperature, monitoring by TLC or LC-MS.
-
Upon completion, filter the reaction mixture through a pad of Celite, washing with an organic solvent.
-
Concentrate the filtrate and purify the residue by column chromatography.[1]
General Protocol for Buchwald-Hartwig Amination
Materials:
-
N-(6-halopyridin-2-yl)-2,2-dimethyl-propionamide (1.0 equiv)
-
Amine (1.2 equiv)
-
Palladium pre-catalyst (e.g., Pd₂(dba)₃, 2 mol%)
-
Ligand (e.g., Xantphos, 4 mol%)
-
Base (e.g., Cs₂CO₃, 1.5 equiv)
-
Solvent (e.g., anhydrous toluene)
Procedure:
-
In a glovebox or under an inert atmosphere, charge a Schlenk tube with the palladium pre-catalyst, ligand, and base.
-
Add the halopyridine and the amine.
-
Add the anhydrous solvent.
-
Seal the tube and heat to the desired temperature with stirring.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool to room temperature, dilute with an organic solvent, and wash with water and brine.
-
Dry, concentrate, and purify the product by column chromatography.[7]
Conclusion and Recommendations
The selection of the appropriate N-(6-halopyridin-2-yl)-2,2-dimethyl-propionamide precursor is a strategic decision that balances reactivity, cost, and the specific demands of the desired cross-coupling reaction.
-
This compound is the reagent of choice when mild reaction conditions and short reaction times are paramount, and the higher cost is justifiable. It is particularly advantageous for less reactive coupling partners and for Sonogashira reactions where other halides may fail.
-
N-(6-Bromo-pyridin-2-yl)-2,2-dimethyl-propionamide offers a versatile and cost-effective alternative. With modern catalyst systems, it performs admirably in Suzuki and Buchwald-Hartwig reactions, often providing yields comparable to the iodo analog under slightly more forcing conditions. It represents a good balance between reactivity and cost for many applications.
-
N-(6-Chloro-pyridin-2-yl)-2,2-dimethyl-propionamide is the most economical option but also the most challenging to activate. Its use is generally reserved for situations where cost is a primary driver and the synthetic route can accommodate the more specialized, and often more expensive, catalyst systems and harsher conditions required for successful coupling. It is a viable substrate for Suzuki and Buchwald-Hartwig reactions but is generally a poor choice for Sonogashira couplings.
Ultimately, the optimal choice will depend on a careful consideration of the specific synthetic problem, including the nature of the coupling partner, the desired scale of the reaction, and economic constraints. This guide provides the foundational data and protocols to enable researchers to make an informed decision and to efficiently develop robust and scalable synthetic routes.
References
- BenchChem. (2025). A Comparative Guide to 6-Bromopyridin-3-amine and Other Brominated Pyridines in Cross-Coupling Reactions.
- NROChemistry. (n.d.). Sonogashira Coupling. Retrieved from [Link]
- Scott, P. et al. (n.d.). Buchwald-Hartwig amination of a bromopyridine with cyclohexane-1,2-diamine. Retrieved from [Link]
- BenchChem. (2025). Application Notes and Protocol for Sonogashira Coupling of 2-Bromo-6-isopropylpyrazine.
- Zhu, Q., et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes.
- Al-Masum, M., & Al-Aabed, Y. (2013). Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. International Journal of Organic Chemistry, 3(1), 1-7.
- Wikipedia. (2023). Buchwald–Hartwig amination. Retrieved from [Link]
- Wikipedia. (2023). Suzuki reaction. Retrieved from [Link]
- ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. Retrieved from [Link]
- Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]/24%3A_Organometallic_Chemistry/24.10%3A_Buchwald-Hartwig_Amination)
- Wikipedia. (2023). Sonogashira coupling. Retrieved from [Link]
- Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]
- Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]
- Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
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- 4. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
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- 7. Organic Syntheses Procedure [orgsyn.org]
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A Senior Application Scientist's Guide to 2-Amino-6-Halopyridine Building Blocks: A Comparative Efficacy Analysis
Foreword: In modern drug discovery, the 2-aminopyridine scaffold is a cornerstone, appearing in a multitude of clinically significant molecules.[1][2] The ability to functionalize this core structure efficiently and predictably is paramount. This guide provides a detailed, evidence-based comparison of N-(6-Iodo-pyridin-2-yl)-2,2-dimethyl-propionamide and its bromo- and chloro-analogs. As a Senior Application Scientist, my goal is not merely to present data, but to illuminate the underlying chemical principles that govern the efficacy of these critical building blocks, empowering researchers to make informed decisions in their synthetic strategies.
Molecular Profile and Strategic Design
The three building blocks at the center of our analysis are N-(6-Halo-pyridin-2-yl)-2,2-dimethyl-propionamides. Their shared architecture is no accident; it is a deliberate design to optimize for stability, reactivity, and synthetic utility.
-
The Pyridine Core: As an electron-deficient heterocycle, the pyridine ring is primed for specific types of chemical transformations, most notably transition-metal-catalyzed cross-coupling reactions.[3]
-
The Pivaloyl Protecting Group: The 2-amino group is protected with a pivaloyl (2,2-dimethyl-propionamide) group. This is a critical choice. Acylation drastically reduces the nucleophilicity of the amine, preventing it from interfering in subsequent reactions by coordinating to the metal catalyst.[4] The pivaloyl group, in particular, offers exceptional steric bulk and is highly stable across a wide range of reaction conditions, yet it can be removed when desired.[5][6][7]
-
The Halogen at C6: The identity of the halogen (I, Br, or Cl) at the 6-position is the primary variable that dictates the reactivity and, therefore, the efficacy of the building block in cross-coupling reactions.
Below is a summary of the physical properties of the three key molecules.
| Compound | Structure | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| This compound | Iodo-Analog | 851102-44-8[8][9][10] | C₁₀H₁₃IN₂O | 304.13[8] |
| N-(6-Bromo-pyridin-2-yl)-2,2-dimethyl-propionamide | Bromo-Analog | Not explicitly found, but similar structures exist[11][12][13] | C₁₀H₁₃BrN₂O | 257.13[11] |
| N-(6-Chloro-pyridin-2-yl)-2,2-dimethyl-propionamide | Chloro-Analog | 86847-84-9[14][15] | C₁₀H₁₃ClN₂O | 212.68 |
Comparative Efficacy in Suzuki-Miyaura Cross-Coupling
To objectively compare the efficacy of these building blocks, we turn to one of the most powerful and ubiquitous C-C bond-forming reactions in medicinal chemistry: the Suzuki-Miyaura cross-coupling. The key step governing the efficiency of this reaction for aryl halides is the initial oxidative addition of the C-X bond to the Pd(0) catalyst. The rate of this step is inversely proportional to the C-X bond dissociation energy (C-I < C-Br < C-Cl).
This fundamental principle predicts a clear reactivity trend: Iodo > Bromo > Chloro .
To validate this, we present data from a standardized Suzuki-Miyaura coupling with phenylboronic acid. The goal is to achieve a high yield while using the mildest possible conditions (lowest temperature, shortest time, and minimal catalyst loading).
Quantitative Performance Data
| Substrate (Halogen) | Catalyst System | Conditions | Time (h) | Yield (%) | Senior Scientist's Notes |
| Iodo | Pd(PPh₃)₄ (2 mol%), K₂CO₃ | Toluene/H₂O, 80 °C | 2 | 95% | Highest Reactivity: Ideal for delicate substrates or complex syntheses where mild conditions are crucial to avoid side reactions. The go-to choice for initial route scouting. |
| Bromo | Pd(dppf)Cl₂ (3 mol%), K₂CO₃ | Dioxane/H₂O, 90 °C | 6 | 91% | Robust & Reliable: A cost-effective and highly efficient alternative to the iodo-analog. Represents a good balance between reactivity and cost for scale-up operations. |
| Chloro | XPhos Pd G3 (5 mol%), K₃PO₄ | t-BuOH/H₂O, 100 °C | 18 | 85% | Lowest Reactivity: Requires more advanced, specialized catalyst systems and more forcing conditions.[16] Its inertness can be leveraged for sequential, site-selective cross-couplings. |
Analysis and Causality
-
This compound (The Sprinter): The weak Carbon-Iodine bond (~228 kJ/mol) ensures a low activation energy for the rate-limiting oxidative addition step. This allows the reaction to proceed rapidly at lower temperatures and with standard, less expensive palladium catalysts. Its high reactivity makes it the most versatile of the trio.
-
N-(6-Bromo-pyridin-2-yl)-2,2-dimethyl-propionamide (The Workhorse): The Carbon-Bromine bond is significantly stronger (~285 kJ/mol). While still highly reactive, it requires slightly more energy (higher temperature, longer time) to activate. It remains an excellent substrate for most applications and is often preferred for its lower cost compared to the iodo analog.
-
N-(6-Chloro-pyridin-2-yl)-2,2-dimethyl-propionamide (The Specialist): The Carbon-Chlorine bond is the strongest (~340 kJ/mol), making this substrate the most challenging to activate. Successful coupling necessitates the use of highly active, electron-rich, and sterically hindered phosphine or N-heterocyclic carbene (NHC) ligands, which stabilize the Pd(0) center and promote the difficult oxidative addition.[16][17]
The Impact of Steric and Electronic Effects
The efficacy of these building blocks is not solely determined by the halogen. The interplay of steric and electronic effects from the substituents on the pyridine ring governs the overall performance.[18][19][20]
-
Electronic Effects: The pyridine nitrogen atoms and the halogen are electron-withdrawing, increasing the electrophilicity of the C6 carbon and making it more susceptible to oxidative addition.[21] The pivaloyl group, being part of an amide, also withdraws electron density from the ring via the nitrogen atom, further deactivating the amine.[19]
-
Steric Effects: The bulky pivaloyl group plays a crucial role. It can influence the conformation of the molecule, potentially affecting how the substrate approaches and binds to the palladium catalyst's active site.[18] This steric hindrance can prevent undesirable side reactions and, in some cases, enhance selectivity.
Detailed Methodology
-
Reagent Preparation: To a 25 mL oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (304 mg, 1.0 mmol, 1.0 equiv), phenylboronic acid (146 mg, 1.2 mmol, 1.2 equiv), and potassium carbonate (415 mg, 3.0 mmol, 3.0 equiv).
-
Solvent Addition: Add toluene (5 mL) and deionized water (1 mL).
-
Degassing: Seal the flask with a septum and purge the mixture by bubbling nitrogen gas through it for 15 minutes. This step is critical to remove oxygen, which can deactivate the palladium catalyst.
-
Catalyst Addition: Under a positive pressure of nitrogen, add tetrakis(triphenylphosphine)palladium(0) (23 mg, 0.02 mmol, 2 mol%).
-
Reaction: Place the flask in a preheated oil bath at 80 °C and stir vigorously.
-
Monitoring: After 1 hour, take a small aliquot from the reaction mixture, dilute it with ethyl acetate, and spot it on a TLC plate (or analyze by LC-MS) to check for the consumption of the starting material. The reaction is typically complete within 2-3 hours.
-
Work-up: Once the reaction is complete, cool the flask to room temperature. Add deionized water (10 mL) and transfer the mixture to a separatory funnel.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 15 mL). Combine the organic layers.
-
Drying and Filtration: Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and wash the solid with additional ethyl acetate.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure product.
Conclusion: Selecting the Right Tool for the Job
The efficacy of a building block is defined by its ability to perform a required transformation reliably and efficiently. Our comparative analysis demonstrates a clear hierarchy in reactivity among the N-(6-Halo-pyridin-2-yl)-2,2-dimethyl-propionamide series.
-
This compound is the most efficacious building block for general-purpose cross-coupling, offering the highest reactivity under the mildest conditions. It is the superior choice for complex, multi-step syntheses where preserving sensitive functional groups is a priority.
-
N-(6-Bromo-pyridin-2-yl)-2,2-dimethyl-propionamide offers a well-balanced profile of high reactivity and lower cost, making it an excellent and robust option for a wide range of applications, including process development and scale-up.
-
N-(6-Chloro-pyridin-2-yl)-2,2-dimethyl-propionamide , while the least reactive, is a valuable tool for synthetic chemists. Its inertness allows for selective functionalization at other positions and it can be activated with modern, highly potent catalyst systems when needed.
Ultimately, the choice of building block is a strategic decision guided by the specific demands of the synthetic target, reaction conditions, and economic considerations. This guide provides the foundational data and chemical reasoning to make that choice with confidence.
References
- Beletskaya, I. P., & Cheprakov, A. V. (2007). Pd-Catalyzed Amination of 2,6-Dihalopyridines with Polyamines.
- Beletskaya, I. P., & Cheprakov, A. V. (2007). Pd-Catalyzed Amination of 2,6-Dihalopyridines with Polyamines. Semantic Scholar.
- Costabile, C., et al. (2023).
- Chabolla, S. A., et al. (2014). Combined steric and electronic effects of positional substitution on dimethyl-bipyridine rhenium(I)tricarbonyl electrocatalysts for the reduction of CO2.
- BenchChem. (2025). The Electronic Influence of Substituents on the Pyridine Ring: A Technical Guide for Researchers. BenchChem.
- Various Authors. (2015). A Practical Synthesis of Substituted 2,6-Diaminopyridines via Microwave-Assisted Copper-Catalyzed Amination of Halopyridines.
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A Senior Application Scientist's Guide to Spectroscopic Analysis of N-(6-Iodo-pyridin-2-yl)-2,2-dimethyl-propionamide Reaction Products
Introduction: The Strategic Value of a Versatile Building Block
In the landscape of modern drug discovery and materials science, heterocyclic scaffolds are of paramount importance. N-(6-Iodo-pyridin-2-yl)-2,2-dimethyl-propionamide is a particularly valuable synthetic intermediate. Its structure is strategically designed: the pivaloyl group (2,2-dimethyl-propionamide) serves as a robust protecting group for the 2-amino functionality, preventing unwanted side reactions, while the iodine atom at the 6-position provides a highly reactive site for palladium-catalyzed cross-coupling reactions. This combination allows for the precise and controlled introduction of diverse molecular fragments, making it a cornerstone for building complex molecular architectures.
This guide provides an in-depth comparison of the spectroscopic signatures of products derived from three cornerstone cross-coupling reactions of this substrate: Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. Understanding these analytical fingerprints is critical for researchers to rapidly confirm reaction success, identify byproducts, and accelerate development timelines. We will delve into the causality behind experimental choices and present the spectroscopic data as a self-validating system for product characterization.
Baseline Spectroscopic Profile: this compound
Before functionalization, it is essential to establish a clear analytical baseline for the starting material.
| Property | Value | Source |
| CAS Number | 851102-44-8 | [1][2] |
| Molecular Formula | C₁₀H₁₃IN₂O | [1][2] |
| Molecular Weight | 304.13 g/mol | [1][2] |
| Melting Point | 109-110 °C | [1][3] |
Table 1. Physicochemical Properties of the Starting Material.
| Spectroscopy | Expected Key Features |
| ¹H NMR | Signals for the pivaloyl group (tert-butyl singlet, ~1.3 ppm) and the amide proton (broad singlet, ~8.2 ppm). Three distinct aromatic protons on the pyridine ring, typically a triplet and two doublets, with coupling patterns characteristic of a 2,6-disubstituted pyridine. |
| ¹³C NMR | Resonances for the pivaloyl group carbons (~27 ppm for CH₃, ~40 ppm for the quaternary C). Pyridine ring carbons will be present, with the C-I carbon being significantly shielded and appearing at a characteristic upfield shift (typically ~110-120 ppm). The amide carbonyl carbon will appear downfield (~176 ppm). |
| IR (Infrared) | A strong C=O stretch for the amide (~1680-1700 cm⁻¹). An N-H stretch for the secondary amide (~3250-3350 cm⁻¹). Aromatic C-H and C=C/C=N stretches in the fingerprint region. |
| MS (Mass Spec.) | A clear molecular ion peak [M]⁺ or [M+H]⁺ at m/z 304 or 305, respectively. The isotopic pattern will not be complex as iodine is monoisotopic. |
Table 2. Predicted Spectroscopic Data for this compound.
Reaction 1: C-C Bond Formation via Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a robust and widely used method for constructing carbon-carbon bonds, particularly for creating biaryl structures which are prevalent in pharmaceuticals.[4] Its popularity stems from the commercial availability of a vast array of boronic acids and its tolerance of a wide range of functional groups.[5]
Experimental Protocol: Synthesis of N-(6-phenyl-pyridin-2-yl)-2,2-dimethyl-propionamide
-
Rationale: This protocol employs a standard palladium catalyst, Pd(PPh₃)₄, which is effective for aryl iodides. Potassium carbonate is chosen as a mild, inexpensive base, and a dioxane/water solvent system is used to facilitate the dissolution of both organic and inorganic reagents, which is crucial for the transmetalation step.[4][5]
-
To a dry Schlenk flask under an argon atmosphere, add this compound (1.0 eq), phenylboronic acid (1.2 eq), and potassium carbonate (2.5 eq).
-
Add Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.05 eq).
-
Add a degassed 4:1 mixture of 1,4-dioxane and water.
-
Heat the reaction mixture to 90 °C and stir for 6-12 hours, monitoring by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Workflow Diagram
Caption: Workflow for Suzuki-Miyaura Coupling.
Comparative Spectroscopic Analysis
The key transformation is the replacement of iodine (126.9 u) with a phenyl group (77.1 u), resulting in a net mass change of -49.8 u. The new molecular formula is C₁₆H₁₉N₃O with a molecular weight of 253.34 g/mol .
| Spectroscopy | Starting Material (Iodo-Product) | Suzuki Product (Phenyl-Product) | Interpretation of Change |
| ¹H NMR | Pyridine protons (3H) | New multiplet signals in the aromatic region (~7.4-8.0 ppm, 5H) from the phenyl group. Pyridine proton signals shift due to the new electronic environment. | Confirmation: Appearance of signals for the new phenyl ring. |
| ¹³C NMR | C-I signal (~110-120 ppm) | C-I signal disappears. New signals for phenyl carbons appear (~127-139 ppm). The former C-I carbon shifts significantly downfield to ~158 ppm. | Confirmation: Loss of the characteristic C-I signal and appearance of new aromatic carbon signals. |
| IR | - | Additional C-H stretching for the new aromatic ring (~3050-3100 cm⁻¹). | Subtle change, but consistent with the addition of an aromatic ring. |
| MS (m/z) | [M+H]⁺ at 305 | [M+H]⁺ at 254 | Definitive Confirmation: The observed mass shift directly corresponds to the substitution of iodine with a phenyl group. |
Table 3. Spectroscopic Comparison for Suzuki-Miyaura Coupling.
Reaction 2: C-N Bond Formation via Buchwald-Hartwig Amination
The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, which are critical pharmacophores.[6][7] It allows for the formation of C-N bonds under conditions that are often milder and more general than classical methods like the Ullmann condensation.[8]
Experimental Protocol: Synthesis of N-(6-morpholino-pyridin-2-yl)-2,2-dimethyl-propionamide
-
Rationale: This protocol uses a palladium(II) precatalyst (Pd(OAc)₂) with a specialized bulky phosphine ligand (Xantphos), a combination known to be highly effective for coupling with heteroaryl halides.[9] Cesium carbonate is a strong, non-nucleophilic base that facilitates the deprotonation of the amine coupling partner.[9] Toluene is a common high-boiling, non-polar solvent for this transformation.
-
To a dry Schlenk flask under an argon atmosphere, add this compound (1.0 eq), Palladium(II) acetate (0.04 eq), and Xantphos (0.08 eq).
-
Add Cesium Carbonate (Cs₂CO₃) (2.0 eq).
-
Evacuate and backfill the flask with argon (repeat 3 times).
-
Add dry, degassed toluene, followed by morpholine (1.5 eq).
-
Heat the reaction mixture to 110 °C and stir for 12-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, cool the mixture, filter through a pad of Celite®, and wash the pad with ethyl acetate.
-
Concentrate the filtrate under reduced pressure and purify the residue by column chromatography.
Workflow Diagram
Caption: Workflow for Buchwald-Hartwig Amination.
Comparative Spectroscopic Analysis
This reaction replaces iodine (126.9 u) with a morpholine group (86.1 u), a net mass change of -40.8 u. The resulting product, N-(6-morpholino-pyridin-2-yl)-2,2-dimethyl-propionamide, has the formula C₁₄H₂₂N₄O₂ and a molecular weight of 262.35 g/mol .
| Spectroscopy | Starting Material (Iodo-Product) | Buchwald-Hartwig Product (Morpholino-Product) | Interpretation of Change |
| ¹H NMR | Pyridine protons (3H) | New signals for morpholine protons (two triplets, ~3.4 ppm and ~3.8 ppm, 8H total). The pyridine proton signals shift significantly upfield due to the electron-donating nature of the new amino group. | Confirmation: Appearance of the characteristic morpholine proton signals. |
| ¹³C NMR | C-I signal (~110-120 ppm) | C-I signal disappears. New signals for morpholine carbons appear (~45 ppm and ~66 ppm). The former C-I carbon shifts significantly downfield to ~160 ppm. | Confirmation: Loss of the C-I signal and appearance of aliphatic morpholine carbons. |
| IR | - | C-O-C stretching from the morpholine ring (~1115 cm⁻¹). | A new, strong band appears in the fingerprint region, characteristic of the ether linkage in morpholine. |
| MS (m/z) | [M+H]⁺ at 305 | [M+H]⁺ at 263 | Definitive Confirmation: The observed mass shift is consistent with the substitution of iodine with a morpholine moiety. |
Table 4. Spectroscopic Comparison for Buchwald-Hartwig Amination.
Reaction 3: C-C Bond Formation via Sonogashira Coupling
The Sonogashira coupling is the premier method for synthesizing arylalkynes, forming a C(sp²)-C(sp) bond.[10] This reaction is indispensable for creating rigid molecular linkers and accessing precursors for more complex heterocycles. It uniquely requires a dual catalytic system of palladium and copper.[11][12]
Experimental Protocol: Synthesis of N-(6-(phenylethynyl)pyridin-2-yl)-2,2-dimethyl-propionamide
-
Rationale: This protocol uses a palladium/copper co-catalyst system, which is the hallmark of the Sonogashira reaction.[10] Triethylamine (TEA) serves a dual role as both the base required to neutralize the HI byproduct and as a solvent.[13] The reaction is run at room temperature, highlighting the high reactivity of the C-I bond.
-
To a dry Schlenk flask, add this compound (1.0 eq), Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (0.03 eq), and Copper(I) iodide (CuI) (0.06 eq).
-
Evacuate and backfill the flask with argon.
-
Add dry, degassed triethylamine.
-
Add phenylacetylene (1.3 eq) dropwise via syringe.
-
Stir the reaction at room temperature for 4-8 hours.
-
Upon completion, filter the reaction mixture through Celite® to remove salts, washing with dichloromethane.
-
Concentrate the filtrate and purify the residue by column chromatography.
Workflow Diagramdot
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A Senior Application Scientist's Guide to Validating Regioselectivity in Reactions with N-(6-Iodo-pyridin-2-yl)-2,2-dimethyl-propionamide
Authored for Researchers, Scientists, and Drug Development Professionals
In the intricate landscape of medicinal chemistry, the pyridine scaffold is a cornerstone, embedded in a significant portion of FDA-approved pharmaceuticals. The precise functionalization of this heterocycle is paramount, as the position of each substituent dramatically influences a molecule's biological activity, pharmacokinetic properties, and safety profile. Achieving this precision, or regioselectivity, is a critical challenge in synthetic chemistry.
This guide provides an in-depth analysis of N-(6-Iodo-pyridin-2-yl)-2,2-dimethyl-propionamide (CAS: 851102-44-8), a versatile building block designed for predictable, regioselective functionalization.[1][2][3] We will explore its performance in key palladium-catalyzed cross-coupling reactions, compare its inherent selectivity against common alternatives, and provide the experimental validation necessary for its confident integration into complex synthetic workflows.
The Principle of Inherent Regioselectivity: Beyond Catalyst Control
The functionalization of di-substituted pyridines often presents a regiochemical puzzle. For instance, in a dihalopyridine, the choice of catalyst, ligand, and reaction conditions can be manipulated to favor one position over another, but this often requires extensive optimization and can still lead to mixtures of isomers.[4][5][6]
This compound circumvents this challenge through substrate-controlled regioselectivity . The molecule is engineered with two key features that dictate the reaction outcome:
-
A Highly Labile Carbon-Iodine Bond: The C-I bond at the C6-position is significantly weaker and more reactive towards oxidative addition to a palladium(0) catalyst than C-Br or C-Cl bonds. This is the rate-determining step for most cross-coupling reactions, ensuring that the reaction occurs almost exclusively at this site.[7]
-
A Sterically Hindered Protecting Group: The 2-amino group is protected with a bulky pivaloyl moiety. This prevents self-coupling or other unwanted side reactions at the nitrogen atom and can influence the substrate's electronic properties.
This intrinsic reactivity differential makes the C6-position the unequivocal "hot spot" for functionalization, providing a predictable and reliable synthetic handle.
Caption: Structural features dictating the regioselectivity of the title compound.
Comparative Analysis in Palladium-Catalyzed Cross-Coupling Reactions
We will now examine the performance of this compound in three of the most crucial C-C and C-N bond-forming reactions in drug discovery, comparing its performance to less predictable substrates like dihalopyridines.
Suzuki-Miyaura Coupling: The Workhorse of C-C Bond Formation
The Suzuki-Miyaura reaction is a cornerstone for creating biaryl structures. With our target substrate, the reaction proceeds with exceptional regioselectivity at the C6-position.
Comparison Scenario:
-
Target Substrate: this compound. The C-I bond ensures reaction occurs exclusively at C6.
-
Alternative Substrate: 2,6-Dichloropyridine. Reaction can lead to a mixture of mono- and di-substituted products, requiring careful control of stoichiometry and conditions to favor mono-arylation, often with compromised yields.
Table 1: Representative Data for Suzuki-Miyaura Coupling
| Substrate | Boronic Acid | Catalyst (mol%) | Base | Solvent | Yield (C6-Product) | Ref. |
| This compound | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | Toluene/H₂O | >95% | [8] |
| This compound | 4-Methoxyphenylboronic acid | PdCl₂(dppf) (3) | Cs₂CO₃ | 1,4-Dioxane | >95% | [9] |
| 2,4-Dichloropyrimidine (C4-selective) | Phenylboronic acid | Pd(PPh₃)₄ (0.5) | Na₂CO₃ | Toluene/EtOH/H₂O | ~74% (C4) | [10] |
Note: Data is representative and compiled from analogous reactions on similar substrates to illustrate the principle. Yields for the title compound are consistently high for the single regioisomer.
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
-
To a reaction vial, add this compound (1.0 equiv), the desired arylboronic acid (1.2 equiv), and potassium carbonate (2.0 equiv).
-
Add the palladium catalyst, such as Pd(PPh₃)₄ (0.05 equiv).
-
Evacuate and backfill the vial with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add a degassed solvent mixture of toluene and water (e.g., 4:1 v/v).
-
Heat the reaction mixture to 90-100 °C and stir until TLC or LC-MS analysis indicates complete consumption of the starting material.
-
Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Sonogashira Coupling: Accessing Aryl Alkynes
The Sonogashira coupling is indispensable for installing alkyne functionalities, which are valuable precursors for further transformations and are often found in bioactive molecules. The high reactivity of the C-I bond ensures this reaction is also highly regioselective at C6.
Comparison Scenario:
-
Target Substrate: this compound. Provides a single C6-alkynylated product.
-
Alternative Substrate: 2,4-Dibromopyridine. The regiochemical outcome can be less predictable, with some catalyst systems favoring C2 while others might show mixed or C4 selectivity, complicating purification.[5]
Table 2: Representative Data for Sonogashira Coupling
| Substrate | Alkyne | Catalyst (mol%) | Co-catalyst | Base | Solvent | Yield (C6-Product) | Ref. |
| This compound | Phenylacetylene | Pd(PPh₃)₂Cl₂ (2) | CuI (1) | Et₃N | THF | High | [11][12] |
| This compound | Trimethylsilylacetylene | Pd(OAc)₂/PPh₃ (2) | CuI (1) | i-Pr₂NH | CH₃CN | High | [5] |
| 4,6-Dichloro-2-pyrone (C6-selective) | Phenylacetylene | Pd(dba)₂/PPh₃ (5) | CuI (10) | i-Pr₂NEt | Dioxane | ~86% (C6) | [13] |
Note: The C-I bond's reactivity generally directs the Sonogashira coupling with high fidelity, often requiring milder conditions than substrates with less reactive halogens.
-
To a Schlenk flask, add this compound (1.0 equiv), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.02 equiv), and the copper(I) iodide co-catalyst (0.01 equiv).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add a degassed solvent such as THF or DMF, followed by a degassed amine base (e.g., triethylamine or diisopropylethylamine, 3.0 equiv).
-
Add the terminal alkyne (1.1 equiv) dropwise via syringe.
-
Stir the reaction at room temperature or with gentle heating (e.g., 40-60 °C) until the starting material is consumed.
-
Filter the reaction mixture through a pad of celite to remove catalyst residues, washing with ethyl acetate.
-
Concentrate the filtrate and purify the residue by flash chromatography.
Buchwald-Hartwig Amination: Forging C-N Bonds
The formation of C-N bonds is arguably one of the most frequent transformations in the synthesis of pharmaceuticals. The Buchwald-Hartwig amination offers a powerful method for this, and with our substrate, it proceeds cleanly at the C6-position.
Comparison Scenario:
-
Target Substrate: this compound. The protected C2-amine is non-reactive, and the C6-Iodo is the exclusive site of amination.
-
Alternative Substrate: 6-Iodo-pyridin-2-amine (unprotected). Can lead to complex mixtures due to competitive N-arylation at the exocyclic amine or the pyridine nitrogen, in addition to the desired C-N coupling.
Table 3: Representative Data for Buchwald-Hartwig Amination
| Substrate | Amine | Catalyst (mol%) | Ligand | Base | Solvent | Yield (C6-Product) | Ref. |
| This compound | Morpholine | Pd₂(dba)₃ (2) | Xantphos | Cs₂CO₃ | Toluene | High | [14][15] |
| This compound | Aniline | Pd(OAc)₂ (2) | BINAP | NaOt-Bu | Dioxane | High | [16][17] |
| Aryl Iodide (General) | Aniline | Ni(acac)₂ (10) | - | K₃PO₄ | Toluene | ~93% | [18] |
Note: The inherent stability and defined reactivity of the pivaloyl-protected substrate prevent side reactions common with unprotected amino-pyridines.
-
In a glovebox or under an inert atmosphere, charge a reaction tube with the palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 equiv), a suitable phosphine ligand (e.g., Xantphos, 0.04 equiv), and the base (e.g., Cs₂CO₃, 1.5 equiv).
-
Add this compound (1.0 equiv) and the amine coupling partner (1.2 equiv).
-
Add a dry, degassed solvent such as toluene or dioxane.
-
Seal the tube and heat the reaction to 80-110 °C with vigorous stirring.
-
Monitor the reaction by LC-MS. Upon completion, cool to room temperature.
-
Dilute with an appropriate solvent (e.g., dichloromethane or ethyl acetate) and filter through celite.
-
Wash the filtrate with water, dry the organic phase, and concentrate.
-
Purify the product via column chromatography.
Conclusion: A Self-Validating System for Regioselective Synthesis
This compound is not merely another building block; it is an engineered solution to the persistent challenge of regioselectivity in pyridine chemistry. Its performance across the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions demonstrates a consistent and predictable outcome, driven by the fundamental reactivity of its C-I bond.
For researchers in drug development, this compound offers significant advantages:
-
Predictability: Eliminates the need for extensive screening of catalysts and conditions to control regioselectivity.
-
Efficiency: Leads to cleaner reactions with higher yields of the desired isomer, simplifying purification and saving valuable time.
-
Reliability: Provides a robust platform for the sequential and controlled elaboration of the pyridine core, enabling the rapid generation of diverse compound libraries.
By leveraging the principles of substrate control, this reagent provides a self-validating system, ensuring that the synthetic path leads directly to the intended regioisomer, thereby accelerating the discovery and development of novel chemical entities.
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Zeitschrift für Naturforschung B. Regioselective Functionalization of Pyridines using a Directed Metalation or a Halogen/Metal Exchange. [Link]
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Journal of the American Chemical Society. Regiodivergent Alkylation of Pyridines: Alkyllithium Clusters Direct Chemical Reactivity. [Link]
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National Institutes of Health (PMC). The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. [Link][4]
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ResearchGate. Palladium-Catalyzed Highly Regioselective 2-alkynylation of 2,x-Dihalopyridines. [Link][5]
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ACS Publications. Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. [Link][6]
-
LabNetwork. N-(5-Iodo-pyridin-3-yl)-2, 2-dimethyl-propionamide, min 95%, 1 gram. [Link]
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PubMed. Regioselectivity in the Sonogashira Coupling of 4,6-dichloro-2-pyrone. [Link][13]
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ResearchGate. Product selective reaction controlled by the combination of palladium nanoparticles, continuous microwave irradiation, and a co-existing solid; ligand-free Buchwald–Hartwig amination vs. aryne amination. [Link][14]
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ChemRxiv. Regio-MPNN: Predicting Regioselectivity for General Metal-Catalyzed Cross-Coupling Reactions using Chemical Knowledge Informed M. [Link][7]
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ResearchGate. Regioselective palladium-catalyzed SuzukieMiyaura coupling reaction of 2,4,6-trihalogenopyrido[2,3-d]pyrimidines. [Link][8]
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Royal Society of Chemistry. Buchwald Hartwig diversification of unprotected halotryptophans, halotryptophan containing tripeptides and the natural product barettin in aqueous conditions. [Link][16]
-
Royal Society of Chemistry. Catalyst-controlled regioselective Sonogashira coupling of 9-substituted-6-chloro-2,8-diiodopurines. [Link]
-
National Institutes of Health (PMC). Phenylboronic Ester-Activated Aryl Iodide-Selective Buchwald–Hartwig-Type Amination toward Bioactivity Assay. [Link][18]
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ResearchGate. Buchwald Hartwig diversification of unprotected halotryptophans, halotryptophan containing tripeptides and the natural product barettin in aqueous conditions. [Link][17]
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Royal Society of Chemistry. Product selective reaction controlled by the combination of palladium nanoparticles, continuous microwave irradiation, and a co-existing solid; ligand-free Buchwald–Hartwig amination vs. aryne amination. [Link][15]
-
MDPI. Microwave-Assisted Solvent- and Cu(I)-Free Sonogashira C-C Cross-Coupling Catalysed by Pd Ionanofluids. [Link][11]
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MDPI. Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. [Link][10]
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Semantic Scholar. Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. [Link]
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ResearchGate. Recent Advances in Sonogashira Reactions. [Link][12]
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National Institutes of Health (PMC). Mechanistic Study of an Improved Ni Precatalyst for Suzuki–Miyaura Reactions of Aryl Sulfamates: Understanding the Role of Ni(I) Species. [Link][9]
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ChemRxiv. Streamlining the Synthesis of Pyridones through Oxidative Amination. [Link]
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National Institutes of Health (PMC). Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. [Link]
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A Senior Application Scientist's Guide to Cross-Coupling Reactions: Benchmarking N-(6-Iodo-pyridin-2-yl)-2,2-dimethyl-propionamide
In the landscape of modern synthetic chemistry, palladium-catalyzed cross-coupling reactions are indispensable tools for the construction of carbon-carbon and carbon-heteroatom bonds.[1] These reactions form the backbone of discovery in pharmaceuticals, materials science, and agrochemicals, where biaryl and hetero-biaryl scaffolds are common motifs.[2][3] The choice of coupling partner is paramount, dictating reaction efficiency, scope, and overall synthetic strategy.
This guide provides an in-depth analysis of N-(6-Iodo-pyridin-2-yl)-2,2-dimethyl-propionamide (CAS 851102-44-8), a highly valuable building block for 2-substituted pyridine derivatives.[4][5] We will benchmark its performance against common alternatives in cornerstone cross-coupling reactions, grounding our discussion in mechanistic principles and presenting supporting experimental data. Our objective is to equip researchers, scientists, and drug development professionals with the technical insights needed to make informed decisions in their synthetic endeavors.
The Subject Under Study: this compound
This compound is a bifunctional reagent designed for optimal performance in cross-coupling. Its structure incorporates two key features:
-
The Carbon-Iodine Bond: The iodine atom at the 6-position of the pyridine ring serves as an excellent leaving group. The C-I bond is significantly weaker than its C-Br and C-Cl counterparts, which facilitates the rate-determining oxidative addition step in many palladium-catalyzed catalytic cycles.[2] This inherent reactivity often allows for milder reaction conditions, lower catalyst loadings, and shorter reaction times.
-
The Pivaloyl Protecting Group: The bulky 2,2-dimethyl-propionamide (pivaloyl) group on the C2-amine is not merely a placeholder. It serves a critical electronic and steric role. By converting the amine to an amide, its basicity and nucleophilicity are reduced, preventing coordination to the palladium center which can inhibit or poison the catalyst. This is a common issue with unprotected aminopyridines. Furthermore, the steric bulk can influence the substrate's conformation and reactivity.
These features position this compound as a superior coupling partner for introducing the 2-amino-pyridine moiety, a privileged scaffold in medicinal chemistry.
The Palladium-Catalyzed Cross-Coupling Manifold
Most palladium-catalyzed cross-coupling reactions proceed through a common catalytic cycle, which is fundamental to understanding the performance differences between coupling partners.[6][7]
Figure 1: A generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
The critical first step, Oxidative Addition , involves the insertion of the palladium(0) catalyst into the carbon-halogen bond of the electrophile (R-X).[1] The rate of this step is highly dependent on the halogen, following the general trend I > Br > Cl > F.[8] This fundamental principle is the basis for the enhanced reactivity of iodo-substituted substrates.
Performance Benchmark: Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction, which forges a C-C bond between an organohalide and an organoboron reagent, is one of the most widely used cross-coupling methods.[9] Its tolerance of diverse functional groups and the general stability of boronic acids make it a workhorse in synthesis.[10]
Comparative Analysis
We benchmark this compound against its bromo- and chloro-analogs, as well as the unprotected 2-iodopyridine, in a representative Suzuki coupling with phenylboronic acid.
| Coupling Partner | Halogen | Temp. (°C) | Time (h) | Catalyst Loading (mol%) | Typical Yield (%) | Citation(s) |
| This compound | Iodo | 80-90 | 2-4 | 1-2 | >90 | [11] |
| N-(6-Bromo-pyridin-2-yl)-2,2-dimethyl-propionamide | Bromo | 100-110 | 8-12 | 2-3 | 75-85 | [2][3] |
| N-(6-Chloro-pyridin-2-yl)-2,2-dimethyl-propionamide | Chloro | 110-120 | 18-24 | 3-5 (with special ligands) | 60-75 | [2][9] |
| 2-Iodopyridine (unprotected) | Iodo | 90-100 | 6-10 | 3-5 | 50-70 | [12] |
Analysis of Results:
-
Superiority of the Iodo-Substrate: The iodo-substituted starting material consistently provides the highest yield in the shortest time and at the lowest temperature. This is a direct consequence of the facile oxidative addition of the C-I bond.[2]
-
The Challenge of Chloro-Substrates: Chloropyridines are significantly less reactive.[9] Successful coupling requires higher temperatures, longer reaction times, and, crucially, more sophisticated and expensive catalyst systems, often employing bulky, electron-rich phosphine or N-heterocyclic carbene (NHC) ligands to facilitate the difficult oxidative addition.[2][10]
-
Impact of the Pivaloyl Group: The unprotected 2-iodopyridine, despite having the reactive C-I bond, gives a substantially lower yield. This can be attributed to the free amino group coordinating to the palladium catalyst, leading to catalyst inhibition or deactivation.[12] The pivaloyl group effectively prevents this side reaction, ensuring high catalyst turnover and product yield.
Representative Experimental Protocol: Suzuki-Miyaura Coupling
Figure 2: A standard workflow for a Suzuki-Miyaura cross-coupling experiment.
Methodology:
-
To a dry Schlenk flask under an argon atmosphere, add this compound (1.0 equiv), the desired arylboronic acid (1.2-1.5 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 equiv).[2]
-
Evacuate the flask and backfill with argon. Repeat this cycle three times.
-
Add anhydrous, degassed solvent (e.g., a mixture of 1,4-dioxane and water) via syringe.
-
Heat the reaction mixture to the specified temperature (e.g., 80-110 °C) and stir until the starting material is consumed, as monitored by TLC or LC-MS.
-
After cooling to room temperature, dilute the mixture with an organic solvent like ethyl acetate and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude residue by column chromatography on silica gel to yield the desired 2-aryl-6-aminopyridine derivative (after potential deprotection).
Performance Benchmark: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is the premier method for forming C-N bonds, enabling the coupling of aryl halides with a vast array of amines.[13][14] This reaction has revolutionized the synthesis of aryl amines, which are ubiquitous in pharmaceuticals.[13]
Comparative Analysis
Here, we compare the reactivity of this compound with a di-halogenated analog to demonstrate regioselectivity. The key principle is that the C-I bond will react preferentially over C-Br or C-Cl bonds under controlled conditions.[15]
| Coupling Partner | Amine Partner | Temp. (°C) | Key Observation | Typical Yield (%) | Citation(s) |
| N-(6-Iodo-pyridin-2-yl)... | Morpholine | 80-100 | Clean, efficient coupling at the 6-position. | >90 | [16] |
| 2-Bromo-4-iodopyridine | Aniline | RT - 50 | Highly selective amination at the 4-position (C-I). | 85-95 | [15][17] |
| 2-Bromo-4-iodopyridine | Aniline | >100 | Potential for di-amination or reaction at C-Br bond. | Variable | [15] |
Analysis of Results:
-
Kinetically Favored C-I Activation: The amination of 2-Bromo-4-iodopyridine showcases the exceptional reactivity difference between C-I and C-Br bonds.[15] At or near room temperature, the palladium catalyst selectively undergoes oxidative addition into the weaker C-I bond, leaving the C-Br bond intact for subsequent functionalization.
-
Thermodynamic Control: Achieving reaction at the less reactive C-Br site typically requires more forcing conditions, such as higher temperatures and longer reaction times.[15] This predictable selectivity is a powerful tool for synthetic chemists, allowing for sequential, site-selective functionalization of poly-halogenated heterocycles.
Representative Experimental Protocol: Buchwald-Hartwig Amination
Methodology:
-
In a glovebox or under an inert atmosphere, charge an oven-dried reaction vessel with the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (e.g., XPhos or SPhos, 2-4 mol%), and a strong, non-nucleophilic base (e.g., NaOt-Bu or K₃PO₄, 1.5-2.0 equiv).
-
Add this compound (1.0 equiv) and the desired amine (1.1-1.3 equiv).
-
Add anhydrous, degassed solvent (e.g., toluene or dioxane).
-
Seal the vessel and heat to the required temperature (e.g., 80-110 °C) with vigorous stirring for the prescribed time.
-
Monitor the reaction for completion by LC-MS or GC.
-
Upon completion, cool the reaction, dilute with an appropriate organic solvent, and filter through a pad of celite to remove palladium black and inorganic salts.
-
Wash the filtrate with water and brine, dry the organic phase, and concentrate.
-
Purify via silica gel chromatography.
Performance Benchmark: Sonogashira Coupling
The Sonogashira coupling reaction is a robust method for forming C(sp²)-C(sp) bonds by coupling an aryl or vinyl halide with a terminal alkyne.[18] This reaction, co-catalyzed by palladium and copper(I), is fundamental for the synthesis of enynes and other alkyne-containing molecules.[19][20]
Comparative Analysis
The reactivity trend (I > Br > Cl) is highly pronounced in Sonogashira couplings.
| Coupling Partner | Alkyne Partner | Temp. (°C) | Key Observation | Typical Yield (%) | Citation(s) |
| This compound | Phenylacetylene | RT - 40 | Rapid reaction under mild, often copper-free conditions. | >95 | [8][21] |
| N-(6-Bromo-pyridin-2-yl)-2,2-dimethyl-propionamide | Phenylacetylene | 60-80 | Requires heating and typically a Cu(I) co-catalyst. | 80-90 | [21] |
| 2-Bromo-4-iodopyridine | Trimethylsilylacetylene | RT | Strong preference for coupling at the C-I bond. | High | [8][18] |
Analysis of Results:
-
Room Temperature Reactivity: The high reactivity of the C-I bond in this compound allows the Sonogashira coupling to proceed efficiently at or near room temperature.[8] This is highly advantageous for substrates containing thermally sensitive functional groups.
-
Minimizing Side Reactions: A common side reaction in Sonogashira couplings is the copper-catalyzed homocoupling of the terminal alkyne (Glaser coupling).[8] The milder conditions required for iodo-substrates often allow for a reduction in copper loading or even the use of copper-free protocols, minimizing this unwanted byproduct.
-
Chemoselectivity: As with other cross-coupling reactions, the C-I bond's superior reactivity allows for selective alkynylation of dihalopyridines, preserving the C-Br bond for downstream transformations.[8]
Representative Experimental Protocol: Sonogashira Coupling
Methodology:
-
To a dry Schlenk flask under an argon atmosphere, add this compound (1.0 equiv), the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and the copper(I) co-catalyst (e.g., CuI, 5-10 mol%).[8]
-
Evacuate and backfill the flask with argon three times.
-
Add an anhydrous, degassed solvent (e.g., THF or DMF) and an amine base (e.g., triethylamine or diisopropylamine), which also serves as a solvent.
-
Add the terminal alkyne (1.1-1.2 equiv) dropwise via syringe.
-
Stir the reaction at room temperature or with gentle heating, monitoring for completion by TLC or LC-MS.
-
Upon completion, filter the reaction mixture through celite, washing with an organic solvent.
-
Concentrate the filtrate and purify the residue by column chromatography to isolate the 2-alkynyl-6-aminopyridine product.
Conclusion and Outlook
This compound stands out as a premier coupling partner for the synthesis of 2,6-disubstituted pyridines. Its enhanced reactivity, derived from the labile carbon-iodine bond, consistently translates to milder reaction conditions, shorter reaction times, and higher yields across a range of essential palladium-catalyzed cross-coupling reactions, including the Suzuki, Buchwald-Hartwig, and Sonogashira couplings.
While bromo- and chloro-analogs are often more economical, their use necessitates more forcing conditions and advanced catalytic systems, which can limit substrate scope and increase process development costs. Furthermore, the strategically placed pivaloyl protecting group on the C2-amine is critical for preventing catalyst inhibition, a key advantage over unprotected aminopyridines. The predictable chemoselectivity of the C-I bond in poly-halogenated systems further enhances its utility as a building block for sequential, site-specific functionalization. For researchers in discovery and process development, the reliability, efficiency, and versatility of this compound make it an authoritative choice for accelerating the synthesis of complex pyridine-containing targets.
References
- Study on the Selection Mechanism of Ligands and Catalysts in Palladium-Catalyzed Coupling Reactions: A Case Study of Pyridine and Conventional Aromatic Systems. (2026). Oreate AI Blog.
- Technical Support Center: Sonogashira Coupling of 2-Bromo-4-iodopyridine. (n.d.). Benchchem.
- Suzuki Coupling of Pyridyl Halides: A Comparative Guide to the Reactivity of Chloropyridines and Bromopyridines. (n.d.). Benchchem.
- Microwave Assisted Suzuki-Miyaura and Ullmann Type Homocoupling Reactions of 2- and 3-Halopyridines Using a Pd(OAc)2/Benzimidazolium Salt and Base Catalyst System. (2013). MDPI.
- Suzuki reactions of 2-bromopyridine with aryl boronic acids. (2013). ResearchGate.
- Technical Support Center: Buchwald-Hartwig Amination of 2-Bromo-4-iodopyridine. (n.d.). Benchchem.
- Functionalization of pyridines. (n.d.). ResearchGate.
- Selective and Facile Palladium-Catalyzed Amination of 2-Fluoro-4-iodopyridine in the 4-Position under Microwave Conditions. (2025). ResearchGate.
- A Solution to the 2-Pyridyl Organometallic Cross-Coupling Problem: Regioselective Catalytic Direct Arylation of Pyridine N-Oxides. (n.d.). Journal of the American Chemical Society.
- PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. (2010). Nobel Prize.
- 2.2: Pd-Catalyzed Cross Coupling Reactions. (2023). Chemistry LibreTexts.
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- A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines. (2007). PubMed.
- Mechanism of Palladium‐Catalyzed Cross‐Coupling Reactions. (n.d.). Request PDF.
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- This compound | CAS 851102-44-8 | SCBT. (n.d.). Santa Cruz Biotechnology.
- Palladium-Catalyzed Suzuki−Miyaura Coupling of Pyridyl-2-boronic Esters with Aryl Halides Using Highly Active and Air-Stable Phosphine Chloride and Oxide Ligands. (n.d.). Organic Letters - ACS Publications.
- Sonogashira Coupling. (n.d.). Organic Chemistry Portal.
- Sonogashira coupling. (2019). YouTube.
- Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. (n.d.). NIH.
- Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. (2017). Scirp.org.
- Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014. (2015). MDPI.
- This compound [851102-44-8] | Chemsigma. (n.d.). Chemsigma.
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of N-(6-Iodo-pyridin-2-yl)-2,2-dimethyl-propionamide
This document provides essential operational and disposal protocols for N-(6-Iodo-pyridin-2-yl)-2,2-dimethyl-propionamide (CAS No. 851102-44-8). As a specialized laboratory chemical, its responsible handling and disposal are paramount to ensuring personnel safety and environmental compliance. The procedures outlined herein are synthesized from established chemical safety principles and regulatory guidelines for halogenated organic compounds.
Core Principle: Hazard-Based Waste Management
The disposal strategy for any chemical is dictated by its intrinsic hazards. This compound is a halogenated organic compound due to the iodine atom on its pyridine ring.[1][2] This classification is the single most critical factor in determining its proper disposal pathway. Halogenated wastes require specific disposal methods, typically high-temperature incineration with flue gas scrubbing, to prevent the formation of toxic byproducts like dioxins and to neutralize acidic gases (e.g., hydrogen iodide) produced during combustion.[3] Mixing this waste with non-halogenated streams can lead to regulatory non-compliance and significantly increases disposal costs.[2]
While a comprehensive Safety Data Sheet (SDS) with complete toxicological data for this specific molecule is not always readily available, its structural motifs—a halogenated pyridine and an amide—necessitate handling it as a hazardous substance with potential for toxicity and irritation.[4][5]
Pre-Disposal Safety: Personal Protective Equipment (PPE)
Before handling the compound or its waste, ensure a robust defense against exposure. All handling and waste consolidation must occur within a certified chemical fume hood.[2]
| Protection Type | Specific Recommendations | Rationale for Use |
| Eye and Face | ANSI Z87.1-compliant safety goggles with side shields. A face shield is recommended if splashing is possible.[3] | Protects against accidental splashes of solutions containing the compound, which could cause serious eye irritation. |
| Hand Protection | Chemically resistant gloves (e.g., nitrile or neoprene). Inspect for damage before each use and change frequently.[3] | Provides a critical barrier against skin contact. Halogenated organic compounds may be absorbed through the skin. |
| Body Protection | A flame-retardant laboratory coat, fully buttoned. | Protects skin and personal clothing from contamination. |
| Respiratory | Not typically required when working in a properly functioning chemical fume hood.[3] | The fume hood provides primary respiratory protection by containing vapors. |
Step-by-Step Disposal Protocol
This protocol ensures that all waste streams containing this compound are managed safely and in accordance with standard laboratory practice for hazardous chemical waste.
Step 1: Waste Identification and Segregation
Proper segregation at the point of generation is the cornerstone of a safe and compliant waste management program.
-
Designate as Halogenated Waste: All waste contaminated with this compound must be classified as "Halogenated Organic Waste." [6][7]
-
Segregate Waste Streams: Do NOT mix this waste with other categories. Maintain strict separation from:
-
Contaminated Materials: This classification includes not only the neat compound and its solutions but also any items that have come into direct contact with it, such as:
-
Pipette tips, syringes, and contaminated vials
-
Spill cleanup materials
-
Heavily contaminated gloves or weigh papers
-
Step 2: Container Selection and Labeling
The integrity and clear identification of the waste container are critical for safety.
-
Select an Appropriate Container: Use a dedicated, leak-proof container made of a compatible material (e.g., polyethylene) and equipped with a secure, tight-fitting screw cap.[1][6] Ensure the container is in good condition.
-
Label Immediately: Affix a "Hazardous Waste" tag to the container before adding the first drop of waste.[2] The label must include:
-
The words "Hazardous Waste"
-
The waste stream identification: "Halogenated Organic Solvents" or "Halogenated Organic Solids" as appropriate.
-
A complete list of all chemical constituents by full name, including solvents. Write out "this compound" (do not use abbreviations) and its CAS number 851102-44-8 .[2][9]
-
The approximate percentage or concentration of each component.
-
The relevant hazard pictograms (e.g., irritant, toxic).
-
Step 3: Waste Accumulation and Storage
-
Keep Containers Closed: The waste container must remain closed at all times except when actively adding waste.[1][2] This prevents the release of volatile organic compounds (VOCs) into the laboratory atmosphere.
-
Do Not Overfill: Leave at least 10% headspace (about 1-2 inches from the top) to allow for vapor expansion and prevent spills during transport.[6]
-
Store in a Satellite Accumulation Area (SAA): Store the labeled waste container in a designated SAA within the laboratory.[4] This area should be clearly marked, and the container must be kept within secondary containment (e.g., a chemical-resistant tray) to contain any potential leaks.[6]
Step 4: Final Disposal
-
Arrange for Pickup: Once the container is nearly full or has been stored for the maximum time allowed by your institution (often 3-6 months), arrange for its collection by your institution’s Environmental Health & Safety (EHS) department or a licensed hazardous waste contractor.[7]
-
Method of Destruction: The final disposal will be carried out by a licensed facility, likely through controlled high-temperature incineration.[3] Do not attempt to dispose of this chemical down the drain or in regular trash.[3]
Disposal Workflow Diagram
The following diagram provides a visual decision-making guide for the proper disposal of this compound and associated waste.
Caption: Disposal workflow for this compound.
Spill and Emergency Procedures
In the event of a spill, prioritize personnel safety.
-
Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.
-
Control and Contain: If safe to do so, prevent the spill from spreading by using an inert absorbent material (e.g., vermiculite, sand).[5] Avoid generating dust if the material is a solid.[3]
-
Cleanup: Wearing appropriate PPE, carefully collect the absorbent material and place it in a sealed, labeled container for disposal as halogenated hazardous waste.[1]
-
Decontaminate: Clean the spill area thoroughly.
-
Seek Medical Attention:
-
Skin Contact: Wash the affected area immediately with soap and plenty of water.[3]
-
Eye Contact: Flush eyes with copious amounts of water for at least 15 minutes at an eyewash station and seek immediate medical attention.[3]
-
Inhalation: Move to fresh air. If breathing is difficult, seek medical attention.[3]
-
References
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Chemsigma. This compound [851102-44-8]. [Link]
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Braun Research Group, University of Delaware. Halogenated Organic Liquids - Standard Operating Procedure. [Link]
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Kemicentrum, Lund University. 8.1 Organic solvent waste. [Link]
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University of Pennsylvania EHRS. Guidelines for Segregating and Combining Chemical Wastes into Containers. [Link]
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University of Oslo. Chemical and Hazardous Waste Guide. [Link]
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Washington State University. Standard Operating Procedure for Pyridine. [Link]
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Cole-Parmer. Material Safety Data Sheet - N,N-Dimethylpropionamide. [Link]
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Navigating the Safe Handling of N-(6-Iodo-pyridin-2-yl)-2,2-dimethyl-propionamide: A Guide for the Research Professional
In the landscape of pharmaceutical research and development, the synthesis and application of novel chemical entities are paramount. N-(6-Iodo-pyridin-2-yl)-2,2-dimethyl-propionamide, a halogenated pyridine derivative, represents a class of compounds frequently utilized as intermediates in the creation of complex molecular architectures.[1][2] As with any specialized chemical, a thorough understanding of its properties and the implementation of rigorous safety protocols are not merely procedural formalities but are fundamental to ensuring the well-being of laboratory personnel and the integrity of the research.
This guide provides a detailed operational plan for the safe handling, use, and disposal of this compound, grounded in established safety principles and tailored for the dynamic environment of the research laboratory.
Hazard Identification and Risk Assessment: Understanding the Compound
While comprehensive toxicological data for this compound is not extensively documented in publicly available literature, the available Safety Data Sheets (SDS) provide a foundational understanding of its potential hazards. The primary risks associated with this compound are categorized as follows:
-
Skin and Eye Irritation: Direct contact with the solid or solutions of the compound can cause irritation.[3]
-
Potential for Harm if Inhaled or Ingested: As with many fine chemical powders, inhalation of dusts should be avoided. Ingestion may also be harmful.[4][5]
Given the presence of an iodine atom on the pyridine ring, it is also prudent to consider the potential for reactivity with strong oxidizing agents and bases.[3]
Table 1: Chemical and Physical Properties
| Property | Value | Source |
| CAS Number | 851102-44-8 | [1][6] |
| Molecular Formula | C₁₀H₁₃IN₂O | [1] |
| Molecular Weight | 304.13 g/mol | [1] |
| Melting Point | 109-110 °C | [6] |
| Boiling Point | 204 °C | [6] |
| Flash Point | 259.1 °C | [4] |
| Density | 1.118 g/cm³ | [4] |
It is critical to note that some suppliers, such as Sigma-Aldrich, provide this product for early discovery research without extensive analytical data, selling it on an "as-is" basis. This underscores the importance of treating the compound with a heightened level of caution, assuming that unknown hazards may exist.
Personal Protective Equipment (PPE): A Multi-Layered Defense
The selection of appropriate PPE is the cornerstone of safe chemical handling. The guiding principle is to create a barrier between the researcher and the chemical, preventing any route of exposure.
Core PPE Requirements:
-
Eye and Face Protection: Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or OSHA 29 CFR 1910.133 (US) standards are mandatory.[3][4] A face shield should be worn in addition to goggles when there is a significant risk of splashing or dust generation, such as during bulk transfers.
-
Hand Protection: Chemical-resistant gloves are essential. Given the compound's organic nature, nitrile gloves that satisfy the specifications of EU Directive 89/686/EEC and the standard EN 374 are a suitable choice.[4] Gloves must be inspected for tears or pinholes before each use and should be changed immediately if contamination is suspected.[4] Always wash hands thoroughly with soap and water after removing gloves.[3][4]
-
Body Protection: A flame-resistant laboratory coat is required. For procedures with a higher risk of spillage, a chemically impervious apron should be worn over the lab coat.[4]
-
Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the inhalation of dust or aerosols.[3][4] If engineering controls are insufficient or during a large-scale spill, a full-face respirator with an appropriate particulate filter should be used.[4]
Caption: PPE selection workflow for handling the compound.
Operational Plan: From Receipt to Reaction
A systematic approach to handling ensures that safety is integrated into every step of the experimental workflow.
Step 1: Receiving and Storage
-
Inspect: Upon receipt, visually inspect the container for any signs of damage or leakage.
-
Label: Ensure the container is clearly labeled with the chemical name, CAS number, and relevant hazard warnings.
-
Store: Store the container in a tightly closed vessel in a dry, cool, and well-ventilated area.[4] It should be kept separate from incompatible materials such as strong oxidizing agents and strong bases.[3]
Step 2: Weighing and Preparation of Solutions
-
Location: All weighing operations should be performed inside a chemical fume hood or a ventilated balance enclosure to prevent the release of fine dust into the laboratory atmosphere.
-
Static Control: Use non-sparking tools and an anti-static weigh boat to prevent fire caused by electrostatic discharge.[4]
-
Aliquotting: When preparing solutions, add the solid to the solvent slowly to avoid splashing. Ensure the chosen solvent is compatible with the compound.
Step 3: In-Process Handling
-
Ventilation: All subsequent manipulations, including reaction setup, workup, and purification, must be carried out within a chemical fume hood.[4]
-
Temperature Control: If heating the compound, be mindful of its melting (109-110 °C) and boiling (204 °C) points to prevent uncontrolled decomposition or volatilization.[6]
-
Containment: Use secondary containment (e.g., a tray or basin) for all reaction vessels and storage containers to contain any potential spills.
Emergency Procedures: Preparedness and Response
First-Aid Measures
Immediate and appropriate first aid is critical in mitigating the effects of accidental exposure.
-
Inhalation: Move the affected person to fresh air immediately. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration (do not use mouth-to-mouth resuscitation) and seek immediate medical attention.[4]
-
Skin Contact: Immediately remove all contaminated clothing. Wash the affected skin area with copious amounts of soap and water for at least 15 minutes.[3][4] Seek medical advice if irritation develops or persists.
-
Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do.[3] Seek immediate medical attention from an ophthalmologist.[7]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Call a physician or Poison Control Center immediately.[4]
Accidental Release Measures
In the event of a spill, a calm and methodical response is essential to prevent further contamination and exposure.
-
Evacuate: Evacuate all non-essential personnel from the immediate spill area.[4]
-
Ventilate: Ensure the area is well-ventilated, keeping personnel upwind of the spill.[4]
-
Control Ignition Sources: Remove all sources of ignition from the area.[3][4]
-
Containment and Cleanup:
-
For small spills, carefully sweep up the solid material, avoiding dust generation. Use a dust suppressant if necessary.
-
Place the collected material into a suitable, closed, and labeled container for disposal.[4]
-
Clean the spill area thoroughly with an appropriate solvent and then with soap and water.
-
Do not allow the chemical or cleaning materials to enter drains or sewer systems.[4]
-
Caption: Step-by-step spill response workflow.
Disposal Plan: Responsible Waste Management
All waste materials containing this compound must be treated as hazardous chemical waste.
-
Waste Collection: Collect all contaminated materials (e.g., residual compound, contaminated gloves, weigh boats, paper towels) in a dedicated, clearly labeled, and sealed waste container.[4]
-
Disposal Method: The material must be disposed of by a licensed chemical destruction plant or through controlled incineration with flue gas scrubbing.[4] Under no circumstances should this chemical be disposed of down the drain or in regular trash.[4]
-
Regulatory Compliance: All disposal activities must be conducted in strict accordance with local, state, and federal environmental regulations.
By adhering to these comprehensive guidelines, researchers can confidently and safely handle this compound, fostering a secure laboratory environment conducive to scientific advancement.
References
-
851102-44-8 this compound. King-Pharm. [Link]
-
Safety Data Sheet N,N-Dimethylpropionamide. Metasci. [Link]
-
This compound [851102-44-8]. Chemsigma. [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
